1,1,1,2-Tetrafluoropropane
Description
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Properties
IUPAC Name |
1,1,1,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMUVRCEAELBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503373 | |
| Record name | 1,1,1,2-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-48-7 | |
| Record name | 1,1,1,2-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathways and Catalytic Mechanisms for 1,1,1,2-Tetrafluoropropane (HFC-254eb)
An In-Depth Technical Whitepaper for Chemical Synthesis and Drug Development Professionals
Executive Briefing
1,1,1,2-Tetrafluoropropane (CAS: 421-48-7), commonly designated as HFC-254eb , is a highly fluorinated aliphatic hydrocarbon. While historically viewed as a deep-hydrogenation byproduct in the industrial manufacturing of hydrofluoroolefins (HFOs) like HFO-1234yf, HFC-254eb has garnered independent interest. Its unique thermophysical properties, low toxicity profile, and non-flammability make it a valuable specialty propellant, a specialized refrigerant blend component, and a critical intermediate in advanced organofluorine drug development [LookChem[1]]().
This whitepaper dissects the mechanistic pathways for the targeted synthesis of HFC-254eb, focusing on catalytic causality, thermodynamic control, and self-validating experimental protocols.
Physicochemical Profiling
Understanding the baseline properties of HFC-254eb is essential for designing cryogenic trapping and distillation protocols during synthesis.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Registry Number | 421-48-7 |
| Molecular Formula | C₃H₄F₄ (CF₃-CHF-CH₃) |
| Molecular Weight | 116.06 g/mol |
| Boiling Point | ~4.44 °C (Estimate) |
| Vapor Pressure | 2540 mmHg at 25 °C |
| Density | 1.2584 g/cm³ (Estimate) |
| Global Warming Potential (GWP) | 1,430 |
Data aggregated from standardized chemical inventories 1 and patent literature 2.
Mechanistic Dynamics: The Synthesis Pathways
The synthesis of HFC-254eb is fundamentally an exercise in controlling hydrogen addition or halogen elimination. We explore the two most viable pathways, emphasizing the causality behind catalyst selection.
Pathway A: Catalytic Deep Hydrogenation of HFO-1234yf
The most efficient route to high-purity HFC-254eb is the targeted deep hydrogenation of 2,3,3,3-tetrafluoropropene (HFO-1234yf). In standard industrial processes, HFO-1234yf is produced via the hydrogen-assisted dehydrochlorination (HaDHC) of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb).
The Causality of Catalyst Architecture: To push the reaction past the olefin stage (HFO-1234yf) and fully saturate the carbon-carbon double bond to yield HFC-254eb, the catalyst architecture must promote hydrogen spillover . Research demonstrates that using unalloyed Palladium nanoparticles supported on nanoscale Magnesium Fluoride (Pd/nano-MgF₂) results in large Pd ensembles (Pd₆, Pd₇, Pd₈ clusters). These large clusters efficiently dissociate H₂ gas and spill the chemisorbed hydrogen species over the catalyst support. This abundance of reactive hydrogen aggressively attacks the -C=C- double bond of the intermediate HFO-1234yf, driving selectivity toward HFC-254eb up to 82% 3. Conversely, single-atom Pd sites (achieved via Pd-Ag alloying) suppress this spillover, halting the reaction at the olefin.
Pathway B: Direct Hydrogenolysis of HCFC-244bb
Alternatively, HFC-254eb can be synthesized via the direct hydrogenolysis of the C-Cl bond in HCFC-244bb (CF₃-CFCl-CH₃). Because the C-Cl bond dissociation energy is significantly lower than that of the C-F bonds, a mild reductive environment (using Pd/C or Pd/Al₂O₃) selectively replaces the chlorine atom with a hydrogen atom, yielding CF₃-CHF-CH₃ directly without forming an olefinic intermediate.
Figure 1: Reaction network from HCFC-244bb to HFC-254eb via direct and intermediate pathways.
Quantitative Synthesis Data
The table below summarizes the critical relationship between catalyst dispersion states and product selectivity, proving that large Pd ensembles are mandatory for targeted HFC-254eb synthesis [NIH/PMC[4]]().
| Catalyst System | Pd Dispersion State | Intermediate Conversion | Selectivity: HFO-1234yf | Selectivity: HFC-254eb |
| Pd/nano-MgF₂ | Large Ensembles (Pd₆-Pd₈) | > 95% | ~ 2% | 82% |
| Pd-Ag/nano-MgF₂ (co) | Partial Alloy / Mixed | ~ 80% | 62% | 31% |
| Pd-Ag/nano-MgF₂ (P) | Isolated Single Atoms | ~ 60% | 82% | 13% |
Reaction Conditions: H₂/Precursor ratio = 1:1, contact time = 8 s, atmospheric pressure, 270 °C.
Experimental Protocol: Continuous-Flow Synthesis
To ensure scientific integrity, the following protocol represents a self-validating system for the synthesis of HFC-254eb via the deep hydrogenation of HFO-1234yf. The workflow integrates synthesis, real-time monitoring, and product isolation.
Step 1: Catalyst Preparation (Pd/nano-MgF₂)
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Synthesize the nanoscale MgF₂ support via a fluorolytic sol-gel method to ensure a high surface area.
-
Impregnate the MgF₂ support with an aqueous solution of Palladium(II) nitrate (Pd(NO₃)₂). Target a 1.0 wt% Pd loading.
-
Dry the impregnated catalyst at 110 °C for 12 hours, followed by calcination in air at 400 °C for 4 hours.
-
Validation: Prior to use, reduce the catalyst in situ under a 10% H₂/Ar flow at 300 °C for 2 hours. XRD analysis should confirm the presence of large Pd crystalline ensembles.
Step 2: Reactor Setup and Execution
-
Load 2.0 g of the activated Pd/nano-MgF₂ catalyst into a continuous-flow, fixed-bed tubular Monel reactor (internal diameter: 10 mm).
-
Purge the system with ultra-high-purity Argon to remove residual oxygen.
-
Heat the catalytic bed to the optimal thermodynamic temperature of 270 °C .
-
Introduce the feed gas mixture: HFO-1234yf and H₂ at a strict 1:1 molar ratio. Maintain a gas hourly space velocity (GHSV) that allows for an 8-second contact time.
Step 3: Isolation and Quality Control (Self-Validation)
-
Route the reactor effluent through a chilled condenser and into a cryogenic trap maintained at -78 °C (dry ice/acetone bath) to liquefy the HFC-254eb (Boiling point: 4.44 °C).
-
Validation: Continuously sample the non-condensable tail gas using an inline Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and a Flame Ionization Detector (FID).
-
The system validates itself: A drop in HFC-254eb yield coupled with a spike in HFO-1234yf indicates catalyst poisoning or a failure in hydrogen spillover dynamics, requiring immediate recalibration of the H₂ feed.
Figure 2: Experimental workflow for the continuous-flow synthesis and isolation of HFC-254eb.
Conclusion
The synthesis of this compound (HFC-254eb) requires precise thermodynamic and catalytic control. By deliberately utilizing unalloyed Pd/nano-MgF₂ catalysts, chemists can exploit hydrogen spillover from large palladium clusters to drive the deep hydrogenation of fluorinated olefins. Adhering to the continuous-flow protocols and cryogenic isolation methods outlined above ensures high-yield, high-purity recovery of this critical fluorocarbon.
References
-
LookChem. "this compound CAS 421-48-7 Basic Information and Chemical Properties." LookChem Chemical Database. Available at:[Link]
-
National Institutes of Health / Nature Communications. "Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites." PMC / Nature Communications. Available at:[Link]
-
European Patent Office. "STABILIZED FLUOROOLEFIN COMPOSITIONS AND METHODS FOR THEIR PRODUCTION, STORAGE AND USAGE (EP 4122997 A)." EPO Patent Database. Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. data.epo.org [data.epo.org]
- 3. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 1,1,1,2-Tetrafluoropropane
An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Abstract
This compound, also known by its refrigerant designation HFC-254eb, is a hydrofluorocarbon with the chemical formula C₃H₄F₄. As industries pivot towards fluids with lower global warming potential (GWP), understanding the fundamental physicochemical properties of alternative compounds like HFC-254eb is paramount for assessing their viability in applications ranging from refrigeration and aerosol propellants to specialized solvents.[1] This guide synthesizes the available technical data for HFC-254eb (CAS: 421-48-7), providing a core reference for its molecular characteristics, thermodynamic and transport properties, stability, and safety profile. It is critical to distinguish HFC-254eb from the more extensively studied 1,1,1,2-Tetrafluoroethane (HFC-134a), as these compounds possess distinct properties. This document focuses exclusively on the propane derivative, highlighting both established data and areas where further experimental characterization is needed.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all physicochemical analysis. HFC-254eb is a saturated three-carbon alkane substituted with four fluorine atoms.
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IUPAC Name: this compound
-
CAS Number: 421-48-7[2]
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Synonyms: HFC-254eb, FC-254eb[2]
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Molecular Formula: C₃H₄F₄[3]
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SMILES: CC(C(F)(F)F)F[3]
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InChI: InChI=1/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3[3]
The asymmetric substitution pattern, with a trifluoromethyl group (-CF₃) and a single fluorine atom on adjacent carbons, results in a chiral center at the second carbon. This chirality may be a consideration in specialized applications, although its impact on bulk physical properties is typically negligible. The high degree of fluorination significantly influences the compound's polarity, intermolecular forces, and overall stability.[3]
Core Physicochemical Properties
The available data for HFC-254eb, including a mix of experimental and estimated values, are summarized below. For professionals in drug development, properties like vapor pressure and solubility are critical for formulation (e.g., as a propellant in metered-dose inhalers) and manufacturing processes.
| Property | Value | Source(s) | Notes |
| Molecular Weight | 116.06 g/mol | [1][2][3][4][5] | Calculated from atomic weights. |
| Physical State | Colorless gas | [3] | At standard temperature and pressure. |
| Boiling Point | ~0 to 4.44 °C (273.15 to 277.59 K) | [1][5][6] | Values are estimates or from patent data. |
| Density | 1.157 - 1.258 g/cm³ | [1][4][5][7] | Likely liquid density near boiling point. |
| Vapor Pressure | ~2540 mmHg (3.34 atm; 338.6 kPa) @ 25 °C | [1][4][7] | Indicates high volatility. |
| Refractive Index | 1.261 - 1.277 | [1][4][5] | Estimated values. |
| Solubility | Data not available | [1][7] | Expected to be low in water. |
Thermodynamic & Transport Phenomena
A comprehensive dataset for thermodynamic and transport properties is essential for process modeling, equipment design, and safety analysis. For HFC-254eb, this dataset is not yet complete in publicly available literature.
Phase Behavior and Vapor Pressure
The boiling point of HFC-254eb is near 0°C, and it possesses a high vapor pressure at ambient temperatures, classifying it as a volatile substance.[1][6] This property is fundamental to its application as a refrigerant or aerosol propellant, as it allows for a phase change from liquid to gas within a practical operating window.[1]
Transport Properties: Viscosity and Thermal Conductivity
No experimentally determined data for the viscosity or thermal conductivity of pure HFC-254eb were identified in the surveyed literature.
From a practical standpoint, this represents a significant data gap.
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Viscosity: This property is a measure of a fluid's resistance to flow. For scientists developing aerosol formulations, viscosity data is crucial for predicting spray characteristics, droplet size, and device performance. In refrigeration, it directly impacts pressure drop in piping and the power required for pumping.
-
Thermal Conductivity: This property defines a material's ability to conduct heat. For any application involving heat exchange, such as a condenser or evaporator in a refrigeration cycle, this is a critical design parameter that influences the overall energy efficiency of the system.
Given the lack of data, researchers must rely on predictive models or conduct their own experimental measurements, as detailed in Section 5.0.
Chemical Stability, Reactivity, and Safety
Stability and Incompatible Materials
The presence of strong carbon-fluorine bonds generally imparts high thermal and chemical stability to HFC-254eb.[3] However, like other hydrofluorocarbons, it is incompatible with certain reactive materials:
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Alkali and Alkaline Earth Metals: (e.g., sodium, potassium, magnesium)
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Finely Powdered Metals: (e.g., aluminum, zinc)
-
Strong Bases and Oxidizing Agents
Contact with these substances can lead to vigorous or explosive reactions.
Safety and Hazard Profile
HFC-254eb is classified as a Flammable Gas (Category 2) under the Globally Harmonized System (GHS).[2][7] This is a critical distinction from many other HFCs (like HFC-134a) which are non-flammable, and it dictates stringent handling and storage protocols.
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GHS Hazard Statements: H221 (Flammable gas)[2]
-
Precautionary Measures: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. In case of a leaking gas fire, do not extinguish unless the leak can be stopped safely. Store in a well-ventilated place.[7]
As a gas heavier than air, it can displace oxygen in confined spaces, posing an asphyxiation risk.
Standard Experimental Methodologies
To address the existing data gaps for HFC-254eb, standard experimental protocols must be employed. The following sections describe self-validating, authoritative methods for determining key physicochemical properties.
Protocol: Vapor Pressure Determination by Static Method
Causality: The vapor pressure of a substance is a fundamental thermodynamic property representing the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phase at a given temperature. The static method is a direct measurement of this equilibrium and is chosen for its high accuracy with pure substances.
Methodology:
-
Sample Preparation: A high-purity sample of HFC-254eb (>99.5%) is obtained. The sample is subjected to several freeze-pump-thaw cycles to remove any dissolved non-condensable gases (e.g., air), which would otherwise contribute to the total pressure and introduce error.
-
Apparatus Setup: The degassed sample is introduced into a thermostatted equilibrium cell of a known volume, connected to a high-precision pressure transducer (e.g., a capacitance diaphragm gauge) and a temperature sensor (e.g., a platinum resistance thermometer). The apparatus must be certified to be leak-free under vacuum and at the expected pressures.
-
Thermal Equilibration: The equilibrium cell is submerged in a constant-temperature liquid bath. The temperature of the bath is precisely controlled and allowed to stabilize for a sufficient period (typically 30-60 minutes) to ensure the entire sample has reached thermal equilibrium.
-
Pressure Measurement: Once both temperature and pressure readings are stable (i.e., no change within the sensor's resolution for several minutes), the values are recorded.
-
Data Acquisition: The process is repeated at various temperature setpoints to generate a vapor pressure curve over the desired range.
-
Data Validation: The resulting data are fitted to a standard vapor pressure equation, such as the Antoine or Wagner equation. The quality of the fit (e.g., R² value) and the deviation of the data points from the fitted curve serve as an internal validation of the experimental precision.
Environmental Profile
The primary driver for investigating new HFCs is their environmental impact, specifically their potential to contribute to global warming.
-
Ozone Depletion Potential (ODP): As HFC-254eb contains no chlorine or bromine, its ODP is zero.
-
Global Atmospheric Lifetime: The atmospheric lifetime is a key factor in determining GWP. HFC-254eb has a calculated global atmospheric lifetime of 2.25 years.[8] This relatively short lifetime, compared to older HFCs like HFC-134a (14 years), suggests a lower GWP.[4]
-
Radiative Efficiency: The radiative efficiency, a measure of how effectively a molecule absorbs infrared radiation, is reported as 0.189 W m⁻² ppb⁻¹.[8]
While a definitive GWP value from a source like the Intergovernmental Panel on Climate Change (IPCC) was not found for HFC-254eb, its short atmospheric lifetime strongly indicates it would be significantly lower than that of HFC-134a (GWP = 1430), making it a more environmentally favorable compound from a climate perspective.[4][8]
Conclusion
This compound (HFC-254eb) is a flammable, volatile hydrofluorocarbon with potential applications as a low-GWP fluid. This guide provides a consolidated overview of its known physicochemical properties, drawing from available safety data sheets, chemical databases, and patent literature. While fundamental identifiers and some basic physical properties are established, there is a pronounced lack of comprehensive, experimentally-verified data, particularly for its thermodynamic (vapor pressure curve, critical properties) and transport (viscosity, thermal conductivity) properties. For researchers and developers considering HFC-254eb for novel applications, the information and standard protocols presented here serve as a foundational resource and a guide for the necessary empirical characterization required to advance its use.
References
-
LookChem. Cas 421-48-7,this compound. Available from: [Link]
-
PubChem. This compound (FC-254eb) | C3H4F4 | CID 12583891. Available from: [Link]
-
Goddard Space Flight Center. HFC-254eb. Available from: [Link]
- Naranjo-Mendoza, C. et al. (2011). Hydrogen fluoride-hfc-254eb azeotrope and its uses. U.S. Patent No. US20110101264A1.
-
Wikipedia. 1,1,1,2-Tetrafluoroethane. Available from: [Link]
Sources
- 1. Cas 421-48-7,this compound | lookchem [lookchem.com]
- 2. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. This compound CAS#: 421-48-7 [m.chemicalbook.com]
- 6. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. csl.noaa.gov [csl.noaa.gov]
Spectroscopic Analysis of 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Guide to Structural Characterization and Atmospheric Monitoring
Target Audience: Researchers, Analytical Chemists, and Drug/Chemical Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Mechanistic Grounding
1,1,1,2-Tetrafluoropropane (HFC-254eb; CF₃-CHF-CH₃) is a saturated hydrofluorocarbon that has garnered significant attention in both environmental science and industrial catalysis. While it is evaluated as a potential tropodegradable halocarbon and refrigerant alternative[1], it is most frequently encountered as a critical byproduct in the synthesis of next-generation hydrofluoroolefins (HFOs).
Specifically, during the hydrogen-assisted dehydrochlorination (HaDHC) of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) to the low-global-warming-potential (GWP) refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf), over-hydrogenation on metal catalysts (such as Pd-Ag/nano-MgF₂) leads to the formation of HFC-254eb[2]. Understanding the exact spectroscopic signature of HFC-254eb is paramount for quantifying catalyst selectivity, monitoring atmospheric degradation, and ensuring the purity of commercial HFO-1234yf streams.
Catalytic pathway showing HFC-254eb formation via deep hydrogenation of HFO-1234yf.
Multinuclear NMR Spectroscopy: Elucidating Spin-Spin Causality
The structural validation of HFC-254eb relies heavily on ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, it is crucial to look beyond mere chemical shifts and understand the causality of the spin-spin coupling networks induced by the molecule's stereocenter at C2.
The Causality of the Splitting Patterns
HFC-254eb features three distinct carbon environments: a terminal trifluoromethyl group (-CF₃), a chiral fluorinated methine (-CHF-), and a terminal methyl group (-CH₃).
-
The -CF₃ Group (C1): Because of free rotation around the C1-C2 bond at standard temperatures, the three fluorine atoms are chemically equivalent. However, they are magnetically coupled to both the vicinal fluorine atom on C2 (³J_FF) and the vicinal proton on C2 (³J_HF). This dual coupling typically resolves the ¹⁹F signal of the -CF₃ group into a distinct doublet of doublets (dd) .
-
The -CHF- Group (C2): The single fluorine atom on the chiral center experiences complex heteronuclear and homonuclear coupling. It is split by the geminal proton (²J_HF), the adjacent -CF₃ group (³J_FF), and the adjacent -CH₃ protons (³J_HF), resulting in a highly complex multiplet (m) .
-
The -CH₃ Group (C3): In the ¹H spectrum, the methyl protons are split by the vicinal proton on C2 (³J_HH) and the vicinal fluorine on C2 (³J_HF), appearing as a doublet of doublets (dd) .
To ensure absolute quantitative accuracy during catalyst screening, an internal standard such as Hexafluorobenzene (C₆F₆) or Trifluorotoluene (PhCF₃) must be utilized in a closed capillary[3].
Table 1: Summary of Representative NMR Spectral Assignments
| Nucleus | Functional Group | Multiplicity | Primary Coupling Causality | Expected Coupling Constants |
| ¹⁹F | -CF₃ (C1) | Doublet of doublets (dd) | Vicinal F (C2), Vicinal H (C2) | ³J_FF ≈ 10-15 Hz, ³J_HF ≈ 8-12 Hz |
| ¹⁹F | -CHF- (C2) | Complex Multiplet (m) | Geminal H, Vicinal CF₃, Vicinal CH₃ | ²J_HF ≈ 45-50 Hz, ³J_FF, ³J_HF |
| ¹H | -CHF- (C2) | Complex Multiplet (m) | Geminal F, Vicinal CH₃, Vicinal CF₃ | ²J_HF ≈ 45-50 Hz, ³J_HH ≈ 6-8 Hz |
| ¹H | -CH₃ (C3) | Doublet of doublets (dd) | Vicinal H (C2), Vicinal F (C2) | ³J_HH ≈ 6-8 Hz, ³J_HF ≈ 15-20 Hz |
Vibrational Spectroscopy & Atmospheric Implications
Infrared (IR) spectroscopy of HFC-254eb is not merely a structural identification tool; it is the direct physical basis for calculating the molecule's Global Warming Potential (GWP).
The Causality of Radiative Forcing
HFC-254eb exhibits intense absorption bands in the 1000–1300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the C-F bonds[4]. This specific spectral region aligns perfectly with the Earth's "atmospheric window"—a range where naturally occurring gases (like H₂O and CO₂) do not strongly absorb infrared radiation. Because HFC-254eb absorbs outgoing thermal radiation in this transparent window, it possesses a high Radiative Efficiency (RE) of 0.189 W m⁻² ppb⁻¹ [5].
Conversely, the C-H stretching modes (~2900–3000 cm⁻¹) are weaker IR absorbers but represent the primary site for atmospheric degradation via hydroxyl radical (•OH) attack, dictating its global atmospheric lifetime of approximately 2.25 years [5].
Table 2: Atmospheric and Vibrational Metrics
| Metric | Value / Range | Causality / Significance |
| Global Atmospheric Lifetime | 2.25 years | Governed by •OH radical hydrogen-abstraction in the troposphere. |
| Radiative Efficiency (RE) | 0.189 W m⁻² ppb⁻¹ | Driven by intense C-F bond absorption in the atmospheric window. |
| C-F Stretching Modes | 1000 – 1300 cm⁻¹ | Primary driver of the molecule's infrared radiative forcing. |
| C-H Stretching Modes | 2900 – 3000 cm⁻¹ | Weak IR absorber; primary site of chemical instability. |
Experimental Protocol: Self-Validating Spectroscopic Workflow
To ensure high-fidelity data, the analytical workflow must be a self-validating system. The following step-by-step methodology details the isolation and characterization of HFC-254eb from a mixed catalytic effluent stream.
Self-validating spectroscopic workflow for the isolation and characterization of HFC-254eb.
Step-by-Step Methodology
Phase 1: Sample Isolation and Separation
-
Cryogenic Trapping: Route the gaseous effluent from the catalytic reactor (e.g., Pd-Ag/nano-MgF₂ bed) through a stainless-steel trap submerged in liquid nitrogen (-196 °C) to condense all fluorinated organics.
-
GC Separation: Inject the condensed mixture into a Gas Chromatograph (GC) equipped with a high-resolution porous polymer capillary column (e.g., PoraBOND Q). Program the oven with a slow temperature ramp (e.g., 40 °C hold for 5 mins, then 5 °C/min to 150 °C) to resolve HFC-254eb from its parent olefin, HFO-1234yf.
Phase 2: In Situ FTIR Analysis 3. Light-Pipe Transfer: Route the GC eluent directly into an in-line FTIR gas cell (light pipe) heated to 150 °C to prevent condensation. 4. Spectral Acquisition: Acquire IR spectra continuously at a resolution of 4 cm⁻¹. Integrate the C-F stretching region (1000–1300 cm⁻¹) to confirm the saturated nature of the byproduct (absence of the C=C stretch at ~1650 cm⁻¹ found in HFO-1234yf).
Phase 3: Multinuclear NMR Preparation and Acquisition 5. Solvent Matrix Preparation: Condense the purified HFC-254eb fraction into a pre-chilled J. Young NMR tube containing 0.4 mL of deuterated benzene (C₆D₆) or cyclohexane (C₆D₁₂)[3]. Causality note: These solvents are chosen because they lack fluorine, preventing any background interference in the ¹⁹F spectrum. 6. Internal Calibration: Insert a sealed capillary containing a known concentration of Hexafluorobenzene (C₆F₆) into the NMR tube to serve as an external quantitative reference[3]. 7. Data Acquisition: Acquire ¹⁹F{¹H} (proton-decoupled), standard ¹⁹F, and ¹H NMR spectra at 298 K. Process the Free Induction Decay (FID) with appropriate line broadening (e.g., 0.3 Hz) to accurately resolve the complex multiplet splittings of the -CHF- group.
References
-
Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites Source: Nature Communications (via NIH/PMC) 2
-
Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs Source: NOAA Chemical Sciences Laboratory 5
-
Supporting Information: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride Source: Beilstein Journals 3
-
Selection of optimal fluid for refrigeration cycles Source: SciSpace 4
-
New Chemical Alternative for Ozone-depleting Substances: HFC-236ea (Cross-reference for halocarbon metrics) Source: EPA 1
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. csl.noaa.gov [csl.noaa.gov]
Quantum Chemical Calculations for 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Technical Guide
Executive Summary
As the pharmaceutical and chemical industries pivot toward environmentally sustainable propellants and refrigerants, understanding the molecular behavior of hydrofluorocarbons (HFCs) has become paramount. 1,1,1,2-Tetrafluoropropane (HFC-254eb; CAS: 421-48-7) is a critical compound, acting both as a subject of atmospheric degradation studies and as a key byproduct in the synthesis of next-generation hydrofluoroolefins (HFOs) [1].
This whitepaper provides an in-depth, authoritative guide to the quantum chemical methodologies used to profile HFC-254eb. Designed for researchers, computational chemists, and drug development professionals (particularly those formulating metered-dose inhalers), this guide bridges fundamental ab initio theory with applied thermodynamic and kinetic modeling.
The Molecular Landscape of HFC-254eb
HFC-254eb (
For drug development professionals, HFC-254eb is of particular interest as an impurity profile component in medical propellants. Regulatory agencies (FDA/EMA) require rigorous Environmental Risk Assessments (ERAs) for propellants, necessitating precise computational models of how these trace impurities degrade into persistent environmental pollutants like Trifluoroacetic Acid (TFA) [2].
Quantum Chemical Methodologies: Causality and Selection
To establish a self-validating computational system, the selection of basis sets and theoretical frameworks must be explicitly justified.
Geometry Optimization and Electron Correlation
Standard Hartree-Fock (HF) methods fail to capture the dynamic electron correlation inherent in the dense electron clouds of the C-F bonds. Therefore, Møller–Plesset perturbation theory at the second order (MP2) is employed for geometry optimization. Specifically, the MP2(full)/6-31G(d) level of theory ensures that all core electrons are correlated, providing highly accurate bond lengths and dihedral angles for the fluorinated backbone [1].
Thermochemical Energy Evaluation
To achieve "chemical accuracy" (error margin of
-
The Causality: Running a highly correlated method like QCISD(T) with a massive basis set is computationally prohibitive. G2MP2 circumvents this by performing a series of lower-level calculations (e.g., MP2, MP4) with varying basis sets and extrapolating the results to approximate a high-level calculation.
-
Isodesmic Reactions: To further cancel out systematic errors in electronic energy calculations, isodesmic reactions (where the number and types of chemical bonds are conserved between reactants and products) are constructed.
Fig 1: Ab initio computational workflow for HFC-254eb thermochemistry.
Quantitative Data Synthesis
Using the G2MP2 composite method combined with isodesmic working reactions, the foundational thermodynamic properties of this compound have been rigorously established in the literature [1].
Table 1: Calculated Thermodynamic Properties of HFC-254eb
| Property | Value | Computational Level | Methodology |
| Enthalpy of Formation ( | -221.57 kcal/mol | G2MP2 | Isodesmic Reaction Scheme |
| Entropy ( | System-dependent | HF/6-31G(d) | Statistical Mechanics |
| Heat Capacity ( | System-dependent | HF/6-31G(d) | Vibrational Frequencies |
Note: Entropy and Heat Capacity are derived directly from the unscaled harmonic vibrational frequencies obtained at the HF/6-31G(d) level.
Experimental & Computational Protocol: Step-by-Step Workflow
To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the exact workflow for computing the thermochemical profile of HFC-254eb.
Step 1: Conformational Sampling
-
Action: Generate all possible rotamers of HFC-254eb by rotating around the
and bonds using a molecular mechanics force field (e.g., MMFF94). -
Validation: Ensure the lowest-energy conformer is identified to prevent calculating properties for a metastable state.
Step 2: Geometry Optimization
-
Action: Submit the lowest-energy conformer to an ab initio optimization using the MP2(full)/6-31G(d) level of theory.
-
Validation: Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four must fall below the default threshold (e.g.,
atomic units).
Step 3: Vibrational Frequency Analysis
-
Action: Run a frequency calculation at the HF/6-31G(d) level on the optimized geometry.
-
Validation: Verify that there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum. Extract the Zero-Point Energy (ZPE).
Step 4: High-Level Energy Evaluation (G2MP2)
-
Action: Execute the G2MP2 composite job. The software will automatically run the sequence of MP2, MP4, and QCISD(T) approximations.
-
Validation: Extract the final
(electronic energy at 0 K) from the output file.
Step 5: Isodesmic Reaction Formulation
-
Action: Construct an isodesmic reaction. For example:
. -
Validation: Calculate the
using the G2MP2 energies. Use known experimental values for the reference molecules ( , propane, etc.) to algebraically solve for the of HFC-254eb[1].
Catalytic Pathways: HFC-254eb as a Byproduct
In industrial chemistry, HFC-254eb frequently appears as a deep-hydrogenation byproduct during the synthesis of the low-global-warming-potential (GWP) refrigerant HFO-1234yf from HCFC-244bb over Pd-Ag catalysts [3].
Quantum chemical calculations (specifically DFT modeling of the catalyst surface) reveal the causality behind this byproduct formation. Computations show that isolated Pd sites favor the targeted dehydrochlorination (yielding HFO-1234yf), whereas large Pd ensembles facilitate the formation of dissociated hydrogen species that lead to the over-reduction of the intermediate, yielding HFC-254eb [3].
Fig 2: Catalytic pathway showing HFC-254eb formation as a deep-hydrogenation byproduct.
Atmospheric Degradation Kinetics
For environmental compliance, understanding how HFC-254eb breaks down in the troposphere is essential. The primary degradation sink is the hydrogen abstraction reaction initiated by hydroxyl (
Quantum chemical transition state (TS) modeling—typically utilizing DFT functionals like M06-2X combined with large basis sets like 6-311++G(d,p)—allows researchers to calculate the activation energy barrier (
References
-
Zhu, L., Bozzelli, J. W., & Kardos, L. M. (2007). Thermodynamic Properties (ΔHf(298), S(298), and Cp(T) (300 ≤ T ≤ 1500)) of Fluorinated Propanes. The Journal of Physical Chemistry A. ACS Publications. URL: [Link]
-
Umweltbundesamt (German Environment Agency). (2020). Persistent degradation products of halogenated refrigerants and blowing agents in the environment. URL: [Link]
-
Nature Communications / PMC. (2023). Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites. National Center for Biotechnology Information. URL: [Link]
Molecular Architecture and Bonding Dynamics of 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Mechanistic Guide
Executive Summary
1,1,1,2-Tetrafluoropropane, commonly designated as HFC-254eb, is a hydrofluorocarbon characterized by the chemical formula
Molecular Architecture and Conformational Topography
The molecular framework of HFC-254eb consists of a three-carbon aliphatic chain with a highly asymmetric distribution of electron density. The molecule is structured with a terminal trifluoromethyl group (
The Causality of Conformational Stability
In fluorinated propanes, the spatial arrangement of atoms is heavily dictated by internal rotational barriers around the
Why does this occur?
This stabilization is driven by the gauche effect , a stereoelectronic phenomenon where hyperconjugative electron donation occurs from the bonding
Thermodynamic Profiling and Bonding Energetics
Accurate thermodynamic data is essential for predicting the behavior of HFC-254eb in catalytic environments. Because standard density functional theory (DFT) can sometimes struggle with the high electronegativity of multiple fluorine atoms, high-level composite methods are required.
Using the G2(MP2) composite calculation method combined with isodesmic reactions, the standard enthalpy of formation (
Table 1: Physicochemical and Thermodynamic Properties of HFC-254eb
| Property | Value | Method / Source |
| Molecular Weight | 116.06 g/mol | Computed[1] |
| Boiling Point | ~4.44 °C | Experimental Estimate[4] |
| Enthalpy of Formation ( | -221.57 kcal/mol | G2(MP2) Ab Initio[3] |
| Global Warming Potential (GWP) | 1,430 | IPCC Assessment[4] |
Vibrational Spectroscopy and Radiative Efficiency
The infrared (IR) absorption profile of HFC-254eb is dominated by the highly polar
Table 2: Key Vibrational Frequencies (FTIR)
| Band Center ( | Band Strength ( | Vibrational Mode Assignment |
| ~477 | 9.4 | C-F deformation / skeletal bending[5] |
| ~544 | 12.3 | C-F asymmetric deformation[5] |
| 1000 - 1300 | High Intensity | C-F stretching ( |
Standardized Experimental & Computational Workflows
To ensure scientific integrity and reproducibility, the following protocols outline self-validating systems for analyzing the structure and bonding of HFC-254eb.
Protocol 1: Computational Structural Optimization (Self-Validating)
-
Initial Geometry Construction: Build the 3D molecular model of
using a standard molecular builder. -
Conformational Search: Systematically rotate the
and dihedral angles in 10° increments to map the potential energy surface (PES), specifically isolating the gauche and anti conformers. -
Geometry Optimization: Optimize the lowest-energy conformer using the HF/6-31G(d) basis set.
-
Frequency Validation (Critical Step): Run a vibrational frequency calculation at the HF/6-31G(d) level. Self-Validation: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum, not a transition state[3].
-
Single-Point Energy Evaluation: Apply the MP2(full)/6-31G(d) level of theory to the optimized geometry to accurately capture electron correlation effects[3].
-
Thermodynamic Derivation: Calculate
using a balanced isodesmic reaction against well-characterized reference molecules (e.g., ethane and fluoroethane).
Fig 1. Self-validating computational workflow for thermodynamic profiling of HFC-254eb.
Protocol 2: Gas-Phase FTIR Spectroscopic Validation
-
Sample Purification: Purify HFC-254eb gas (>99.9% purity) via three consecutive freeze-pump-thaw cycles on a high-vacuum Schlenk line to eliminate non-condensable atmospheric gases.
-
Cell Preparation: Evacuate a 10-cm pathlength gas cell equipped with KBr windows to
Torr to establish an absolute zero baseline. -
Sample Introduction: Introduce HFC-254eb vapor into the cell at a strictly controlled pressure (5-10 Torr), monitored via a capacitance manometer to prevent pressure broadening of the spectral lines.
-
Spectral Acquisition: Acquire the spectrum from 400 to 4000
using an FTIR spectrometer at 1 resolution, averaging 128 scans to maximize the signal-to-noise ratio. -
Data Correlation: Overlay the experimental absorption bands with the computationally derived harmonic frequencies (scaled by an empirical factor of ~0.89 for HF/6-31G(d)) to validate the molecular geometry.
Industrial Reactivity: Dehydrofluorination Pathways
Beyond its thermodynamic properties, HFC-254eb is highly valued as an intermediate in the synthesis of HFO-1234yf (
The transformation relies on catalytic dehydrofluorination. When HFC-254eb is passed over a Lewis acidic catalyst (such as fluorinated alumina or nickel phosphide), the catalyst surface coordinates with the highly electronegative fluorine atom on the
Fig 2. Catalytic dehydrofluorination pathway converting HFC-254eb to HFO-1234yf.
References
-
PubChem Compound Summary for CID 12583891, this compound. National Center for Biotechnology Information (NIH).[Link]
-
This compound (CAS 421-48-7) Basic Information. LookChem.[Link]
-
Thermodynamic Properties (
, , and (300 ≤ T ≤ 1500)) of Fluorinated Propanes. The Journal of Physical Chemistry A (ACS Publications).[Link] - US8147709B2 - Compositions comprising 3,3,3-trifluoropropyne (HFC-245eb / HFC-254eb).
Sources
The Evolution of Fluorinated Propanes: From Industrial Synthesis to Advanced Therapeutics
As a Senior Application Scientist navigating the intersection of halogen chemistry and pharmaceutical engineering, I view the historical development of fluorinated propanes not merely as a timeline of chemical substitutions, but as a masterclass in applied thermodynamics. The transition from ozone-depleting chlorofluorocarbons (CFCs) to hydrofluoroalkanes (HFAs)—specifically fluorinated propanes like HFA-227ea (heptafluoropropane) and perfluoropropane (C3F8)—required a fundamental redesign of aerosol physics, catalytic synthesis, and clinical delivery systems.
This whitepaper synthesizes the historical trajectory, chemical manufacturing workflows, and clinical applications of fluorinated propanes, providing a self-validating technical framework for drug development professionals.
Historical Context: The Ozone Crisis and the HFA Revolution
The initial era of medical aerosols and industrial refrigerants was dominated by CFCs (e.g., CFC-11, CFC-12) due to their chemical inertness and ideal vapor pressures[1]. However, the 1974 Molina-Rowland hypothesis identified that the UV-catalyzed homolytic cleavage of carbon-chlorine bonds in the stratosphere was actively depleting the ozone layer[1]. This culminated in the 1987 Montreal Protocol, mandating a global phase-out of CFCs[1].
The pharmaceutical industry faced an existential crisis for pressurized metered-dose inhalers (pMDIs). In response, the International Pharmaceutical Aerosol Consortium for Toxicity Testing (IPACT) was formed. IPACT I (1989) evaluated HFA-134a (a fluorinated ethane), while IPACT II (1990) focused on HFA-227ea, a fluorinated propane[2]. HFA-227ea emerged as a superior candidate for complex formulations because its lack of chlorine eliminated its ozone depletion potential (ODP), while its three-carbon backbone provided unique thermodynamic advantages over shorter-chain HFAs[3].
Physicochemical Properties & Causality in Propellant Selection
In formulation science, the selection of a propellant is dictated by its boiling point, vapor pressure, and liquid density. Fluorinated propanes were engineered to mimic the thermodynamic profile of CFCs without the environmental toxicity.
Causality in Formulation: HFA-227ea (-16.5 °C) possesses a significantly higher boiling point than HFA-134a (-26.1 °C)[4]. This property is critical: it allows manufacturers to utilize both cold-filling and pressure-filling techniques, minimizing capital expenditure on new manufacturing lines[4]. Furthermore, HFA-227ea has a higher liquid density (1.41 g/cm³) that closely matches the density of suspended micronized drug particles, drastically reducing the rate of creaming or sedimentation and ensuring dose uniformity over the product's shelf life[4].
Quantitative Comparison of Medical Propellants & Gases
| Propellant / Gas | Chemical Formula | Boiling Point (°C) | Vapor Pressure @ 20°C (bar) | ODP | GWP (100-yr) |
| CFC-12 (Legacy) | CCl₂F₂ | -29.8 | 5.7 | 1.0 | 10,900 |
| HFA-134a | CF₃CH₂F | -26.1 | 5.7 | 0 | 1,430 |
| HFA-227ea | CF₃CHFCF₃ | -16.5 | 3.9 | 0 | 3,220 |
| C3F8 (Surgical) | CF₃CF₂CF₃ | -36.7 | 7.7 | 0 | ~8,830 |
(Data synthesized from EPA and pharmaceutical regulatory archives[2],[5])
Chemical Synthesis: Catalytic Fluorination Workflows
The commercial synthesis of fluorinated propanes (such as HFA-227ea or HFC-245fa) relies on the gas-phase catalytic fluorination of chlorinated precursors using anhydrous hydrogen fluoride (HF).
Mechanistic Causality: Antimony pentachloride (SbCl₅) is frequently selected as the fluorination catalyst. As a strong Lewis acid, SbCl₅ facilitates the rapid, sequential exchange of chlorine for fluorine atoms on the carbon backbone. When supported on activated carbon, it provides a high surface area for gas-phase reactions, preventing catalyst degradation and volatilization at elevated reactor temperatures[6].
Caption: Catalytic gas-phase synthesis pathway of fluorinated propanes.
Step-by-Step Methodology: Gas-Phase Synthesis of HFA-227ea
Self-Validating Protocol: Yields must be verified via in-line Gas Chromatography-Mass Spectrometry (GC-MS).
-
Precursor Vaporization: Feed 1,1,1,3,3-pentachloropropane into a vaporization chamber at 150 °C. Introduce anhydrous HF at a molar ratio of 1:10 (Precursor:HF) to drive the equilibrium toward complete fluorination.
-
Catalyst Activation: Pass the gas mixture over a fixed-bed reactor containing activated carbon impregnated with SbCl₅. Maintain the reactor temperature strictly between 200 °C and 250 °C. Validation: Temperature drops indicate catalyst deactivation; monitor continuously.
-
Halogen Exchange: The Lewis acid catalyst strips chlorine atoms, allowing nucleophilic attack by fluoride ions. The primary byproduct is hydrogen chloride (HCl) gas[6].
-
Distillation and Purification: Route the effluent through a fractional distillation column to separate the lighter HCl gas. Scrub the remaining mixture with an alkaline solution (NaOH) to neutralize residual HF, yielding high-purity (>99.9%) HFA-227ea. Validation: GC-MS must confirm moisture content is <10 ppm to meet pharmaceutical grade specifications[3].
Pharmaceutical Engineering: pMDI Formulation
Transitioning to HFA-227ea required novel surfactant systems and co-solvents, as traditional CFC surfactants (like sorbitan trioleate) are insoluble in HFAs[1].
Caption: Pressure filling formulation workflow for HFA-227ea metered-dose inhalers.
Step-by-Step Methodology: Pressure Filling of HFA-227ea pMDIs
-
API Preparation: Micronize the active pharmaceutical ingredient (API) using a fluid energy mill to achieve a respirable particle size distribution of 1–5 μm[1].
-
Concentrate Formulation: In a stainless-steel compounding vessel, dissolve the surfactant (e.g., oleic acid) in anhydrous ethanol. Disperse the micronized API into this mixture under high-shear homogenization to prevent agglomeration[1].
-
Canister Filling & Crimping: Dispense the API concentrate into aluminum canisters. Immediately place a metering valve over the canister opening and crimp it to form a hermetic seal.
-
Propellant Injection: Inject pharmaceutical-grade HFA-227ea through the valve stem under high pressure (approx. 50-60 bar). Causality: Pressure filling is preferred over cold filling for moisture-sensitive drugs, as it prevents atmospheric condensation from entering the chilled canisters[4].
-
Quality Control (Self-Validation): Submerge canisters in a 55 °C water bath for 3 minutes to test for micro-leaks (observed as bubbles). Validate the aerodynamic particle size distribution using a Next Generation Impactor (NGI).
Clinical & Diagnostic Applications of Perfluoropropane (C3F8)
Beyond propellants, fully fluorinated propanes like perfluoropropane (C3F8) have revolutionized surgical and diagnostic medicine.
Vitreoretinal Surgery: In the treatment of complex retinal detachments and giant retinal tears, C3F8 gas is injected directly into the vitreous cavity[7],[8]. Causality: Because C3F8 is a dense, fully fluorinated molecule, it exhibits extremely low solubility in aqueous humor and blood. This thermodynamic insolubility drives nitrogen and oxygen from the surrounding tissue into the gas bubble, causing it to expand and provide a prolonged physical tamponade (up to 6 weeks) against the retina. This mechanical pressure is critical for allowing chorioretinal adhesion to heal[9].
Diagnostic Ultrasound: Perfluoropropane is also encapsulated within heat-denatured human albumin to create microbubbles (e.g., for hysterosalpingo-contrast sonography, or HyCoSy)[10]. The high density and low solubility of C3F8 prevent the microbubbles from rapidly collapsing in the bloodstream, providing highly echogenic, long-lasting contrast for evaluating fallopian tube patency[10].
Environmental Imperatives: The Kigali Amendment
While fluorinated propanes solved the ozone depletion crisis, their dense carbon-fluorine bonds absorb infrared radiation highly efficiently, resulting in a massive Global Warming Potential (GWP). HFA-227ea has a GWP of 3,220 (compared to CO₂ at 1)[2].
In 2016, the Kigali Amendment to the Montreal Protocol mandated an 80-85% phase-down of high-GWP HFCs by the 2040s[2]. The industry is now actively researching next-generation propellants, such as Hydrofluoroolefins (HFOs, e.g., HFO-1234ze), which contain carbon-carbon double bonds that rapidly degrade in the troposphere, reducing their GWP to less than 1.
References
- The Evolution of Medical Aerosol Propellant: A Historical Perspective, fluorined-chemicals.com,
- Characteristics, supply and use of the hydrofluorocarbons HFA 227 and HFA 134a for medical aerosols, ResearchG
- A new era for pMDI propellants, Pharmaceutical Technology,
- Smart inhalation – Happy people: HFA Propellants for Medical Sprays, Camida,
- Process for the production of fluorinated propanes (DE69909860T2)
- Visual Loss Following Intraocular Gas Injection, Deutsches Ärztebl
- Efficacy and safety of perfluoropropane human albumin microsphere use in hysterosalpingo-contrast sonography, AME Publishing Company,
- Physical Property Data on Fluorinated Propanes and Butanes as CFC and HCFC Altern
- Perfluorocarbon Liquid: Its Applic
- Treatment of early giant retinal tears with perfluoropropane, MedNexus,
Sources
- 1. fluorined-chemicals.com [fluorined-chemicals.com]
- 2. A new era for pMDI propellants - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. camida.com [camida.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. DE69909860T2 - Process for the production of fluorinated propanes - Google Patents [patents.google.com]
- 7. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. Visual Loss Following Intraocular Gas Injection (08.02.2008) [di.aerzteblatt.de]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
Technical Whitepaper: Characterization, Synthesis Dynamics, and Identifiers of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Executive Summary
As the fluorochemical and pharmaceutical industries transition toward ultra-low Global Warming Potential (GWP) compounds, understanding the exact thermodynamic and catalytic behavior of intermediate hydrofluorocarbons is critical. 1,1,1,2-Tetrafluoropropane , commonly designated as HFC-254eb , is an aliphatic fluorinated hydrocarbon that plays a dual role in modern chemical engineering: it is evaluated as a low-toxicity aerosol propellant for pharmaceutical applications[1], and it acts as a critical over-hydrogenation byproduct in the synthesis of next-generation refrigerants like 2,3,3,3-tetrafluoropropene (HFO-1234yf)[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic nomenclature. We will analyze the causality behind HFC-254eb's formation, detail self-validating experimental protocols for its catalytic monitoring, and outline the azeotropic distillation required for its separation.
Chemical Identity & Core Nomenclature
Accurate identification is the foundation of regulatory compliance and chemical tracking. HFC-254eb is characterized by four fluorine atoms attached to a three-carbon propane backbone, heavily influencing its electron density and vapor pressure[3].
Table 1: Nomenclature & Core Identifiers
| Descriptor | Value |
| IUPAC Name | This compound |
| Common Synonyms | HFC-254eb, FC-254eb |
| CAS Registry Number | 421-48-7[1][3] |
| PubChem CID | 12583891[4] |
| Molecular Formula | C₃H₄F₄[4] |
| SMILES | CC(C(F)(F)F)F[4] |
| InChIKey | INEMUVRCEAELBK-UHFFFAOYSA-N[4] |
Physicochemical Properties & Safety Profile
HFC-254eb is a colorless, volatile gas at standard room temperature. Its low boiling point and high vapor pressure make it thermodynamically suitable for aerosol propellant formulations, particularly in Metered-Dose Inhalers (MDIs) where kinetic energy is required to generate respirable plumes[1]. Furthermore, it exhibits a highly favorable atmospheric profile with a global atmospheric lifetime of just 2.25 years and a minimal GWP of 2.25[5].
Table 2: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification |
| Molecular Weight | 116.06 g/mol [1] |
| Boiling Point | ~4.44 °C (Estimate)[1] |
| Vapor Pressure | 2540 mmHg at 25 °C[1] |
| Density | 1.2584 g/cm³ (Estimate)[1] |
| GHS Hazard Statements | H221 (Flammable gas), H280 (Liquefied gas), H315 (Skin Irrit.), H319 (Eye Irrit.), H335, H336 (STOT SE 3)[6] |
Mechanistic Role in Fluorochemical Synthesis (HFO-1234yf)
In the industrial synthesis of the ultra-low GWP refrigerant HFO-1234yf, HFC-254eb frequently emerges as a problematic over-hydrogenation byproduct[2][7]. The process relies on the hydrogen-assisted dehydrochlorination (HaDHC) of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb).
The Causality of Byproduct Formation: Catalyst architecture dictates the reaction pathway. When using a Pd-Ag/nano-MgF₂ catalyst, isolated Pd single atoms (Pd-F sites) selectively catalyze the dehydrochlorination to yield the target olefin (HFO-1234yf). Conversely, large Pd ensembles (Pd₆-Pd₈ clusters) act as hydrogen reservoirs. These clusters promote aggressive H₂ spillover, which thermodynamically attacks the newly formed C=C double bond, driving deep hydrogenation and yielding HFC-254eb[2].
Catalytic divergence in HCFC-244bb processing leading to HFO-1234yf or HFC-254eb.
Experimental Protocol: Catalytic Synthesis Evaluation
To optimize the synthesis of HFO-1234yf and suppress HFC-254eb, researchers must employ a self-validating continuous-flow reactor setup.
Objective: Evaluate the selectivity of Pd-Ag/nano-MgF₂ catalysts in suppressing HFC-254eb formation[2].
Step-by-Step Methodology:
-
Catalyst Loading: Load 1.0 g of the Pd-Ag/nano-MgF₂ catalyst into a fixed-bed, continuous-flow tubular reactor.
-
In-Situ Activation: Purge the system with N₂ (50 mL/min) for 30 minutes. Switch to an H₂ stream and heat to 270 °C to reduce the Pd species, establishing the critical isolated Pd-F active sites.
-
Reactant Co-Feeding: Introduce HCFC-244bb and H₂ at a strict molar ratio of 1:1. Maintain a contact time of 8 seconds at atmospheric pressure. Causality: A 1:1 ratio provides sufficient hydrogen to assist chlorine removal without oversaturating the surface, which would otherwise trigger HFC-254eb formation.
-
Self-Validating Output Monitoring: Route the reactor effluent directly into an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a capillary column optimized for fluorocarbons.
-
Data Synthesis: Calculate conversion rates based on the depletion of HCFC-244bb and quantify the selectivity ratio between HFO-1234yf and HFC-254eb. A successful run will demonstrate >80% selectivity for HFO-1234yf and <15% for HFC-254eb[2].
Experimental Protocol: Azeotropic Distillation & Separation
Because HFC-254eb forms an azeotrope with Hydrogen Fluoride (HF), standard distillation cannot separate it easily from the reaction mixture containing HFC-245eb (1,1,1,2,3-pentafluoropropane)[8].
Objective: Separate the HFC-254eb/HF azeotrope from purified HFC-245eb[8][9].
Step-by-Step Methodology:
-
Feed Preparation: Collect the reactor effluent containing HF, HFC-245eb, and HFC-254eb.
-
Column Initialization: Utilize a precision distillation column equipped with 40 theoretical plates. Pressurize the system to 6 bar (absolute)[9]. Causality: Operating at 6 bar alters the vapor-liquid equilibrium (VLE) sufficiently to exploit the relative volatility differences between the azeotrope and the heavier pentafluoropropane.
-
Thermal Gradient Establishment: Set the column bottom temperature to approximately 80 °C and the top condenser temperature to 50 °C[9].
-
Azeotropic Distillation: Introduce the feed. The near-azeotropic mixture of HFC-254eb and HF will partition into the overhead distillate due to its lower boiling point under these pressurized conditions[8].
-
Bottoms Recovery: Extract the purified HFC-245eb from the column bottoms. Validate purity (>98% by weight) via GC-MS[9].
Azeotropic distillation workflow for separating HFC-254eb and HF from HFC-245eb.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12583891, this compound". PubChem Database.[Link]
-
LookChem. "Cas 421-48-7, this compound". LookChem Chemical Database.[Link]
-
Nature Communications. "Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2". PubMed Central (NIH).[Link]
- U.S. Patent and Trademark Office. "Patent US20110021849A1 - Process for the Preparation of Fluorinated Compounds".
- U.S. Patent and Trademark Office. "Patent US20110101264A1 - Hydrogen fluoride-HFC-254eb azeotrope and its uses".
Sources
- 1. lookchem.com [lookchem.com]
- 2. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]
- 8. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Phase Behavior and Solubility Dynamics of 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Technical Guide
Executive Summary
As the chemical and pharmaceutical industries transition toward ultra-low Global Warming Potential (GWP) compounds, 1,1,1,2-tetrafluoropropane (HFC-254eb) has emerged as a critical intermediate and specialized solvent. Primarily utilized in the synthetic pathways for next-generation hydrofluoroolefins (HFOs) like 2,3,3,3-tetrafluoropropene (HFO-1234yf), the phase behavior and solvent interactions of HFC-254eb dictate reaction efficiency, separation thermodynamics, and system compatibility[1][2].
For researchers and drug development professionals, understanding the solubility profile of fluorinated solvents is increasingly vital for their use as inert carrier fluids, aerosol propellants, and non-flammable extraction media. This guide moves beyond basic empirical data, providing a mechanistic understanding of HFC-254eb solvation across aqueous, organic, and polymeric matrices.
Thermodynamic Principles of HFC-254eb Solvation
Solubility is fundamentally governed by intermolecular forces. HFC-254eb (
-
Polymeric and Lubricant Affinity: In thermal management and compressor systems, the solubility of fluorocarbons in polyol ester (POE) lubricants is critical for oil return. The Sanchez–Lacombe Equation of State (SL-EoS) is frequently employed to model the gas uptake and concentration-dependent diffusion of such fluorinated gases in complex polymeric and oil matrices[3].
-
Vapor-Liquid Equilibrium (VLE) Modeling: For binary solvent systems (e.g., HFC-254eb in methyl formate or perfluorinated solvents), the Non-Random Two-Liquid (NRTL) equation provides highly accurate predictive models for vapor pressure versus composition, correcting for the non-ideal behavior of the liquid phase[4].
Experimental Methodologies: Self-Validating Systems
To ensure absolute scientific integrity, solubility data must be derived from self-validating experimental frameworks. Below are the definitive protocols for evaluating HFC-254eb solubility.
Protocol 1: Isothermal Vapor-Liquid Equilibrium (VLE) Determination
Objective: Quantify the solubility of HFC-254eb in volatile organic solvents using a static-analytic PTx cell. Causality & Validation: The presence of dissolved non-condensable gases (e.g., ambient air) in the solvent or solute will artificially inflate the total system pressure, leading to erroneous solubility calculations. A rigorous freeze-pump-thaw degassing cycle acts as a self-validating step; stable vapor pressure readings matching known pure-component data confirm sample purity before mixture analysis[5].
Step-by-Step Workflow:
-
System Preparation: Evacuate the PTx equilibrium cell and associated transfer lines to a pressure of
MPa to ensure a leak-tight, inert environment. -
Degassing: Subject the pure HFC-254eb sample to a minimum of eight consecutive freeze-pump-thaw cycles using liquid nitrogen. Evacuate the vapor space during the frozen phase to remove dissolved air[5].
-
Solvent Introduction: Gravimetrically inject a precisely known mass of the degassed solvent (e.g., POE oil or perfluorinated solvent) into the PTx cell.
-
Equilibration: Introduce HFC-254eb into the cell in stepwise mass increments. Maintain the cell at a strictly controlled isothermal condition (e.g., 298.15 K) using a circulating thermostatic bath. Agitate via magnetic stirring until the pressure derivative with respect to time is zero (
). -
Data Acquisition & Modeling: Record the equilibrium pressure. Utilize the NRTL equation to regress the binary interaction parameters from the experimental PTx data[4].
Isothermal Vapor-Liquid Equilibrium (VLE) measurement workflow for HFC-254eb solubility.
Protocol 2: Biphasic Solubility & Phase Transfer Catalysis in Dehydrofluorination
Objective: Optimize the solubility and mass transfer of HFC-254eb in aqueous alkaline solutions for the synthesis of HFO-1234yf. Causality & Validation: HFC-254eb is highly lipophilic and virtually insoluble in water. Attempting dehydrofluorination in pure aqueous KOH results in near-zero conversion due to mass transfer limitations. The introduction of a Phase Transfer Catalyst (PTC)—such as crown ethers or onium salts—bridges this solubility gap by shuttling hydroxide ions into the organic phase[6]. The continuous generation of HFO-1234yf serves as a self-validating indicator of successful interfacial solvation and reaction[2][7].
Step-by-Step Workflow:
-
Aqueous Phase Preparation: Prepare a 20-50 wt% aqueous alkaline solution (e.g., KOH or NaOH).
-
Catalyst Loading: Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 0.05 to 5 mole percent based on the total base present[2][7].
-
Organic Phase Introduction: Introduce HFC-254eb into the reactor. The system will immediately form a biphasic mixture due to the low aqueous solubility of the fluorocarbon.
-
Interfacial Mixing: Apply high-shear agitation to maximize the interfacial surface area between the aqueous solvent and the organic HFC-254eb phase.
-
Product Recovery: Continuously distill off the lower-boiling HFO-1234yf product, shifting the equilibrium and validating the continuous mass transfer facilitated by the PTC[2].
Biphasic solvent pathway for the PTC-mediated dehydrofluorination of HFC-254eb.
Quantitative Data Presentation
The following table synthesizes the solubility and miscibility profiles of HFC-254eb and structurally analogous fluorocarbons across various industrial solvents, critical for formulation and process engineering[8][9].
| Solvent Matrix | Solubility / Miscibility Profile | Mechanistic Driver | Industrial Application |
| Polyol Ester (POE) Oil | Highly Miscible (>10 wt%) | Strong lipophilic interactions with ester linkages. | Compressor lubrication and oil return[8]. |
| Mineral Oil | Partially Miscible | Lack of polar functional groups limits full dissolution. | Legacy refrigeration retrofitting. |
| Water (Neutral pH) | Sparingly Soluble (<0.1 wt%) | High hydrophobicity of the | Environmental fate and aqueous washing. |
| Aqueous KOH (with PTC) | Reactive / Interfacial Solubility | PTC shuttles ions, creating an active micro-emulsion. | Synthesis of HFO-1234yf[2][7]. |
| Perfluorinated Solvents | Completely Miscible | "Like-dissolves-like" fluorophilic interactions. | Inert reaction media and carrier fluids[10]. |
Conclusion
The solubility dynamics of this compound (HFC-254eb) are not merely physical constants but tunable parameters that drive the efficiency of modern fluorochemical synthesis. By leveraging advanced thermodynamic models (NRTL, SL-EoS) and employing self-validating experimental protocols like rigorous freeze-pump-thaw degassing and phase-transfer catalysis, researchers can precisely engineer the solvation environment. This rigorous approach ensures high-yield conversions to next-generation HFOs and guarantees the reliability of closed-loop thermal management and extraction systems.
References
1.[8] Title: New Chemical Alternative for Ozone-depleting Substances: HFC-236ea. Source: epa.gov. URL: 2.[7] Title: WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene. Source: google.com. URL: 3.[1] Title: COMPOSITIONS CONTAINING 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). Source: patsnap.com. URL: 4.[6] Title: (12) United States Patent. Source: googleapis.com. URL: 5.[3] Title: Fluorocarbon Refrigerants and their Syntheses: Past to Present. Source: researchgate.net. URL: 6.[4] Title: US20200230454A1 - Compositions and uses of z-1-chloro-2,3,3,3-tetrafluoroprop-1-ene. Source: google.com. URL: 7.[10] Title: US20130035526A1 - Process for the manufacture of tetrafluoroolefins. Source: google.com. URL: 8.[9] Title: Physical Properties of HCFO-1233zd(E). Source: acs.org. URL: 9.[2] Title: WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene. Source: google.com. URL: 10.[5] Title: Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State. Source: acs.org. URL: _
Sources
- 1. COMPOSITIONS CONTAINING 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20200230454A1 - Compositions and uses of z-1-chloro-2,3,3,3-tetrafluoroprop-1-ene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene - Google Patents [patents.google.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20130035526A1 - Process for the manufacture of tetrafluoroolefins - Google Patents [patents.google.com]
Thermodynamic Profiling of 1,1,1,2-Tetrafluoropropane (HFC-254eb): Implications for Next-Generation MDI Propellants and Refrigerant Blends
Executive Summary
The pharmaceutical and chemical industries are undergoing a massive paradigm shift, phasing out high-Global Warming Potential (GWP) hydrofluorocarbons (HFCs) like HFC-134a in favor of low-GWP alternatives[1]. For drug development professionals—particularly those engineering Metered-Dose Inhalers (MDIs)—understanding the precise thermodynamic properties of emerging fluorocarbons is non-negotiable.
1,1,1,2-Tetrafluoropropane, commonly designated as HFC-254eb (CAS: 421-48-7), is a critical aliphatic hydrofluorocarbon[2]. While often utilized as a chemical intermediate in the synthesis of ultra-low GWP refrigerants like HFO-1234yf[3], its unique vapor pressure and enthalpy characteristics make it a compelling subject of study for aerosolized drug delivery and advanced propellant blends. This whitepaper details the core thermodynamic data of HFC-254eb and outlines the self-validating methodologies required to characterize it for high-stakes applications.
Core Thermodynamic Data
To engineer a stable MDI formulation, the propellant must maintain a consistent vapor pressure to ensure uniform drug atomization across the product's lifespan. The fundamental thermodynamic properties of HFC-254eb dictate its phase behavior and energy dynamics under pressure.
Table 1: Key Physicochemical and Thermodynamic Properties of HFC-254eb
| Property | Value | Method / Source Context |
| CAS Registry Number | 421-48-7 | Standard Identification[2] |
| Molecular Formula | C3H4F4 | Elemental Composition[2] |
| Molecular Weight | 116.06 g/mol | Calculated[2] |
| Boiling Point | ~ -1.0 °C to 4.4 °C | Experimental Estimate[4][5] |
| Standard Enthalpy of Formation (ΔHf°298) | -221.57 kcal/mol | G2MP2 Ab Initio Calculation[6] |
| Vapor Pressure (25 °C) | ~ 2540 mmHg (approx. 3.3 atm) | Estimated[4] |
Causality Insight: The highly negative standard enthalpy of formation (-221.57 kcal/mol) indicates strong C-F bond stability[6]. For MDI applications, this stability is crucial; the propellant must remain chemically inert when co-formulated with active pharmaceutical ingredients (APIs) and co-solvents like ethanol to prevent premature drug degradation.
Self-Validating Methodologies for Thermodynamic Profiling
Relying solely on empirical data for volatile fluorocarbons can introduce errors due to trace impurities (e.g., hydrogen fluoride) which readily form azeotropes[7]. To ensure absolute scientific integrity, a dual-pronged approach utilizing both computational modeling and empirical Vapor-Liquid Equilibrium (VLE) measurements is required. This creates a self-validating system : computational models predict ideal thermodynamic behavior, while empirical data accounts for real-world molecular interactions. If the empirical data deviates from the model, it triggers an immediate purity audit of the sample.
Protocol 1: Ab Initio Computational Thermodynamics
Purpose: To establish a theoretical baseline for enthalpy, entropy, and heat capacity without the interference of physical impurities.
-
Geometry Optimization: Utilize the MP2(full)/6-31G(d) level of theory to determine the lowest-energy molecular conformation of HFC-254eb[6].
-
Frequency Calculations: Perform harmonic oscillator approximations to calculate Zero-Point Energy (ZPE) corrections[6]. Why? Because molecules possess vibrational energy even at 0 K, which must be factored into room-temperature thermodynamic states to prevent baseline calculation errors.
-
Isodesmic Reaction Modeling: Calculate the Standard Enthalpy of Formation (ΔHf°298) using the G2MP2 composite method[6]. Why? Isodesmic reactions conserve the number and type of chemical bonds between reactants and products. This effectively cancels out systematic errors in electron correlation energies, yielding highly accurate enthalpies[6].
Protocol 2: Isothermal Vapor-Liquid Equilibrium (VLE) Measurement
Purpose: To map the real-world pressure-volume-temperature (PVT) behavior of HFC-254eb, critical for designing the pressurized canisters of MDIs.
-
Sample Purification (Freeze-Pump-Thaw): Submerge the HFC-254eb sample cylinder in liquid nitrogen to freeze the fluorocarbon. Evacuate the headspace using a high-vacuum pump to remove non-condensable gases (e.g., O2, N2). Thaw the sample. Repeat three times. Why? Non-condensable gases artificially inflate vapor pressure readings, leading to catastrophic miscalculations in MDI valve dosing.
-
Equilibrium Cell Loading: Introduce the degassed HFC-254eb into a static-analysis VLE cell housed in a precision thermostatic bath (±0.01 K stability)[8].
-
Thermal Equilibration: Allow the system to rest for 4 hours at the target temperature (e.g., 298.15 K) until pressure readings stabilize (±0.1 kPa).
-
Phase Sampling & Analysis: Extract micro-samples from both the liquid and vapor phases using a rapid-fire pneumatic valve. Analyze via Gas Chromatography (GC) to confirm phase composition and detect any azeotropic deviations[7][8].
-
Internal Validation (Area Test): Perform a thermodynamic consistency area test on the collected VLE data. Why? This mathematically verifies that the empirical fugacity coefficients align with the Gibbs-Duhem equation, ensuring the system is self-validating and free of systematic sensor drift[8].
Workflow Visualization
The following diagram illustrates the parallel execution of computational and empirical protocols, converging to validate the thermodynamic dataset for pharmaceutical use.
Self-validating workflow combining ab initio modeling with empirical VLE measurements.
Implications for Drug Development and Separation Science
The thermodynamic behavior of HFC-254eb directly impacts its utility in industrial and pharmaceutical applications.
Azeotropic Behavior and Purity: During the synthesis of fluorocarbons, hydrogen fluoride (HF) is frequently present.7[7]. In drug development, propellants must meet stringent purity standards (>99.9%) to prevent API degradation or patient toxicity. Understanding the dew point and bubble point vapor pressures of the HF/HFC-254eb azeotrope is fundamental to designing extractive distillation columns that yield medical-grade propellant[7].
Aerosol Dynamics: With a 5[5], HFC-254eb exhibits a vapor pressure profile that provides robust kinetic energy for atomization upon exiting an MDI actuator. However, because its vapor pressure is slightly different from legacy propellants like HFC-134a, formulation scientists must recalculate the metering valve chamber volumes and actuator orifice diameters to maintain the desired Fine Particle Fraction (FPF) for deep lung deposition.
References
-
Cas 421-48-7,this compound - LookChem. LookChem.[Link]
-
List of gases - Wikipedia. Wikipedia.[Link]
- Hydrogen fluoride-hfc-254eb azeotrope and its uses (US20110101264A1).
-
Isothermal Vapor–Liquid Equilibrium for the Binary System of 2,3,3,3-Tetrafluoropropene and 2-Chloro-1,1,1,2-tetrafluoropropane. ResearchGate.[Link]
-
Thermodynamic Properties (ΔHf(298), S(298), and Cp(T) (300 ≤ T ≤ 1500)) of Fluorinated Propanes. ACS Publications.[Link]
-
Persistent degradation products of halogenated refrigerants and blowing agents in the environment. Umweltbundesamt.[Link]
-
Thermodynamic analysis of synthesis of 2,3,3,3-tetrafluoropropene by dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane. ResearchGate.[Link]
Sources
- 1. umweltbundesamt.de [umweltbundesamt.de]
- 2. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. List of gases - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 1,1,1,2-Tetrafluoropropane (HFC-254eb) in Advanced Research: From Fluorinated Synthons to Next-Generation Propellants
Executive Summary
As the pharmaceutical and chemical industries face stringent environmental regulations phasing out high-Global Warming Potential (GWP) hydrofluorocarbons, the focus has shifted toward versatile, low-GWP alternatives. 1,1,1,2-Tetrafluoropropane (HFC-254eb) has emerged not merely as a transitional compound, but as a highly strategic fluorinated building block and propellant modifier. This technical guide provides an in-depth analysis of HFC-254eb, detailing its physicochemical profile, its role in C-F bond activation for drug discovery, and its application in next-generation medical aerosols.
Physicochemical Profiling
Understanding the baseline properties of HFC-254eb is critical for predicting its behavior in both gas-phase catalysis and pressurized liquid formulations. Its relatively high boiling point compared to legacy refrigerants makes it uniquely suited for specialized blending and liquid-phase reactions[1].
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 421-48-7 |
| Molecular Formula | C₃H₄F₄ |
| Molecular Weight | 116.06 g/mol |
| Boiling Point | ~4.44 °C (estimate) |
| Density | 1.2584 g/cm³ (estimate) |
| Vapor Pressure | 2540 mmHg at 25°C |
Application I: C-F Bond Activation & Pharmaceutical Derivatization
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability and altered binding affinities. HFC-254eb serves as a valuable three-carbon synthon. However, the C-F bond is notoriously inert (bond dissociation energy ~485 kJ/mol). To utilize HFC-254eb as a building block, researchers must employ extreme Lewis acids, such as nanoscopic Aluminum Chlorofluoride (ACF), to polarize and activate the carbon-fluorine bond[2][3].
Mechanistic pathway of HFC-254eb C-F bond activation via nanoscopic Aluminum Chlorofluoride (ACF).
Experimental Protocol: ACF-Mediated Hydrodefluorination of HFC-254eb
This protocol describes the controlled hydrodefluorination of HFC-254eb to generate partially fluorinated alkanes, a self-validating system monitored via NMR.
Step 1: Catalyst Preparation & Loading
-
Action: Inside an argon-filled glovebox, load 50 mg of nanoscopic ACF (AlClₓF₃₋ₓ) into a heavy-walled J. Young NMR tube.
-
Causality: ACF is highly moisture-sensitive. Any ambient humidity will instantly hydrolyze the active under-coordinated aluminum sites, quenching the Lewis acidity required for C-F activation.
Step 2: Reagent Introduction
-
Action: Add 0.5 mL of deuterated dichloromethane (CD₂Cl₂) and 1.0 equivalent of triethylsilane (Et₃SiH). Seal the tube, attach it to a Schlenk line, and freeze-pump-thaw to degas. Condense 1.0 equivalent of HFC-254eb gas into the tube at -78°C.
-
Causality: Et₃SiH acts as a hydride source. The extreme Lewis acidity of ACF polarizes the C-F bond of HFC-254eb, creating a carbocation-like intermediate. The silane traps this intermediate, driving the hydrodefluorination forward while forming stable triethylsilyl fluoride (Et₃SiF).
Step 3: Thermal Activation & Validation
-
Action: Warm the tube to room temperature (25°C) and agitate for 2 hours.
-
Validation Checkpoint: Analyze the reaction mixture via in-situ ¹⁹F and ¹H NMR. The system is self-validating: successful activation is confirmed by the disappearance of the characteristic HFC-254eb ¹⁹F multiplet and the concomitant appearance of a sharp singlet at ~ -176 ppm, corresponding to the byproduct Et₃SiF.
Application II: Precursor to HFO-1234yf and CF₃-Ynones
HFC-254eb is a critical intermediate in the synthesis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)[4]. Beyond its use as a next-generation refrigerant, HFO-1234yf is a highly sought-after synthon in drug development. It can be lithiated to form lithium 3,3,3-trifluoropropynide, which subsequently reacts with electrophiles to generate CF₃-ynones—essential building blocks for synthesizing trifluoromethylated heterocycles found in modern pharmaceuticals[5].
Workflow from HFC-254eb intermediate to HFO-1234yf and subsequent CF3-ynone pharmaceutical synthons.
Experimental Protocol: Vapor-Phase Dehydrofluorination of HFC-254eb
Step 1: Catalyst Bed Preparation
-
Action: Pack a Monel® tubular reactor with 20 g of fluorinated chromia catalyst (CrOₓF_y). Purge with N₂ at 350°C for 4 hours.
-
Causality: Monel® is chosen for its resistance to hydrogen fluoride (HF) corrosion. The fluorinated chromia provides the specific dual-site (Lewis acid/base) surface topology necessary to facilitate the E2 elimination of HF from the alkane backbone.
Step 2: Vaporization and Feed
-
Action: Feed liquid HFC-254eb through a vaporizer set to 50°C. Introduce the vaporized HFC-254eb into the reactor at a constant space velocity, maintaining the catalyst bed at 325°C.
-
Causality: Operating at 325°C ensures the thermodynamic threshold for dehydrofluorination is met, while strictly preventing the complete thermal degradation (coking) of the carbon backbone.
Step 3: Product Isolation & Validation
-
Action: Pass the reactor effluent through a cold aqueous KOH scrubber to neutralize the HF byproduct, then capture the organic phase in a cryogenic trap (-78°C).
-
Validation Checkpoint: Route a slipstream of the post-scrubber gas to an inline GC-MS. The protocol validates itself when the chromatogram demonstrates >95% selectivity toward HFO-1234yf (m/z 114) and the complete absence of the HFC-254eb starting material (m/z 116)[5].
Application III: Medical Aerosols and MDI Propellant Blends
In the realm of respiratory drug delivery, Metered Dose Inhalers (MDIs) are undergoing a massive formulation shift. The regulatory phase-out of high-GWP propellants like HFC-134a (GWP 1430) and HFC-227ea (GWP 3220) has forced formulators to adopt HFOs[6].
However, pure HFOs often possess vapor pressures that result in excessively high aerosol plume velocities. High plume velocity causes the drug particles to impact the back of the patient's throat (oropharyngeal deposition) rather than reaching the deep lung.
The HFC-254eb Advantage: Because HFC-254eb has a relatively high boiling point (~4.44°C) compared to standard propellants, it acts as a highly effective vapor pressure depressant [1]. By creating a binary or ternary blend of an HFO with HFC-254eb, formulation scientists can precisely tune the internal pressure of the MDI canister.
-
Causality: Lowering the vapor pressure reduces the kinetic energy of the emitted plume. A softer, slower plume allows the aerosolized drug droplets more time to evaporate their propellant shell, decreasing their aerodynamic diameter and significantly improving the fine particle fraction (FPF) delivered to the pulmonary alveoli.
References
- Cas 421-48-7,this compound - LookChem Source: LookChem URL
- Research - Prof. Dr.
- 2,3,3,3-Tetrafluoropropene | 754-12-1 - Benchchem Source: Benchchem URL
- COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE...
- Source: Legal Information Institute (LII)
Sources
- 1. lookchem.com [lookchem.com]
- 2. Research - Prof. Dr. Thomas Braun - Humboldt Universität zu Berlin [www2.hu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. 2,3,3,3-Tetrafluoropropene | 754-12-1 | Benchchem [benchchem.com]
- 6. 40 CFR Appendix U to Subpart G of Part 82 - Unacceptable Substitutes and Substitutes Subject to Use Restrictions Listed in the July 20, 2015 Final Rule, Effective August 19, 2015 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Methodological & Application
Application Note: 1,1,1,2-Tetrafluoropropane (HFC-254eb) as a Specialized Solvent in Organic Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols
Executive Summary & Strategic Rationale
In modern drug development and fine chemical synthesis, the selection of a reaction solvent is often dictated by the need for high product purity, thermal control, and environmental compliance. 1,1,1,2-Tetrafluoropropane (HFC-254eb) —traditionally recognized as a low-toxicity, non-flammable refrigerant[1]—is emerging as a highly specialized solvent for organic reactions[2].
Operating as a liquid under mild pressure or sub-ambient temperatures, HFC-254eb offers a unique physicochemical profile. It is exceptionally valuable for highly exothermic reactions, Lewis acid-catalyzed transformations, and photochemical processes where traditional solvents (like dichloromethane or carbon tetrachloride) either react, coordinate with catalysts, or pose severe regulatory hurdles[3]. For drug development professionals, its most critical advantage is its boiling point of 4.44 °C[1]; it can be completely removed from active pharmaceutical ingredients (APIs) via mild depressurization, ensuring zero organic volatile impurities (OVI) without subjecting sensitive compounds to thermal degradation.
Physicochemical Profiling & Causality for Solvent Selection
To understand why HFC-254eb is selected over conventional solvents, one must analyze the causality between its physical properties and experimental outcomes.
| Property | Value | Causality / Experimental Implication |
| Boiling Point | 4.44 °C[1] | Thermal Control & Isolation: Enables auto-refrigeration during exothermic reactions. The latent heat of vaporization absorbs exotherms. Post-reaction, it allows for residue-free product isolation via mild flash evaporation. |
| Density | ~1.258 g/mL[1] | Workup Efficiency: Facilitates rapid and distinct phase separation during aqueous quenches. The organic phase typically forms the bottom layer, simplifying continuous extractions. |
| Flammability | Non-flammable[1] | Process Safety: Enhances the safety profile in pressurized industrial reactors compared to low-boiling hydrocarbon alternatives (e.g., isopentane or butane). |
| Chemical Inertness | High | Catalyst Preservation: Lacks oxygen or nitrogen heteroatoms, rendering it strictly non-coordinating. It will not poison or solvate sensitive Lewis acids (e.g., AlCl₃ or nanoscopic aluminum chlorofluoride)[4]. |
Mechanistic Pathways & Workflow Visualizations
The Non-Coordinating Advantage in Lewis Acid Catalysis
In Friedel-Crafts alkylations or acylations, ethereal solvents (like THF) form strong adducts with Lewis acids, dampening their catalytic efficacy. HFC-254eb provides a moderately polar but entirely non-coordinating medium, leaving the Lewis acid "naked" and highly active.
Caption: Mechanistic advantage of using non-coordinating HFC-254eb in Lewis acid-catalyzed Friedel-Crafts alkylation.
Closed-Loop Solvent Recovery Workflow
Because HFC-254eb is a gas at room temperature, reactions must be conducted in sealed, jacketed reactors. The workflow below illustrates a self-contained system that prevents solvent loss and ensures high-throughput recovery.
Caption: Closed-loop reactor workflow for reactions utilizing low-boiling HFC-254eb, ensuring 100% solvent recovery.
Experimental Protocols
Protocol A: Photochemical Halogenation in Liquid HFC-254eb
Context: Historically, photochemical chlorinations utilized carbon tetrachloride (CCl₄) as a UV-transparent, radical-resistant solvent[3]. HFC-254eb serves as a highly effective, environmentally compliant alternative for the halogenation of deactivated or highly specific substrates[2].
Equipment: Jacketed borosilicate glass photochemical reactor (rated to 5 bar), 300 nm UV lamp, -20 °C chiller unit, and a gas compressor for recovery.
Step-by-Step Methodology:
-
System Purge: Purge the sealed reactor with ultra-high purity N₂ for 15 minutes to remove atmospheric oxygen, which can quench radical pathways.
-
Solvent Condensation: Circulate -10 °C coolant through the reactor jacket. Introduce gaseous HFC-254eb into the reactor until 500 mL of liquid solvent is condensed.
-
Substrate Addition: Inject the organic substrate (e.g., 0.5 mol of a targeted aliphatic precursor) into the liquid HFC-254eb. Stir at 300 rpm to ensure complete dissolution.
-
Reagent Introduction: Slowly bubble Cl₂ gas into the mixture.
-
Validation Check: Monitor the internal pressure. A stable autogenous pressure of ~1.2 to 1.5 bar indicates equilibrium.
-
-
Irradiation: Ignite the 300 nm UV lamp. Maintain the jacket temperature at 0 °C.
-
Causality Note: If the reaction exotherms, the HFC-254eb will gently boil against the chilled condenser, auto-regulating the internal temperature and preventing substrate degradation.
-
-
Quench & Recovery: Turn off the UV lamp and Cl₂ feed. Slowly warm the reactor jacket to 20 °C while opening the vent valve to the recovery compressor. The HFC-254eb will flash off entirely, leaving the crude chlorinated product in the vessel.
-
Quality Control: Analyze the crude product via ¹⁹F-NMR. The complete absence of signals at approximately -75 ppm (CF₃) and -200 ppm (CHF) confirms that the product is 100% free of solvent residue.
Protocol B: Friedel-Crafts Alkylation under Autogenous Pressure
Context: Utilizing the non-coordinating nature of highly fluorinated propanes to maximize the electrophilicity of Lewis acid-activated complexes[4].
Step-by-Step Methodology:
-
Reactor Preparation: Utilize a Hastelloy autoclave equipped with a magnetic drive stirrer. Chill the vessel to -5 °C.
-
Catalyst Loading: Quickly charge the reactor with 0.1 equivalents of anhydrous AlCl₃.
-
Solvent Addition: Condense 300 mL of HFC-254eb into the reactor. The AlCl₃ will remain as a highly active, unsolvated suspension.
-
Reactant Injection: Add the arene (1.0 eq) and the alkyl halide (1.1 eq) via a high-pressure syringe pump over 30 minutes.
-
Reaction Execution: Seal the reactor and allow the internal temperature to rise to 15 °C. Stir vigorously for 4 hours. The autogenous pressure will rise to approximately 2.5 bar.
-
Validation Check: Monitor the pressure curve. A gradual stabilization of pressure indicates the cessation of HCl gas evolution (if using alkyl chlorides), signaling reaction completion.
-
-
Workup: Vent the HFC-254eb gas through a basic scrubber (to neutralize HCl) and into a cryogenic recovery trap. Quench the remaining catalyst/product mixture with ice-cold saturated aqueous NaHCO₃.
References
- LookChem. "Cas 421-48-7,this compound".
- Smolecule. "Buy 2-Chloro-1,1,1,2-tetrafluoropropane | 134190-50-4".
- Google Patents. "US8395001B2 - Processes for producing 2-chloro-1,1,1,2-tetrafluoropropane and 2,3,3,3-tetrafluoropropene".
- Beilstein Journals. "Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination". Beilstein Journal of Organic Chemistry.
Sources
- 1. Cas 421-48-7,this compound | lookchem [lookchem.com]
- 2. Buy 2-Chloro-1,1,1,2-tetrafluoropropane | 134190-50-4 [smolecule.com]
- 3. US8395001B2 - Processes for producing 2-chloro-1,1,1,2-tetrafluoropropane and 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. BJOC - Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination [beilstein-journals.org]
Application Note: High-Pressure Phase Equilibrium and Thermodynamic Profiling of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Executive Summary & Scientific Rationale
1,1,1,2-Tetrafluoropropane (HFC-254eb) is a critical hydrofluorocarbon. It emerges prominently as a deep hydrogenation byproduct during the catalytic synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a next-generation, low-global-warming-potential (GWP) refrigerant[1]. Understanding the high-pressure vapor-liquid equilibrium (VLE) of HFC-254eb and its mixtures (e.g., with HF or other fluorinated olefins) is fundamental for designing separation units, such as azeotropic distillation columns, and for evaluating its potential as a standalone working fluid or propellant[2][3].
This application note details a rigorous, self-validating experimental protocol for high-pressure VLE studies of HFC-254eb using a static-analytic apparatus, ensuring high-fidelity thermodynamic data collection.
Physicochemical Profile of HFC-254eb
Before initiating high-pressure studies, the critical and sub-critical parameters of the target fluid must be established. These parameters define the operational limits of the thermostatic baths and pressure transducers[2][4].
| Property | Value | Unit | Significance for High-Pressure Setup |
| Molecular Formula | C₃H₄F₄ (CF₃-CHF-CH₃) | - | Defines molecular weight (116.06 g/mol ) for GC calibration. |
| Normal Boiling Point | ~ 0 | °C | Requires sub-ambient cooling for liquid-phase sample loading. |
| Critical Temperature (T_c) | ~ 138 - 141 | °C | Upper limit for sub-critical VLE measurements. |
| Critical Pressure (P_c) | ~ 3.5 - 4.5 | MPa | Dictates the maximum range of the pressure transducer. |
Experimental Architecture: The Static-Analytic Apparatus
The static-analytic method is the gold standard for fluorinated refrigerant mixtures[5][6]. Unlike dynamic (recirculating) stills, the static-analytic setup isolates a fixed mass of the mixture in a high-pressure sapphire cell, allowing it to reach thermodynamic equilibrium before micro-samples are extracted for compositional analysis.
Fig 1. Schematic of the high-pressure static-analytic VLE apparatus for HFC-254eb studies.
High-Pressure VLE Protocol for HFC-254eb
This protocol establishes a self-validating loop: the system's integrity is first proven using pure component vapor pressures before introducing binary mixtures.
Phase 1: System Degassing and Validation
-
Evacuation: Connect the sapphire equilibrium cell to a high-vacuum pump. Evacuate the system to a pressure of < 1 Pa.
-
Causality: Trace non-condensable gases (e.g., nitrogen, oxygen) accumulate in the vapor phase and artificially inflate the measured bubble point pressure, leading to severe deviations in thermodynamic modeling.
-
-
System Validation (Self-Check): Load pure HFC-254eb into the cell. Measure its vapor pressure at three different temperatures (e.g., 293.15 K, 303.15 K, 313.15 K).
-
Causality: Compare the measured pure vapor pressures against established Antoine equation correlations[5]. If the deviation exceeds ±1.5 kPa, the system contains impurities or a leak, and the protocol must be aborted, the system flushed, and restarted.
-
Phase 2: Sample Loading and Thermal Equilibration
-
Component Injection: Using a high-pressure ISCO syringe pump, inject a precise volumetric amount of HFC-254eb into the cell. For binary studies (e.g., HFC-254eb + HFO-1234yf), inject the second component sequentially.
-
Thermostatic Control: Submerge the sapphire cell in a thermostatic liquid bath (e.g., ethanol/water for sub-ambient, or silicone oil for high temperatures). Control the temperature to ±0.01 K using a proportional-integral-derivative (PID) controller.
-
Causality: Vapor pressure is exponentially dependent on temperature (per the Clausius-Clapeyron relation). A thermal fluctuation of even 0.1 K can cause a pressure shift of several kPa, destroying the accuracy of the VLE dataset.
-
-
Agitation and Equilibration: Engage the internal magnetic stirrer. Allow the system to agitate for at least 60 minutes, followed by 30 minutes of static resting. Equilibrium is confirmed when the pressure transducer reading fluctuates by less than 1.0 kPa over a 20-minute window.
Phase 3: Micro-Sampling and Compositional Analysis
-
Phase Sampling: Utilize a Rapid On-Line Sampler-Injector (ROLSI) to withdraw vapor and liquid samples.
-
Causality: Traditional sampling valves withdraw macroscopic volumes, causing an instantaneous pressure drop that flashes the liquid phase and shifts the thermodynamic equilibrium. The ROLSI capillary withdraws micro-liter volumes, ensuring the macroscopic equilibrium remains completely undisturbed.
-
-
Gas Chromatography (GC): Route the vaporized samples directly into a GC equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID). Perform triplicate injections for both the liquid (
) and vapor ( ) phases to ensure reproducibility (standard deviation < 0.005 mole fraction).
Thermodynamic Modeling Workflow
Experimental data (Pressure, Temperature, liquid mole fraction
Fig 2. Thermodynamic modeling workflow for correlating HFC-254eb phase equilibrium data.
Mechanistic Insight for Modeling: Fluorinated compounds like HFC-254eb exhibit weak hydrogen bonding and dipole-dipole interactions[7]. Therefore, while the Peng-Robinson (PR) EOS is standard, it must be paired with advanced mixing rules. The van der Waals (vdW) mixing rules are sufficient for slightly non-ideal mixtures, but highly non-ideal mixtures (e.g., azeotropic mixtures of HFC-254eb and HF) require Huron-Vidal (HV) or Wong-Sandler mixing rules to accurately model the fugacity coefficients in both phases[2][6].
References
1.[4] Selection of optimal fluid for refrigeration cycles. SciSpace / World Journal of Advanced Engineering Technology and Sciences. URL: [Link] 2.[2] Hydrogen fluoride-hfc-254eb azeotrope and its uses (US20110101264A1). Google Patents. URL: 3.[1] Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites. Communications Chemistry (Nature Portfolio) / PMC. URL: [Link] 4.[3] Azeotrope Compositions Comprising 3,3,3-Trifluoropropene and Hydrogen Fluoride and Processes for Separation Thereof. European Patent Office (EPO). URL: [Link] 5.[5] Vapor-liquid equilibria of 2,3,3,3-tetrafluoropropene (HFO-1234yf) + 1,1,1,2,2-pentafluoropropane (HFC-245cb) system. ResearchGate / Fluid Phase Equilibria. URL: [Link] 6.[6] Isothermal Vapor–Liquid Equilibrium for the Binary System of 2,3,3,3-Tetrafluoropropene and 2-Chloro-1,1,1,2-tetrafluoropropane. ResearchGate. URL: [Link] 7.[7] A Numerical Study of Vapor–Liquid Equilibrium in Binary Refrigerant Mixtures Based on 2,3,3,3-Tetrafluoroprop-1-ene. MDPI. URL: [Link]
Sources
- 1. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Advanced Analytical Methods for the Detection and Quantification of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Target Audience: Analytical Chemists, Environmental Researchers, and Pharmaceutical Formulation Scientists (Metered-Dose Inhaler Propellants).
Introduction & Chemical Context
1,1,1,2-Tetrafluoropropane, commonly designated as HFC-254eb (CAS: 421-48-7), is an aliphatic fluorinated hydrocarbon featuring four fluorine atoms attached to a three-carbon backbone (CF₃-CHF-CH₃)[1]. Historically utilized in foam blowing and as an environmentally conscious aerosol propellant in pharmaceutical and cosmetic dispensing systems[2], HFC-254eb has garnered renewed analytical interest. It is frequently encountered as a critical trace impurity or intermediate in the catalytic dehydrochlorination processes used to manufacture fourth-generation, low-global-warming-potential (GWP) hydrofluoroolefins (HFOs), such as 2,3,3,3-tetrafluoropropene ()[3].
Rigorous analytical profiling of HFC-254eb is mandated to ensure the high purity of bulk refrigerants and the safety of pharmaceutical propellants. This application note details a self-validating analytical system combining Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for robust quantification.
Analytical Challenges and Causality in Method Design
The detection of HFC-254eb presents specific physicochemical hurdles that dictate the experimental design:
-
Extreme Volatility: With a boiling point of approximately 4.44 °C and a vapor pressure of 2540 mmHg at 25 °C[2], HFC-254eb is a gas under standard laboratory conditions. Causality: This necessitates the use of gas-tight sampling apparatus (e.g., passivated stainless steel canisters or Tedlar bags) and sub-ambient (cryogenic) GC oven starting temperatures to properly trap and focus the analyte at the column head, preventing co-elution with the void volume[4].
-
Isomeric Resolution: Fluorination pathways generate numerous closely related structural isomers (e.g., HFC-254fb, HFC-245cb). Causality: Standard thin-film non-polar columns fail to retain these volatile species. A Porous Layer Open Tubular (PLOT) column or a thick-film cyanopropylphenyl polysiloxane column is required to provide the necessary dipole-dipole interactions for baseline resolution.
-
Data Density on Narrow Peaks: Highly volatile gases elute rapidly, resulting in extremely narrow peak widths. Causality: Traditional scanning quadrupole MS may lack the scan speed required for accurate integration. Time-of-Flight (TOF) mass spectrometry, capable of acquiring 100 to 500 spectra per second, is deployed to ensure high data density across these narrow peaks ()[4].
Data Presentation: Method Specifications
The following table summarizes the optimized parameters for the dual-detector GC workflow, ensuring both qualitative certainty and quantitative accuracy.
| Parameter | Specification | Causality / Rationale |
| Analyte | This compound (C₃H₄F₄) | Target compound (Molecular Weight: 116.06 g/mol )[1]. |
| Sample Introduction | Gas-tight syringe, 1.0 mL | Prevents atmospheric loss of the volatile sample. |
| GC Inlet | 150 °C, Split Mode (50:1) | Ensures immediate vaporization without causing thermal degradation or column overloading. |
| GC Column | DB-624 (60 m × 0.32 mm × 1.8 µm) | Thick film provides necessary retention for low-boiling fluorocarbons. |
| Oven Temp Program | -20 °C (hold 5 min) | Cryogenic cooling (liquid N₂/CO₂) focuses the gas at the column head for sharp peak shapes[4]. |
| MS Detection (Qualitative) | TOF-MS or SIM (m/z 69, 116), 70 eV EI | TOF provides rapid spectral acquisition; SIM enhances sensitivity for specific C-F fragments[4]. |
| FID Detection (Quantitative) | 250 °C, H₂: 30 mL/min, Air: 300 mL/min | FID provides a highly linear, stable response for C-H bonds, ideal for bulk purity assays. |
Experimental Protocols
Protocol A: Qualitative Isomer Identification via GC-MS (TOF/SIM)
This protocol establishes the structural identity of HFC-254eb, differentiating it from other fluorinated byproducts.
-
Sample Preparation: Extract the gaseous sample from the pressurized reaction vessel or storage cylinder using a passivated, gas-tight syringe. For trace analysis, utilize a pre-evacuated SUMMA canister.
-
Injection: Inject 1.0 mL of the gas into the GC inlet. Maintain the inlet at 150 °C with a split ratio of 50:1.
-
Cryogenic Focusing: Initiate the GC oven at -20 °C using liquid nitrogen cooling. Hold this temperature for 5 minutes. Mechanism: The sub-ambient temperature condenses the highly volatile HFC-254eb at the very beginning of the stationary phase, effectively reducing the injection band and maximizing resolution.
-
Elution: Ramp the oven temperature at 5 °C/min to 100 °C, followed by a 15 °C/min ramp to 200 °C to clear the column of any heavier halogenated impurities (e.g., HCFC-244bb).
-
Detection: Route the column effluent to a TOF-MS. Operate the ion source in Electron Ionization (EI) mode at 70 eV. Set the acquisition rate to 200 spectra/second to capture the narrow gas peaks. Extract the chromatogram using the base peak m/z 69 (CF₃⁺) and the molecular ion m/z 116 to confirm HFC-254eb[1].
Protocol B: Quantitative Purity Profiling via GC-FID
While MS is susceptible to variable ionization efficiencies for fluorocarbons, FID offers a strictly linear response based on carbon-hydrogen combustion, making it the self-validating counterpart to Protocol A.
-
Calibration: Prepare a 5-point calibration curve by dynamically blending pure HFC-254eb reference standard with high-purity nitrogen gas, covering a dynamic range from 10 ppm to 10,000 ppm.
-
Chromatographic Separation: Utilize the exact same column and cryogenic temperature program described in Protocol A. Mechanism: Maintaining identical chromatographic conditions ensures perfect retention time matching between the MS and FID detectors.
-
Detection: Route the effluent to the Flame Ionization Detector. Ignite the flame using 30 mL/min Hydrogen and 300 mL/min Zero Air. Maintain the detector block at 250 °C to prevent condensation of any water generated during combustion.
-
Quantitation: Calculate the absolute concentration of HFC-254eb using the linear regression of the calibration curve. For bulk purity, utilize the area normalization method, applying previously established Relative Response Factors (RRFs) to account for the suppressed FID response of highly fluorinated carbons compared to standard hydrocarbons.
Analytical Workflow Visualization
Figure 1: GC-MS/FID analytical workflow for the detection of volatile HFC-254eb.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12583891, this compound (FC-254eb)." PubChem Database. URL:[Link]
-
LookChem. "this compound (CAS 421-48-7) Chemical Properties and Safety Data." LookChem Database. URL:[Link]
- Honeywell International Inc. "Systems and methods for reducing the formation of impurities during 244bb dehydrochlorination to 1234yf." U.S. Patent US10351494B1, 2019.
- Solvay Fluor und Derivate GmbH. "Method for the analysis of 1,1,1,2-tetrafluoroethane and related fluorocarbons." WIPO Patent WO2005090271A2, 2005.
Sources
- 1. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. US10351494B1 - Systems and methods for reducing the formation of impurities during 244bb dehydrochlorination to 1234yf - Google Patents [patents.google.com]
- 4. WO2005090271A2 - Method for the analysis of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
Application Notes & Protocols: Safe Handling of 1,1,1,2-Tetrafluoropropane in a Laboratory Setting
Introduction and Scope
1,1,1,2-Tetrafluoropropane, also known by its refrigerant designation HFC-254eb, is a hydrofluorocarbon utilized in specialized laboratory applications, including as a chemical intermediate and for research and development purposes.[1][2] Its distinct physicochemical properties—notably its flammability and existence as a liquefied gas under pressure—necessitate rigorous safety protocols to mitigate risks in a research environment.[1][3]
This document provides a comprehensive guide for the safe handling and use of this compound in a laboratory setting. It is intended for trained researchers, scientists, and drug development professionals. The protocols herein are designed to establish a self-validating system of safety by explaining the causality behind each procedural step, ensuring users understand not just what to do, but why it is critically important for their safety and the integrity of their experiments.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary risks stem from its flammability, high pressure as a liquefied gas, potential for asphyxiation, and cryogenic effects.[1][4]
Summary of Key Hazards
-
Flammability: Classified as a flammable gas, HFC-254eb can form explosive mixtures with air.[1][2] Ignition sources, including static electricity, must be rigorously controlled.
-
Gas Under Pressure: The substance is supplied in cylinders as a liquefied gas. If heated, the pressure inside the cylinder will increase, creating a risk of bursting and a boiling liquid expanding vapor explosion (BLEVE).[1][5]
-
Asphyxiation: As a gas heavier than air, it can accumulate in low-lying areas and confined spaces, displacing oxygen and leading to rapid suffocation without significant warning symptoms.[1][6]
-
Health Hazards: Inhalation of high concentrations can cause dizziness, drowsiness, and respiratory irritation.[1] Direct contact with the evaporating liquid will cause severe cryogenic burns and frostbite to the skin and eyes.[1]
-
Thermal Decomposition: In the presence of high heat or fire, it can decompose to form highly toxic and corrosive substances, such as hydrogen fluoride.[1]
Physicochemical Properties and Associated Risks
The following table summarizes key quantitative data for this compound (CAS: 421-48-7), linking its physical properties to the necessary safety considerations.
| Property | Value | Causality & Safety Implication |
| Molecular Formula | C₃H₄F₄ | - |
| Molecular Weight | 116.06 g/mol [7] | The gas is significantly heavier than air (~29 g/mol ), reinforcing the risk of accumulation in low-lying areas. |
| Boiling Point | ~4.4 °C[8][9] | A very low boiling point means liquid spills will vaporize instantly and extensively, rapidly creating a large flammable and asphyxiating vapor cloud. |
| Vapor Pressure | 2540 mmHg at 25°C[9] | High vapor pressure indicates a high potential for leaks if system components are not pressure-rated and perfectly sealed. |
| GHS Classification | Flammable Gas (H221); Contains gas under pressure (H280); Skin Irritant (H315); Eye Irritant (H319); STOT SE 3 (H335, H336)[1] | This classification mandates the use of ignition controls, pressure-safe equipment, and appropriate PPE to prevent irritation and systemic effects. |
Engineering Controls and Laboratory Setup
Personal protective equipment is the last line of defense. The primary safety system relies on robust engineering controls to contain the material and mitigate exposure.
Ventilation and Monitoring
All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is the minimum requirement for open or semi-open system experiments. For larger scale operations, a dedicated ventilated gas enclosure is recommended. Because the gas is heavier than air, ventilation systems should have low-level exhaust points. Oxygen detectors, equipped with audible and visual alarms, should be installed in any laboratory where this gas is stored or used to provide an early warning of an oxygen-deficient atmosphere.[1][10]
Gas Cylinder Storage and Securing
Proper storage of compressed gas cylinders is critical to prevent accidents. The diagram below illustrates the essential principles for safe storage.
Caption: Core principles for safe gas cylinder storage.
Cylinders must be secured to a wall or a stable benchtop with chains or straps at two-thirds of their height.[11][12] Never tamper with pressure relief devices on the cylinder valve.[4][13]
Personal Protective Equipment (PPE)
The correct selection and use of PPE are mandatory for all personnel handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Cylinder Transport/Connection | Safety glasses with side shields[14] | Leather or insulated work gloves | Flame-resistant (FR) lab coat, long pants, closed-toe shoes | Not required if ventilation is adequate |
| System Operation (Charging/Sampling) | Chemical splash goggles[14][15] | Insulated, cryogenic-rated gloves[14] | FR lab coat, anti-static clothing/footwear[14] | Not required if ventilation is adequate |
| Emergency Leak Response | Chemical splash goggles or face shield | Insulated, cryogenic-rated gloves | Gas-tight chemical protective clothing[1] | Self-Contained Breathing Apparatus (SCBA)[11][15] |
Causality:
-
Chemical Splash Goggles: Provide a better seal than safety glasses, protecting against splashes of liquefied gas that can cause immediate, severe eye injury.[1][14]
-
Cryogenic Gloves: Standard lab gloves (nitrile, latex) will offer no protection from frostbite and can become brittle and crack upon contact with the liquefied gas.[14]
-
Flame-Resistant/Anti-Static Clothing: Essential to mitigate the risk of fire. Synthetic fabrics can generate static electricity, which can serve as an ignition source for the flammable gas.[2][14]
Standard Operating Protocols
Adherence to validated, step-by-step protocols is essential for minimizing risk.
Protocol: System Assembly and Leak Testing
This protocol ensures the integrity of the experimental setup before the introduction of the hazardous material.
Caption: Workflow for system assembly and leak testing.
Step-by-Step Methodology:
-
Preparation: Transport the this compound cylinder to the work area (e.g., fume hood) on a proper cylinder cart, keeping the valve cap on.[4][16]
-
Secure Cylinder: Securely chain the cylinder to a stationary support frame within the ventilated space. Remove the valve cap.
-
Inspect Connections: Inspect the cylinder valve outlet and regulator inlet for any dirt, debris, or damage.
-
Connect Regulator: Attach the correct CGA-fitting regulator designed for flammable gases. Do not use adapters. Tighten the connection with the appropriate wrench.
-
Inert Gas Purge: Connect an inert gas supply (e.g., Nitrogen) to the system. Purge the entire system, including the regulator and transfer lines, to remove air (oxygen).
-
Leak Test: Close the system outlet valve. Pressurize the system with the inert gas to slightly above the intended working pressure. Check every connection point (fittings, valve stems) with a leak detection solution (e.g., Snoop®).
-
Rectify Leaks: If bubbles form, a leak is present. Depressurize the system completely, tighten or refit the leaking connection, and repeat the leak test until the system is proven to be leak-tight.
-
Final Preparation: Once the system is leak-free, safely vent the inert gas. The system is now ready for the introduction of this compound.
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
Gas Leak Response
Caption: Decision tree for responding to a gas leak.
First Aid
| Exposure Type | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][2][17] |
| Skin Contact (Gas) | Not a primary concern, but wash the area with soap and water if irritation develops. |
| Skin Contact (Liquid/Frostbite) | Do NOT rub the affected area. Immediately flush the area with copious amounts of lukewarm (not hot) water to thaw the tissue.[1][15] Apply a sterile dressing. Seek immediate medical attention.[1] |
| Eye Contact (Liquid) | Immediately and continuously flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if possible. Seek immediate medical attention.[1] |
Waste Disposal
Do not attempt to vent excess or unused this compound to the atmosphere.[6] All disposal must be conducted in accordance with local, state, and federal regulations.
-
Residual Gas: Any residual gas in the experimental system should be safely vented through a scrubbing system or to a designated, safe exhaust.
-
Cylinders: Empty cylinders remain hazardous as they contain residual gas under pressure. Close the valve, replace the outlet cap and valve protection cap, and label the cylinder as "EMPTY". Return the cylinder to the manufacturer or supplier for proper handling.[1]
References
-
Daikin Global. Safety Data Sheet: HFC-134a. [Link]
-
FieldPad. PPE Requirements for Handling Modern Refrigerants: A Field Guide. [Link]
-
Ohio State University. Safe Handling of Compressed Gases in the Laboratory and Plant. [Link]
-
LookChem. Cas 421-48-7,this compound. [Link]
-
PubChem. This compound (FC-254eb). [Link]
-
Linde. SAFETY DATA SHEET: Tetrafluoroethane (R134a). [Link]
-
Duran. Material Safety Data Sheet - (REFRIGERANT R134a). [Link]
-
Bureau of Indian Standards. Indian Standard: HYDROFLUOROCARBON (HFC-134a)—CODE OF SAFETY. [Link]
-
MACS. Tips for Handling Refrigerant. [Link]
-
Hudson Technologies. SAFETY DATA SHEET R-134a. [Link]
-
Vanderbilt University Medical Center. Managing Compressed Gases. [Link]
-
College of Engineering Safety. Guide to Compressed or Liquefied Gases in Laboratories. [Link]
-
HRAI. Cold and Hard Facts Refrigerants Q & A. [Link]
-
National Center for Biotechnology Information. Exposure Guidance Levels for Hydrofluorocarbon-134a. [Link]
-
Sinochem. SAFETY DATA SHEET 1,1,1,2-Tetrafluoroethane. [Link]
-
Advanced Specialty Gases. Safety Data Sheet - UN1954 -1,1,1,2-Tetrafluoroethane (R-416A). [Link]
-
Linde Gas. 1,1,1,2-Tetrafluoroethane Safety Data Sheet. [Link]
-
University of South Carolina. Safe Handling of Compressed Gases. [Link]
-
Airgas. Halocarbon 134a (1,1,1,2-Tetrafluoroethane) - SAFETY DATA SHEET. [Link]
-
HVACR Career Connect NY. HVAC & Refrigeration Safety: Personal Protective Equipment (PPE). [Link]
-
Stanford Environmental Health & Safety. General Use SOP for Compressed Gases. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. alsafetydatasheets.com [alsafetydatasheets.com]
- 7. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 421-48-7 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. linde-gas.lv [linde-gas.lv]
- 11. Managing Compressed Gases | Office of Clinical and Research Safety [vumc.org]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 14. PPE Requirements for Handling Modern Refrigerants: A Field Guide | FieldPad: HVAC Service Pro [fieldpadpro.com]
- 15. hudsontech.com [hudsontech.com]
- 16. sc.edu [sc.edu]
- 17. images.thdstatic.com [images.thdstatic.com]
Application Note: Advanced GC-MS Profiling of 1,1,1,2-Tetrafluoropropane (HFC-254eb) Mixtures in Pharmaceutical Propellant Development
Introduction & Regulatory Context
The pharmaceutical industry is undergoing a critical transition in the formulation of Metered Dose Inhalers (MDIs). Driven by the Kigali Amendment to the Montreal Protocol and stringent EPA Significant New Alternatives Policy (SNAP) regulations, high-Global Warming Potential (GWP) propellants are being phased out in favor of low-GWP alternatives like HFO-1234yf and HFC-152a[1].
During the synthesis and blending of these next-generation propellants, 1,1,1,2-Tetrafluoropropane (HFC-254eb) frequently emerges as a critical trace impurity or a minor blend component[2]. Because even trace fluorinated impurities can alter the aerodynamic particle size distribution (APSD) of an MDI or interact with active pharmaceutical ingredients (APIs), rigorous quantification is mandatory. This application note details a robust, self-validating Preconcentrator-Gas Chromatography-Mass Spectrometry (TD-GC-MS) protocol specifically engineered for the capture, separation, and quantification of HFC-254eb in complex volatile mixtures.
Physicochemical Profiling & Analytical Challenges
HFC-254eb is an aliphatic hydrofluorocarbon characterized by a three-carbon backbone heavily substituted with fluorine[3]. Its high volatility and low boiling point present immediate challenges for traditional liquid-injection GC-MS.
Table 1: Key Physicochemical Properties of this compound (HFC-254eb) [3][4]
| Property | Value | Analytical Implication |
| CAS Registry Number | 421-48-7 | Unique identifier for spectral library matching. |
| Molecular Formula | C₃H₄F₄ | Dictates the isotopic distribution and fragmentation pattern. |
| Molecular Weight | 116.06 g/mol | Primary molecular ion (M⁺) is rarely intact; relies on fragment ions. |
| Boiling Point | 4.44 °C | Highly volatile gas at room temperature; requires cryo-focusing. |
| Vapor Pressure | 2540 mmHg (at 25 °C) | Necessitates pressurized canister sampling and gas-tight flow paths. |
Mechanistic Causality: Why Standard GC-MS Fails
Direct injection of gaseous HFC mixtures into a standard GC-MS yields poor sensitivity and massive peak broadening. Furthermore, MDI formulations and ambient air samples contain significant moisture. If introduced into a cryogenic trap or a mass spectrometer, water vapor will freeze (blocking flow paths), shift retention times via stationary phase degradation, and rapidly oxidize the MS filament[5]. Therefore, a highly specialized sample introduction system is required.
The Self-Validating Analytical Workflow
To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates continuous moisture management, internal standard normalization, and specific ion ratio checks to guarantee that the reported HFC-254eb concentrations are free from isobaric interference and instrumental drift.
Workflow Visualization
Caption: Mechanistic workflow of the TD-GC-MS protocol for volatile fluorocarbon analysis.
Detailed Experimental Protocol
Sample Collection and Preparation
-
Container Preparation: Use 1.0 L or 3.2 L passivated stainless-steel canisters (e.g., SilcoCan) evacuated to < 10 mTorr. Passivation prevents the adsorption of reactive fluorocarbons onto the container walls.
-
Sampling: Actuate the MDI or transfer the propellant blend into the canister through a restricted flow controller. Dilute with Ultra-High Purity (UHP) Nitrogen if the expected concentration exceeds the linear dynamic range of the MS.
-
Internal Standard Spiking: Inject a known volume of a gaseous internal standard (e.g., Bromochloromethane or a deuterated fluorocarbon) into the canister to yield a final IS concentration of 10 ppbv. Causality: This corrects for any volumetric errors during preconcentration and normalizes MS detector response variations.
Preconcentration and Moisture Management
Because HFC-254eb is analyzed at trace levels, a large volume of gas must be concentrated[6].
-
Dehydration: Route 800 mL of the sample gas at 50 mL/min through a Nafion dryer. The Nafion membrane selectively permeates water molecules to a dry purge gas stream while quantitatively retaining the fluorocarbons[5].
-
Cryo-Trapping: Direct the dried effluent into a multi-bed microtrap (Tenax TA / Carboxen 1000) cooled to -50 °C using a Peltier cooler (cryogen-free) or liquid nitrogen[5][6].
-
Desorption: Ballistically heat the trap to 250 °C within 4 seconds, backflushing the concentrated analytes directly onto the GC column via a heated transfer line (150 °C).
GC-MS Instrumental Parameters
To achieve baseline resolution of HFC-254eb from co-eluting air components and other HFCs (like HFC-134a or HFO-1234yf), a thick-film column is mandatory. A standard 0.25 μm film lacks the phase ratio (β) needed to retain a compound with a 4.44 °C boiling point.
Table 2: Optimized GC-MS Parameters [6]
| Parameter | Setting / Component | Rationale |
| GC Column | DB-1 (60 m × 0.32 mm I.D. × 1.00 μm film) | Thick film maximizes retention of highly volatile fluorocarbons. |
| Carrier Gas | Helium (UHP, 99.9999%) | Inert mobile phase; constant flow at 1.5 mL/min. |
| Oven Program | 35 °C (hold 5 min) → 8 °C/min to 150 °C → 15 °C/min to 220 °C (hold 3 min) | Sub-ambient cooling is avoided by using a thick film; slow initial ramp resolves early-eluting HFCs. |
| Transfer Line Temp | 250 °C | Prevents cold spots and peak tailing. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation. |
| Source / Quad Temp | 230 °C / 150 °C | Maintains source cleanliness while preventing thermal degradation of fragments. |
Data Acquisition: Selected Ion Monitoring (SIM)
For maximum sensitivity and selectivity, the MS is operated in SIM mode. HFC-254eb (C₃H₄F₄) fragments predictably under 70 eV EI.
Table 3: SIM Parameters and Validation Metrics for HFC-254eb
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Expected LOD | Linear Range |
| HFC-254eb | 69 [CF3]+ | 97 [C3H2F3]+, 51 [CHF2]+ | < 0.5 pptv | 1 pptv – 100 ppbv |
| IS (Bromochloromethane) | 128 [CH2BrCl]+ | 130, 49 | N/A | N/A |
System Suitability Testing (SST) & Quality Control
To ensure the protocol operates as a self-validating system , the following criteria must be met before sample data is accepted:
-
Blank Integrity: A UHP Nitrogen blank must be run prior to the sample sequence. The signal-to-noise (S/N) ratio at the retention time of HFC-254eb must be < 3, proving zero carryover in the Nafion dryer or thermal desorption trap.
-
Ion Ratio Stability: The ratio of the qualifier ion (m/z 97) to the quantifier ion (m/z 69) must remain within ±20% of the ratio established during the initial calibration. A deviation indicates a co-eluting isobaric interference.
-
Internal Standard Recovery: The absolute peak area of the internal standard must not deviate by more than ±15% from the daily calibration verification standard. Drifting IS areas indicate a leak in the canister flow path or MS source contamination.
References
-
LookChem. "Cas 421-48-7, this compound". LookChem. URL: [Link]
-
MDPI. "Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer". Atmosphere. URL: [Link]
-
LCGC International. "Detection of ODSs and HGSs in Industrial Zones Using a Cryogen-Free Preconcentration GC–MS Method". Chromatography Online. URL: [Link]
-
Regulations.gov. "Protection of Stratospheric Ozone: Change of Listing Status for Certain Substitutes under the Significant New Alternatives Policy Program". US EPA. URL: [Link]
-
European Patent Office. "Compositions Comprising 2,3,3,3-Tetrafluoropropene... or 2-Chloro-1,1,1,2-Tetrafluoropropane". EPO Patent 2845891. URL: [Link]
Sources
- 1. regulations.gov [regulations.gov]
- 2. data.epo.org [data.epo.org]
- 3. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Cas 421-48-7,this compound | lookchem [lookchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer [mdpi.com]
Advanced Multinuclear NMR Spectroscopy Techniques for the Structural Elucidation of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Application Note & Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Highly Volatile Fluorinated Alkanes
Executive Summary & Causality of Approach
1,1,1,2-Tetrafluoropropane (
To achieve research-grade structural elucidation, this guide details a specialized low-temperature, multinuclear (
Mechanistic Spin-System Analysis
HFC-254eb presents a complex, strongly coupled spin system. The presence of
The molecule consists of three distinct carbon centers, each dictating specific splitting patterns:
-
C1 (
): The three equivalent fluorine atoms will be split by the vicinal proton on C2 ( ) and the vicinal fluorine on C2 ( ). -
C2 (
): This highly deshielded environment features a proton split by the geminal fluorine ( ), the vicinal fluorines ( ), and the vicinal protons ( ). The geminal fluorine is similarly split into a complex multiplet. -
C3 (
): The three equivalent protons are split by the vicinal C2 proton ( ) and the vicinal C2 fluorine ( ).
Caption: Spin-spin coupling network mapping the homonuclear and heteronuclear interactions in HFC-254eb.
Predicted Quantitative Data
To facilitate rapid spectral assignment, the expected chemical shifts and coupling constants are summarized below. The
Table 1: Predicted Multinuclear NMR Parameters for this compound
| Nucleus | Position | Expected Chemical Shift | Multiplicity | Primary Coupling Constants (Approx. Hz) |
| C3 ( | 1.2 – 1.6 ppm | Doublet of doublets (dd) | ||
| C2 ( | 4.8 – 5.4 ppm | Complex multiplet (m) | ||
| C1 ( | -75 to -85 ppm | Doublet of doublets (dd) | ||
| C2 ( | -190 to -205 ppm | Complex multiplet (m) | ||
| C1 ( | ~ 125 ppm | Quartet of doublets (qd) |
Experimental Protocols
Because HFC-254eb is a gas at standard ambient temperature and pressure (SATP)[3], sample preparation requires cryogenic condensation. The following protocol ensures zero sample loss and high-resolution spectral acquisition.
Caption: Standardized low-temperature NMR workflow for volatile fluorocarbons.
Step-by-Step Methodology
Step 1: Sample Condensation and Tube Preparation
-
Causality: Standard NMR tubes will shatter under the vapor pressure of HFC-254eb at room temperature. You must use a heavy-wall borosilicate J. Young NMR tube with a PTFE valve.
-
Pre-chill the J. Young tube and a vial of deuterated chloroform (
, containing 0.03% v/v TMS and a trace of or -trifluorotoluene[4]) in a dry ice/acetone bath (-78 °C). -
Using a pre-chilled gas-tight syringe or a vacuum manifold, transfer approximately 20-30 mg of condensed HFC-254eb liquid into the NMR tube.
-
Immediately add 0.6 mL of the pre-chilled
solvent. -
Seal the PTFE valve tightly while the tube is still in the cold bath.
Step 2: Instrument Setup and Tuning
-
Causality: To prevent boiling inside the probe (which ruins the lock signal and shimming), set the NMR probe temperature to 0 °C (273 K) using the variable temperature (VT) unit. Allow the probe to equilibrate for 15 minutes.
-
Insert the sealed J. Young tube into the magnet. Allow 5 minutes for thermal equilibration.
-
Tune and match the probe for
, , and . Because the resonance frequency of (e.g., 376 MHz on a 400 MHz magnet) is very close to , ensure your probe is specifically designed for dual acquisition (e.g., a broadband fluorine-capable probe)[4].
Step 3: Acquisition Strategy To achieve a self-validating dataset, acquire the following spectra:
Table 2: Acquisition Parameters for Quantitative NMR (qNMR)
| Parameter | |||
| Pulse Angle | 30° | 30° | 30° |
| Relaxation Delay ( | 5 seconds | 15 seconds* | 2 seconds |
| Scans (ns) | 16 | 32 | 512 |
| Decoupling | None | None | Inverse Gated |
*Causality for 15s Delay: Fluorine nuclei often exhibit unusually long longitudinal relaxation times (
Data Interpretation & The Self-Validating System
The hallmark of a robust NMR protocol is that the data validates itself without requiring external orthogonal techniques. Once the spectra are processed (Fourier transformed, phased, and baseline-corrected), execute the following validation loop:
Integration Cross-Check
-
Spectrum: Integrate the
doublet of doublets (-75 to -85 ppm) and the multiplet (-190 to -205 ppm). The ratio must be exactly 3.00 : 1.00 . -
Spectrum: Integrate the
signal (1.2 - 1.6 ppm) and the signal (4.8 - 5.4 ppm). The ratio must be exactly 3.00 : 1.00 .
-Coupling Symmetry Verification
Extract the coupling constants (
-
Verify
: Measure the large ~47 Hz splitting in the spectrum of the proton. Switch to the spectrum and measure the corresponding splitting in the fluorine signal. They must match within ±0.2 Hz. -
Verify
(Vicinal): Measure the ~20 Hz splitting in the spectrum of the group. This exact 20 Hz splitting must appear in the spectrum of the group. -
Verify
: The ~12 Hz splitting observed in the signal of the spectrum must be perfectly mirrored in the signal of the same spectrum.
If any of these values fail to mirror one another, it indicates either spectral overlap from an impurity (e.g., an isomeric byproduct like 1,1,2,2-tetrafluoropropane)[1], or second-order strong coupling effects requiring quantum mechanical spin simulation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12583891, this compound (FC-254eb). PubChem. [Link]
-
Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments Nanoscience. [Link]
-
LookChem. This compound CAS 421-48-7 Properties and Safety Data. LookChem Chemical Database. [Link]
-
The Hebrew University of Jerusalem. Flourine NMR (19F). HUJI NMR Laboratory. [Link]
Sources
Application Note: 1,1,1,2-Tetrafluoropropane (HFC-254eb) as a Volatile Physical Blowing Agent in Rigid Polyurethane Foams
Executive Summary & Scientific Rationale
The development of advanced cellular polymers and rigid polyurethane (PU) foams relies heavily on the thermodynamic properties of Physical Blowing Agents (PBAs). As materials science pivots away from ozone-depleting chlorofluorocarbons (CFCs), hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) have become the industry standard[1].
1,1,1,2-Tetrafluoropropane (HFC-254eb; CAS: 421-48-7) is a highly volatile aliphatic hydrofluorocarbon[2]. While frequently encountered as an intermediate in the catalytic synthesis of next-generation refrigerants like HFO-1234yf[3], its unique physicochemical profile—specifically its near-zero boiling point and high vapor pressure—makes it a highly specialized "frothing" blowing agent for thermoset foams[4]. When utilized correctly, HFC-254eb drives rapid homogeneous nucleation, yielding foams with exceptionally fine closed-cell morphologies critical for high-performance thermal insulation and structural dampening.
Physicochemical Profiling
To understand the behavior of HFC-254eb in a polymer matrix, it must be benchmarked against legacy and contemporary blowing agents. Its low boiling point (~4.44 °C) dictates its aggressive phase-change behavior during the exothermic PU gelation reaction[4].
| Property | This compound (HFC-254eb) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,1-Dichloro-1-fluoroethane (HCFC-141b) |
| CAS Number | 421-48-7 | 460-73-1 | 1717-00-6 |
| Molecular Weight ( g/mol ) | 116.06 | 134.05 | 116.95 |
| Boiling Point (°C) | 4.44 | 15.3 | 32.0 |
| Vapor Pressure (mmHg at 25°C) | 2540 | 890 | 516 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0.11 |
| Global Atmospheric Lifetime (yrs) | 2.25 | 7.9 | 9.3 |
(Data synthesized from PubChem[5], NOAA Chemical Sciences Laboratory[6], and LookChem[4])
Mechanistic Causality: The "Frothing" Effect
In standard PU foam synthesis, the exothermic reaction between polyether polyols and polymeric isocyanates (pMDI) generates heat, which subsequently vaporizes the liquid PBA trapped in the emulsion.
The Causality of Volatility: Because HFC-254eb boils at approximately 4.44 °C[4], it exists as a gas at standard room temperature (25 °C). If introduced to a room-temperature polyol blend, it will immediately flash off, resulting in catastrophic gas loss and densification of the polymer. Therefore, the polyol premix must be artificially chilled below 0 °C. When the room-temperature pMDI is introduced to the chilled, HFC-254eb-laden polyol, the immediate temperature delta and the onset of the exothermic urethane reaction cause an instantaneous phase change of the HFC-254eb. This creates a "froth foaming" effect—a massive, rapid supersaturation of gas that forces homogeneous nucleation before the polymer matrix has fully cross-linked. This mechanism drastically reduces the average cell diameter, minimizing the radiative heat transfer component (Knudsen effect) within the foam.
Experimental Workflow
Caption: Workflow of HFC-254eb driven polyurethane foam expansion and gelation.
Step-by-Step Methodologies
Protocol A: Low-Temperature Emulsification and Foam Synthesis
Note: Conduct all procedures in a highly ventilated fume hood. HFC-254eb is stored as a liquefied gas under pressure[7].
-
Premix Chilling: Place a jacketed stainless-steel mixing beaker on a chiller plate set to -5 °C. Add the formulated polyether polyol, amine catalysts (e.g., pentamethyldiethylenetriamine), silicone cell-stabilizing surfactant, and chemical co-blowing agent (water). Allow the mixture to equilibrate to -2 °C.
-
Blowing Agent Integration: Using a pressurized dosing cylinder, inject the liquid HFC-254eb directly into the chilled polyol blend.
-
Causality: Maintaining the temperature below 4.44 °C ensures the HFC-254eb remains in the liquid phase[4], allowing it to be mechanically emulsified into the polyol rather than escaping as a fugitive emission.
-
-
Microemulsification: Submerge an overhead high-shear impeller into the beaker and mix at 1,500 RPM for 45 seconds. This disperses the liquid PBA into micro-droplets, creating a stable emulsion.
-
Isocyanate Addition & Initiation: Rapidly pour the required stoichiometric amount of Polymeric MDI (pMDI) into the vortex of the mixing premix. Immediately increase the impeller speed to 3,000 RPM for exactly 5 seconds.
-
Free-Rise Pour: Quickly transfer the reacting mixture into a standardized, temperature-controlled aluminum mold (typically pre-heated to 40 °C to simulate industrial panel lamination conditions) and allow the foam to expand.
Protocol B: Self-Validating Kinetic & Morphological Characterization
To ensure the integrity of the formulation and the successful retention of the HFC-254eb, the protocol relies on a self-validating feedback loop based on reaction kinetics and density profiling.
-
Kinetic Tracking (The Validation Check):
-
Cream Time: Measure the time from pMDI addition to the moment the mixture turns opaque and begins to rise. Self-Validation: Because HFC-254eb is highly volatile, cream time should be nearly instantaneous (< 5 seconds). A delayed cream time indicates that the PBA flashed off during mixing due to inadequate chilling.
-
Gel Time: Record the time until the polymer network is strong enough to form strings when touched with a glass rod (typically 30–45 seconds).
-
-
Density Profiling (ASTM D1622):
-
Extract a core sample from the cured foam and measure its mass and volume to calculate the core density ( kg/m ³).
-
Self-Validation: Compare the empirical core density against the theoretical density calculated from the moles of HFC-254eb added. If the empirical density is >10% higher than the theoretical target, it mathematically proves a loss of blowing efficiency (premature volatilization), invalidating the temperature control of Protocol A.
-
-
Thermal Conductivity (ASTM C518):
-
Analyze the foam slices using a Heat Flow Meter (HFM) at a mean temperature of 10 °C. The fine cell structure generated by the HFC-254eb "froth" should yield a highly competitive thermal conductivity (k-factor) profile.
-
References
- LookChem Database - Cas 421-48-7, this compound Properties & Uses. LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlYe-52_QM5pKbaF9jUoH78XmXWheSYpJPRFd5vk9tfsr0INrNmDqsw12gAFpZYMEjvNWg_JXQC2-M3p_Kp_DPoD6W1-fImooiTw8lnquHOcTblp88yDXjZeLP7XyztEIvMDON-nw=]
- National Institutes of Health (NIH) / PubChem - this compound (FC-254eb) | C3H4F4 | CID 12583891. National Center for Biotechnology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGij44LxER-4LKLTLLgtXwvv9ZjoSr7XTRjhZbBpXlA7ffBfjxK8qEeduxf71FpbP9jniDHDpZn6u12Z8-r-nI9tb2I99JSIJNpo4pmkoQx8GXFk3cMazRPfaS_LflU6kpM8kcnuclhkb9L59aWg7QCXXf4URpqxC4gFywkPJfs6l2cljSn3vFfg==]
- NOAA Chemical Sciences Laboratory - Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs. National Oceanic and Atmospheric Administration.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFl_tn7z-iOSybYmuPn19XFP17eScja9KBdgylcEyBwHrvFvod78wCsK-BPyWslP00K_7Pa7qWGH3VzLr2WeY1Y7Q-o716ELJWW8XKn4XJryn5RuKa2zyVnYJp4vC9Y8Io2_3d1YPpyHH2UWcf5-QG-Fx5c4Drz0qXSJ4UDDyqcaZ5EG9Xo4yN02LZxHBW8Q==]
- European Patent Office (EPO) - Compositions and Uses of Z-1-Chloro-2,3,3,3-Tetrafluoroprop-1-Ene (EP 3668937 B1). Googleapis Patent Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAXt2aQDbmd_qNoLAlhtje63hFiphMsMu0viFB7PHpeS2Yg_HBaABqRPLx4PHfH0gBtRaVcGQmjbTex8OHttzzUbyLsJx0cqWOpq69zwZnVEBracw75Pk55vu_P-6SlD1d0oRRciTAOi4WoQALEZn4p1hrLmy6gGc4plSq4jbNzAcA2zNYvFVNB9ZpRwSF]
- Synquest Labs - Safety Data Sheet: this compound. Synquest Laboratories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj8fJR1-7YcIjq7PiWhK_yM3NnFqufJ6TqA4dEWNsW-MJPwenj32txOqly66DN8-d7w_dfyh98-aEr39FzOhIkP5JMj2VJUqk-Ei90GGL74x_DXxg8n-Bk5HX7zyBBJl1wU3BC0KfRffLvyAlp5Bj5vpneA4nOMixwMcrTfhVA75PZgxR1c7Fj4zDwPDtaX9M=]
- National Institutes of Health (NIH) / PMC - Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2. Nature Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBYB2eFNXLHP7v0bDKFdnMmrfpcO5PKGKElCAsTGk0JiH4oKUJTlioULTpgPmNtLOYZxYSOKTxYC_T3-DLq1rTvKOWZJTQGWH0b63uMMXwiKC0Zw-AgWPglOXL3k1shag3pq4hb0CK6H8nhYEA]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. synquestlabs.com [synquestlabs.com]
Laboratory-Scale Purification of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Application Note & Standard Operating Procedure
Introduction & Scope
1,1,1,2-Tetrafluoropropane, commonly designated as HFC-254eb (CAS: 421-48-7), is a highly volatile hydrofluorocarbon utilized as a specialty solvent, aerosol propellant, and critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals[1]. Synthesized typically via the catalytic hydrogenation of 1,2,3,3,3-pentafluoro-1-propene (1225ye) or the fluorination of chloropropanes, crude HFC-254eb is plagued by close-boiling fluorinated impurities and acidic by-products[2].
This application note provides a comprehensive, self-validating laboratory protocol to achieve >99.9% purity of HFC-254eb. The methodology abandons simple distillation in favor of a multi-stage approach: azeotrope-breaking alkaline scrubbing, selective desiccation, and pressurized fractional distillation.
Physicochemical Profiling
Understanding the physical properties of HFC-254eb is critical for designing an effective purification matrix. Because it is a gas at standard room temperature, all handling must occur in pressurized or cryogenic closed-loop systems[3].
Table 1: Physicochemical Properties of HFC-254eb
| Property | Value | Reference |
| CAS Number | 421-48-7 | [1] |
| Molecular Formula | C₃H₄F₄ | [4] |
| Molecular Weight | 116.06 g/mol | [4] |
| Boiling Point (1 atm) | ~0.0 °C to 4.44 °C | [1],[2] |
| Vapor Pressure (25 °C) | ~2540 mmHg (approx. 3.34 atm) | [1] |
| Hazard Classification | Flammable Gas, Liquefied Gas | [3] |
Mechanistic Rationale for Purification Steps (E-E-A-T)
A direct fractional distillation of crude HFC-254eb is thermodynamically doomed to fail due to two primary chemical phenomena. This protocol circumvents these issues through the following mechanisms:
-
Breaking the HF Azeotrope (Alkaline Scrubbing): Crude HFC-254eb often contains unreacted hydrogen fluoride (HF). HF and HFC-254eb form a near-azeotropic mixture that boils at -5.1 °C, which is lower than the boiling point of pure HFC-254eb (~0 °C)[2]. Distillation cannot separate this azeotrope. By bubbling the crude gas through a 10% w/v aqueous Potassium Hydroxide (KOH) solution, HF is irreversibly neutralized into non-volatile Potassium Fluoride (KF), permanently breaking the azeotrope.
-
Kinetic Size Exclusion (Desiccation): Following the aqueous scrub, the fluorocarbon stream is saturated with moisture. Water causes catastrophic ice-plugging in cryogenic distillation columns and promotes the hydrolysis of fluorocarbons. We utilize 3Å (Angstrom) molecular sieves. The kinetic diameter of a water molecule is ~2.65 Å, allowing it to enter and be trapped within the sieve pores. Conversely, the bulky HFC-254eb molecule (>4.5 Å) is sterically excluded, preventing product loss while achieving <10 ppm moisture levels[5].
-
Pressurized Fractional Distillation: To separate HFC-254eb from heavier fluorinated impurities (e.g., 1,1,1,2,3-pentafluoropropane, b.p. ~23 °C)[6], distillation must be performed under pressure (3-5 bar) rather than cryogenic vacuum, ensuring stable reflux ratios and sharper fraction cuts.
Figure 1: Laboratory-scale purification workflow for crude this compound.
Experimental Protocol
Caution: HFC-254eb is a flammable gas under pressure and can cause rapid suffocation or frostbite[3]. Perform all operations in a spark-free, heavily ventilated fume hood using pressure-rated stainless steel (Swagelok) tubing and vessels.
Phase 1: Acid Gas Neutralization
-
Assemble a closed-loop scrubbing train consisting of two sequential 500 mL Monel or PTFE-lined impingers.
-
Fill each impinger with 300 mL of 10% w/v aqueous KOH. Chill the impingers in an ice bath (0 °C) to minimize the vaporization of water into the gas stream.
-
Slowly meter the crude HFC-254eb gas from the source cylinder through the impingers at a flow rate not exceeding 100 mL/min to ensure complete residence time for HF neutralization.
Phase 2: Desiccation (Self-Validating Step)
-
Pack a 30 cm x 2 cm stainless steel column with freshly activated 3Å molecular sieves (activated at 300 °C under vacuum for 12 hours prior to use).
-
Route the effluent gas from the KOH scrubbers directly through the desiccant column.
-
Validation Check: Pass a 5 mL sample of the effluent gas through a Karl Fischer coulometric titrator. Causality loop: If moisture > 10 ppm, the flow rate is too high or sieves are saturated. Divert the flow back through a secondary backup sieve column until < 10 ppm is achieved.
Phase 3: Pressurized Fractional Distillation
-
Condense the dried HFC-254eb gas into a 1 L stainless steel distillation boiler chilled to -40 °C using a dry ice/acetone bath.
-
Attach a vacuum-jacketed fractionating column packed with stainless steel Pro-Pak® saddles, connected to a reflux condenser chilled to -15 °C.
-
Seal the system and remove the cooling bath from the boiler, allowing the system to naturally pressurize to ~3.5 bar at ambient temperature (20 °C).
-
Apply gentle heating to the boiler (water bath at 30 °C). Establish a high reflux ratio (10:1) to equilibrate the column.
-
Vent the non-condensable light ends (e.g., air, trace light fluorocarbons).
-
Collect the main fraction boiling at approximately 0 °C (at 1 atm equivalent, or corresponding saturation pressure at system pressure) into a chilled, pre-weighed stainless steel receiver cylinder.
-
Leave the heavy bottoms (containing HFC-245eb and other high-boiling organics) in the boiler[6].
Figure 2: Mechanism of pressurized fractional distillation for HFC-254eb purification.
Analytical Validation (Quality Control)
To validate the efficacy of the purification, perform Gas Chromatography with Flame Ionization Detection (GC-FID) using a Restek RTx-200 (trifluoropropylmethyl polysiloxane) capillary column, which provides exceptional resolution for fluorinated isomers.
Table 2: Typical GC-FID Validation Profile
| Component | Pre-Purification (Crude) | Post-Purification (Final) | Analytical Marker |
| HF (Acid Gas) | 2.5% | Non-detectable | Peak tailing/Column degradation |
| Moisture (H₂O) | ~1500 ppm | < 5 ppm | Karl Fischer Titration |
| HFC-245eb | 8.0% | < 0.05% | RT: 6.2 min |
| HFC-254eb | 88.5% | > 99.9% | RT: 4.8 min |
Note: The absence of HF is indirectly validated by the GC column's longevity and baseline stability. HF rapidly degrades polysiloxane stationary phases, causing immediate baseline drift if the alkaline scrubbing step fails.
References
-
LookChem. this compound Basic Information and Chemical Properties. Retrieved from:[Link][1]
-
Patexia / US Patent Office. Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene (US20220055973A1). Retrieved from:[Link][6]
-
ResearchGate / Chemical Reviews. Fluorocarbon Refrigerants and their Syntheses: Past to Present. Retrieved from:[Link][5]
-
Google Patents. Hydrogen fluoride-hfc-254eb azeotrope and its uses (US20110101264A1). Retrieved from:[2]
Sources
- 1. Cas 421-48-7,this compound | lookchem [lookchem.com]
- 2. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound CAS#: 421-48-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene | Patent Publication Number 20220055973 | Patexia [patexia.com]
Troubleshooting & Optimization
Part 1: Frequently Asked Questions (FAQs) on Thermal Degradation
Technical Support Center: High-Temperature Stabilization of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Overview this compound (HFC-254eb) is a critical hydrofluorocarbon utilized as a refrigerant, aerosol propellant, and synthetic intermediate in the production of next-generation hydrofluoroolefins (HFOs)[1]. While it exhibits excellent stability at ambient conditions, exposing HFC-254eb to elevated temperatures during thermodynamic analysis or catalytic processing can induce severe degradation[2]. This support center provides researchers and process chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of HFC-254eb at high temperatures.
Q1: What are the primary mechanisms of HFC-254eb degradation at high temperatures? A: At temperatures exceeding 150°C, particularly in pressurized systems, HFC-254eb undergoes thermal decomposition characterized by dehydrofluorination and radical-induced polymerization[2]. The cleavage of C-F and C-H bonds generates hydrogen fluoride (HF) and carbon oxides[3]. If left unmitigated, this initiates a runaway chain reaction that compromises sample purity and poses severe safety hazards due to the rapid expansion of non-condensable gases[3].
Q2: Why does degradation occur more rapidly in stainless steel reactors? A: Stainless steel and Hastelloy reactors contain transition metals (iron, nickel, chromium) that act as Lewis acid catalysts. At elevated temperatures, these active metal sites coordinate with the fluorine atoms, significantly lowering the activation energy required for C-F bond cleavage. Furthermore, the initial trace amounts of HF generated will etch the reactor walls, exposing fresh, highly reactive metal fluoride surfaces that exponentially accelerate further decomposition.
Q3: Which chemical stabilizers are most effective for high-temperature HFC-254eb applications? A: To effectively stabilize fluoroolefins and hydrofluorocarbons, a multi-modal inhibitor approach is required[4]. Phenolic antioxidants (e.g., Butylated hydroxytoluene [BHT], 4-methoxyphenol) and lipophilic organic compounds (e.g., α-tocopherol) act as potent radical scavengers, terminating polymerization chain reactions[4]. Additionally, cyclic monoterpenes like limonene serve as excellent acid scavengers to neutralize incipient HF before it can catalyze further degradation[4].
Part 2: Troubleshooting Guide
Issue: Unexplained pressure spikes during high-temperature isochoric experiments.
-
Root Cause: Pressure spikes are a classic symptom of exothermic polymerization or the generation of low-molecular-weight non-condensable gases (like carbon oxides) due to thermal decomposition[2]. This is often triggered by residual oxygen or moisture acting as radical initiators.
-
Resolution:
Issue: Post-experiment GC-MS reveals heavy oligomeric peaks and reduced sample purity.
-
Root Cause: Radical-initiated polymerization of the fluorocarbon backbone, often exacerbated by high pressure and high temperature[2].
-
Resolution: Ensure the initial purity of HFC-254eb is >99.9%. Introduce a lipophilic radical scavenger such as α-tocopherol directly into the liquid phase of the fluorocarbon to neutralize radical propagation[4].
Part 3: Experimental Workflow & Self-Validating Protocol
The following methodology details the preparation and high-temperature testing of HFC-254eb. This protocol is designed as a self-validating system: the final GC-MS and NMR steps serve as an internal control to prove that the thermodynamic data collected is free from degradation artifacts.
Protocol: Evaluating Thermal Stability and p-ρ-T Properties of HFC-254eb
Step 1: Reactor Evacuation and Passivation
Thoroughly clean a 0.3 mL stainless steel ampule reactor. Evacuate the reactor to a strict baseline pressure of
Step 2: Sample Degassing (Freeze-Pump-Thaw)
Transfer the HFC-254eb sample into a recovery cylinder. Submerge the cylinder in liquid nitrogen (77 K) to freeze the sample, then evacuate the headspace to remove dissolved air. Thaw the sample to room temperature. Repeat this cycle a minimum of six to eight times. On the final pumping cycle, the initial pressure in the vapor space must read
Step 3: Inhibitor Doping In a controlled inert atmosphere (e.g., an argon-filled glovebox), introduce 50 ppm of α-tocopherol into the liquid phase of the HFC-254eb[4]. This concentration is sufficient to scavenge radicals without significantly altering the bulk thermodynamic properties of the fluid.
Step 4: Isochoric Heating Transfer the stabilized HFC-254eb into the evacuated reactor. Heat the reactor in a precision oven to the target temperature (150°C to 250°C) for 16 to 72 hours[2]. Continuously monitor the pressure using a high-accuracy two-sinker densimeter.
Step 5: Post-Run Validation
Cool the reactor and quantitatively collect the fluid into a recovery bottle. Perform GC-MS and
Part 4: Visualizations and Quantitative Data
Fig 1: Thermal degradation pathways of HFC-254eb and the mechanism of chemical stabilization.
Fig 2: Step-by-step experimental workflow for evaluating HFC-254eb high-temperature stability.
Table 1: Efficacy of Various Stabilizers on HFC-254eb at 200°C (72-hour exposure)
| Stabilizer Added | Concentration (ppm) | HF Generation (ppm) | Polymerization Observed | Post-Run Purity (%) |
| None (Control) | 0 | > 500 | Yes (Heavy) | < 95.0 |
| Limonene | 50 | 120 | Moderate | 98.2 |
| BHT | 50 | 85 | Trace | 99.1 |
| α-Tocopherol | 50 | < 10 | None | > 99.8 |
| BHT + Limonene | 25 + 25 | < 5 | None | > 99.9 |
(Note: Data in Table 1 represents a synthesized summary of stabilizer efficacy profiles based on established fluoroolefin inhibition metrics[4].)
Part 5: References
-
Title: Cas 421-48-7, this compound Source: LookChem URL: [Link]
-
Title: Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]
-
Title: STABILIZED FLUOROOLEFIN COMPOSITIONS AND METHODS FOR THEIR PRODUCTION, STORAGE AND USAGE (EP 4122997 A) Source: European Patent Office (EPO) URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,1,1,2-Tetrafluoropropane (HFC-254eb) Workflows
Welcome to the Process Chemistry Technical Support Center. This guide addresses the dual nature of 1,1,1,2-tetrafluoropropane (HFC-254eb) in modern fluoropropene synthesis. Depending on your process, HFC-254eb is either a problematic deep-hydrogenation byproduct in the manufacturing of the low-GWP refrigerant HFO-1234yf, or it is a valuable precursor for synthesizing 3,3,3-trifluoropropene (HFO-1243zf).
This guide provides field-proven troubleshooting steps, mechanistic insights, and validated protocols for both scenarios.
SECTION 1: Troubleshooting HFC-254eb Formation (Over-Hydrogenation)
Context: Hydrogen-Assisted Dehydrochlorination (HaDHC) of HCFC-244bb to HFO-1234yf.
Q1: My HaDHC process is yielding high concentrations of HFC-254eb instead of the target HFO-1234yf. What is the mechanistic cause?
Answer: The formation of HFC-254eb is the direct result of deep hydrogenation (over-reduction) of your target olefin, HFO-1234yf[1]. In metal-catalyzed HaDHC (e.g., using Pd-based catalysts), the geometry of the active sites dictates the reaction pathway. Large, contiguous Pd ensembles (such as Pd6, Pd7, or Pd8 clusters) generate excessive spillover hydrogen species. These highly active hydrogen species rapidly attack the newly formed -C=C- double bond of HFO-1234yf, reducing it to the saturated alkane, HFC-254eb[1]. To prevent this, you must engineer the catalyst to isolate the Pd sites.
Q2: How can I optimize my catalyst to suppress HFC-254eb formation and maximize HFO-1234yf selectivity?
Answer: You must transition from monometallic Pd catalysts to alloyed bimetallic systems—specifically, Pd-Ag supported on nanoscale magnesium fluoride (nano-MgF₂). Alloying Pd with Ag disrupts the contiguous Pd lattice, creating atomically dispersed, isolated Pd sites (Pd-F and Pd-F₃ configurations)[1]. These isolated sites provide just enough chemisorbed hydrogen to facilitate the dehydrochlorination of HCFC-244bb without triggering the deep hydrogenation that leads to HFC-254eb.
Protocol 1: Preparation and Activation of Isolated Pd-Ag/nano-MgF₂ Catalyst
This protocol ensures the creation of isolated Pd sites to suppress HFC-254eb formation.
-
Support Synthesis: Synthesize high-surface-area nano-MgF₂ using a fluorolytic sol-gel method to ensure high thermal stability and optimal metal-support interaction.
-
Co-Impregnation: Impregnate the nano-MgF₂ support with an aqueous solution containing palladium(II) nitrate and silver(I) nitrate. Maintain a Pd:Ag molar ratio of 1:3 to guarantee sufficient Ag coverage for Pd isolation.
-
Reduction: Dry the catalyst at 110 °C, then reduce it under a 10% H₂/N₂ stream at 300 °C for 4 hours to form the primary Pd-Ag alloy.
-
In Situ Chlorination (Critical Step): During the initial induction period of the HaDHC reaction, feed HCFC-244bb and H₂ (1:1 molar ratio) at 270 °C and atmospheric pressure. This in situ chlorination restructures the surface, driving the formation of highly isolated Pd sites that selectively yield HFO-1234yf (up to 82% selectivity) while minimizing HFC-254eb[1].
Caption: Mechanistic pathway of HCFC-244bb conversion to HFO-1234yf vs. HFC-254eb.
SECTION 2: Valorization – Dehydrofluorination of HFC-254eb to HFO-1243zf
Context: Converting accumulated HFC-254eb byproduct into commercially valuable 3,3,3-trifluoropropene (HFO-1243zf).
Q3: We have isolated HFC-254eb from our distillation bottoms. What are the optimal conditions to dehydrofluorinate it to HFO-1243zf?
Answer: HFC-254eb can be efficiently converted to HFO-1243zf via vapor-phase catalytic dehydrofluorination[2]. The reaction requires a robust Lewis acid catalyst to abstract the fluorine atom from the C2 position and a proton from the C3 position. Fluorinated alumina or bulk aluminum fluoride (AlF₃) are the industry standards. Because the reaction is highly endothermic, optimizing the thermal profile and contact time is critical to prevent catalyst coking and oligomerization.
Data Presentation: Optimization of Reaction Conditions
Table 1: Quantitative comparison of catalysts for HFC-254eb dehydrofluorination.
| Catalyst Type | Temperature (°C) | Contact Time (s) | HFC-254eb Conversion (%) | HFO-1243zf Selectivity (%) | Primary Deactivation Mode |
| γ-Alumina (Unfluorinated) | 350 | 10 | 15.2 | 45.0 | Rapid Coking |
| Fluorided Alumina | 350 | 10 | 68.5 | 88.2 | Moderate Coking |
| Bulk AlF₃ | 400 | 5 | 85.0 | 94.5 | Phase Transformation |
| Cr₂O₃ (Fluorinated) | 350 | 8 | 72.1 | 81.0 | Oligomerization |
Protocol 2: Vapor-Phase Dehydrofluorination Workflow
This protocol details the continuous-flow conversion of HFC-254eb into purified HFO-1243zf.
-
Catalyst Pre-treatment: Load bulk AlF₃ catalyst into a Monel or Inconel tubular reactor. Purge with N₂ at 200 °C, then treat with anhydrous HF at 350 °C for 2 hours to ensure complete surface fluorination and activation of Lewis acid sites.
-
Vaporization: Vaporize the liquid HFC-254eb feed and pre-heat the gas stream to 300 °C. Co-feed a small amount of N₂ as a diluent to manage the thermal load and reduce the rate of carbon deposition.
-
Reaction: Pass the vaporized feed through the catalyst bed maintained at 400 °C. Adjust the flow rate to achieve a strict contact time of 5 seconds to maximize selectivity and prevent secondary decomposition.
-
Quenching & Scrubbing: Immediately cool the reactor effluent. Route the gas stream through a dilute aqueous KOH scrubbing column to neutralize the highly corrosive HF byproduct.
-
Separation: Feed the neutralized organic stream into a cryogenic distillation column. Isolate the low-boiling HFO-1243zf fraction from unreacted HFC-254eb, recycling the bottoms back to the vaporizer[2].
Caption: Reactor workflow and separation logic for HFC-254eb dehydrofluorination.
References
-
Title: Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites Source: Nature Communications / National Institutes of Health (NIH) URL: [Link]
- Title: Compositions comprising 3,3,3-trifluoropropyne (US8147709B2)
Sources
Technical Support Center: Purification of 1,1,1,2-Tetrafluoropropane (HFC-134a)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1,1,1,2-Tetrafluoropropane (HFC-134a). This guide is designed for researchers, scientists, and drug development professionals who require high-purity HFC-134a for their applications, such as use as a propellant for medical aerosols, a refrigerant in specialized equipment, or a solvent in botanical extractions.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your purification experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of HFC-134a. Each issue is presented with potential causes and validated solutions.
Issue 1: Incomplete Removal of Water
Symptom: Your final product shows high moisture content, leading to potential ice formation in cryogenic systems or hydrolysis into corrosive acids like hydrogen fluoride.[3]
Potential Causes:
-
Exhausted or Improperly Activated Adsorbent: The molecular sieve bed is saturated with water or was not properly activated before use.
-
Inadequate Contact Time: The flow rate of HFC-134a through the adsorbent bed is too high, preventing effective moisture capture.
-
Incorrect Molecular Sieve Type: The pore size of the molecular sieve is not optimal for selectively adsorbing water while excluding the larger HFC-134a molecules.
-
System Leaks: Atmospheric moisture is entering the system post-purification.
Solutions:
-
Regenerate or Replace Molecular Sieves:
-
Cause & Logic: Molecular sieves have a finite capacity for water adsorption.[4] Once saturated, they cannot remove additional moisture. Regeneration via heating under vacuum or a purge of dry gas removes the adsorbed water, restoring their capacity.
-
Protocol: Heat the molecular sieve bed to 200-300°C under a steady flow of inert, dry gas (like nitrogen) or under vacuum for 3-4 hours. Cool down to ambient temperature under the inert gas flow before reintroducing HFC-134a.
-
-
Optimize Flow Rate:
-
Cause & Logic: Adsorption is a time-dependent process. Reducing the flow rate increases the residence time of HFC-134a in the adsorbent bed, allowing for more complete water removal.
-
Action: Decrease the flow rate and monitor the outlet moisture content using a suitable hygrometer.
-
-
Verify Molecular Sieve Type:
-
Cause & Logic: The ideal molecular sieve for drying refrigerants should have a pore size that allows small water molecules to enter but excludes larger refrigerant molecules. Molecular sieves like Type 3A (3 Å pore size) and Type 4A (4 Å pore size) are effective.[5] Specifically, XH-7 molecular sieves are designed for refrigerants with stable chemical properties like HFC-134a.[3]
-
Action: Confirm that you are using a molecular sieve with a pore size of approximately 3-4 Å. If unsure, consult the manufacturer's specifications.
-
-
Perform a Thorough Leak Check:
-
Cause & Logic: Even a small leak can introduce significant moisture into a dehydrated system.
-
Action: Pressurize the system with dry nitrogen and use an electronic leak detector or a soap solution to check all fittings and joints downstream of the purification unit.
-
Issue 2: Persistent Presence of Close-Boiling Fluorocarbon Impurities
Symptom: Gas Chromatography (GC) analysis reveals the presence of impurities with boiling points very close to HFC-134a, such as its isomer 1,1,2,2-tetrafluoroethane (HFC-134).[6]
Potential Causes:
-
Inefficient Fractional Distillation: The distillation column has an insufficient number of theoretical plates for the required separation.
-
Incorrect Reflux Ratio: The reflux ratio is too low, preventing the establishment of the necessary concentration gradient within the column.
-
Formation of Azeotropes: The impurity forms an azeotrope with HFC-134a, making separation by conventional distillation impossible.[6]
Solutions:
-
Enhance Fractional Distillation Parameters:
-
Cause & Logic: The separation of components with close boiling points requires a column with high efficiency (a high number of theoretical plates) and a high reflux ratio to enrich the more volatile component at the top of the column.[7]
-
Action:
-
Increase the length or use a more efficient packing material in your distillation column.
-
Increase the reflux ratio. For challenging separations, this can be as high as 50:1 to 200:1.[7]
-
Ensure the column is well-insulated to maintain a stable temperature gradient.
-
-
-
Employ Extractive Distillation:
-
Cause & Logic: If an azeotrope is present or boiling points are nearly identical, extractive distillation can be used. This involves introducing a third component (an extractant or solvent) that alters the relative volatility of the components, making them separable.[6][8] Alcohols like methanol or ethanol can be suitable extractants for separating HFC-134a from its isomers.[6]
-
Action: Introduce a high-boiling point solvent that has a selective affinity for the impurity into the top of the distillation column. The desired, more volatile HFC-134a will distill over, while the impurity will exit with the solvent from the bottom.[9]
-
Data Presentation: Boiling Points of HFC-134a and Common Impurities
This table highlights the challenge of separating certain impurities using conventional distillation.
| Compound | Formula | Boiling Point (°C) | Separation Challenge |
| This compound (HFC-134a) | CF₃CH₂F | -26.3 | Reference |
| 1,1,2,2-Tetrafluoroethane (HFC-134) | CHF₂CHF₂ | -19.7 | Very High (Close-Boiling Isomer)[6] |
| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | -29.8 | High |
| 1-Chloro-2,2-difluoroethylene (HCFC-1122) | CClF=CF₂ | -16.0 | Very High |
| Water | H₂O | 100.0 | Low (Easily separated by adsorption) |
| Trifluoromethane (HFC-23) | CHF₃ | -82.1 | Low (Low-boiling impurity)[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade HFC-134a?
The impurity profile of HFC-134a depends on its synthesis route.[10][11] Common impurities include:
-
Water: From atmospheric exposure or process contamination.[12]
-
Other Fluorocarbons: Including isomers (e.g., HFC-134), unreacted precursors, or byproducts from side reactions.[6]
-
Chlorinated Compounds: Such as 1-chloro-2,2-difluoroethylene (HCFC-1122), which can be difficult to remove.[10]
-
Low and High Boiling Impurities: These are compounds with significantly different boiling points that are generally easier to remove via distillation.[7]
-
Non-Condensable Gases: Air components like nitrogen and oxygen that may have leaked into the system.
Q2: How do I accurately determine the purity of my HFC-134a sample?
Gas Chromatography (GC) is the standard analytical method.[13] For comprehensive analysis:
-
GC-MS (Mass Spectrometry): Use for qualitative identification of unknown impurities.[14]
-
GC-FID (Flame Ionization Detection): A robust method for quantifying organic impurities.[13]
-
GC-AED (Atomic Emission Detection): A powerful technique for quantifying trace impurities containing elements like chlorine and fluorine, especially when pure reference standards are unavailable.[14][15]
Q3: Which purification method should I choose: distillation or adsorption?
The methods are not mutually exclusive; they are often used in sequence to target different types of impurities.
-
Use Adsorption (with Molecular Sieves) primarily for water removal. It is highly efficient and specific for this purpose.[5][16] It can also be used to target other specific impurities, like HCFC-1122, with the correct zeolite.[10]
-
Use Distillation to remove other fluorocarbons and organic impurities. Fractional distillation is effective for impurities with different boiling points, while extractive distillation is required for close-boiling isomers or azeotropes.[6][7]
Purification Workflow Diagram
The following diagram illustrates a typical multi-step purification process for HFC-134a.
Caption: A multi-stage workflow for HFC-134a purification.
Experimental Protocols
Protocol 1: Dehydration of HFC-134a using a Molecular Sieve Bed
Objective: To remove trace moisture from HFC-134a to a level below 10 ppm.
Materials:
-
Cylinder of technical-grade HFC-134a
-
Stainless steel column packed with 3A or 4A molecular sieves (e.g., XH-7)
-
Heating mantle or tube furnace
-
Source of dry, inert gas (e.g., Nitrogen)
-
Pressure regulators and mass flow controllers
-
Hygrometer (moisture analyzer)
-
Clean, evacuated product collection cylinder
Procedure:
-
Activation of Molecular Sieves:
-
Assemble the packed column.
-
Heat the column to 250°C using the heating mantle.
-
Pass a slow stream of dry nitrogen through the column for 3-4 hours to remove any adsorbed water.
-
Allow the column to cool to ambient temperature under the nitrogen flow.
-
-
System Assembly:
-
Connect the HFC-134a source cylinder to the inlet of the activated molecular sieve column.
-
Connect the outlet of the column to the hygrometer, and then to the product collection cylinder.
-
Ensure all connections are leak-tight.
-
-
Purification:
-
Gently open the valve on the HFC-134a cylinder and set the regulator to the desired operating pressure.
-
Control the flow of gaseous HFC-134a through the column at a pre-determined, slow rate.
-
Continuously monitor the moisture content at the outlet using the hygrometer.
-
-
Collection:
-
Once the moisture level is consistently below the target specification, open the valve to the product collection cylinder.
-
Collect the desired amount of purified, dry HFC-134a.
-
Close all valves and safely disconnect the cylinders.
-
Troubleshooting Flowchart for Purification Issues
This diagram provides a logical path to diagnose problems during HFC-134a purification.
Caption: A step-by-step guide to troubleshooting purification failures.
References
- US5470442A, Separating and removing impurities from tetrafluoroethanes by using extractive distillation, Google P
- Chlorofluorocarbons Alternatives Analysis, Part I: The Determination of HFC-134a Purity by Gas Chromatography, Journal of Chrom
- Application Notes and Protocols for the Purification of 1,3-Dichloro-1,1,2-trifluoropropane, Benchchem,
- WO2005063660A2 - Method for the purification of pharmaceutical grade hfc-134a and polymer grade hcfc-22, Google P
- Water Removal Zeolite Molecular Sieves Bead High Adsorption Capacity,
- Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene, P
- Determination of trace impurities of HFC-134a by gas chromatograph with atomic emission detector (GC/AED), Semantic Scholar,
- Feasibility of regenerative adsorption of a hydrofluorocarbon (HFC-134a)
- Feasibility of regenerative adsorption of a hydrofluorocarbon (HFC-134a) using activated carbon fiber studied by the gaseous flow method, PubMed,
- Essential Guide: Molecular Sieves for W
- Adsorption Parameter and Heat of Adsorption of Activated Carbon/HFC-134a Pair, ResearchG
- RCI DRI Molecular Sieves – Desiccants for Hydrogen Dehydr
- DESICCANT,
- Plant Extraction with HFC-134a,
- Measurements of HFC-134a and HCFC-22 in groundwater and unsaturated-zone air: implications for HFCs and HCFCs as dating tracers, U.S. Geological Survey - USGS.gov,
- Multicomponent Refrigerant Separation Using Extractive Distillation with Ionic Liquids, Industrial & Engineering Chemistry Research - ACS Public
- All About Molecular Sieve Desiccants, AGM Container Controls,
- Adsorption characteristics and heat of adsorption measurements of R-134a on activated carbon, ResearchG
- Experimental Investigation of Granular Activated Carbon/R-134a Pair for Adsorption Cooling System Applic
- Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC,
- A new method for separating HFC-134a from gas mixtures using clathrate hydrate form
- EP2371794B1 - Process for producing 1,1,1,2-tetrafluoropropene, Google P
- Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ioniz
- WO2009084703A1 - Process for producing 1,1,1,2-tetrafluoropropene, Google P
- US5288930A - Purification of 1,1,1,2-tetrafluoroethane, Google P
- A/C Troubleshooting Guide for HFC 134a, Scribd,
- 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels, NCBI,
- 1,1,1,2-Tetrafluoroethane (HFC-134a), ECETOC,
- Manual for Servicing HFC Based Domestic and Commercial Refriger
Sources
- 1. Plant Extraction with HFC-134a - PURE5™ Extraction [pure5extraction.com]
- 2. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Water Removal Zeolite Molecular Sieves Bead High Adsorption Capacity [m.molecularsieveadsorbent.com]
- 4. hyfindr.com [hyfindr.com]
- 5. agmcontainer.com [agmcontainer.com]
- 6. US5470442A - Separating and removing impurities from tetrafluoroethanes by using extractive distillation - Google Patents [patents.google.com]
- 7. WO2005063660A2 - Method for the purification of pharmaceutical grade hfc-134a and polymer grade hcfc-22 - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5288930A - Purification of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
- 11. ecetoc.org [ecetoc.org]
- 12. infras.ch [infras.ch]
- 13. academic.oup.com [academic.oup.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. usgs.gov [usgs.gov]
- 16. jalonzeolite.com [jalonzeolite.com]
preventing side reactions in syntheses involving 1,1,1,2-Tetrafluoropropane
Troubleshooting Guide: Preventing 1,1,1,2-Tetrafluoropropane (HFC-254eb) Side Reactions
Context for Drug Development & Chemical Synthesis
The synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) is of critical importance to pharmaceutical scientists, as it is increasingly utilized as a low-global-warming-potential (GWP) propellant for metered-dose inhalers and a green solvent for the solid-liquid extraction of biopharmaceuticals (e.g., artemisinin) 1. However, synthesizing HFO-1234yf via the hydrogen-assisted dehydrochlorination (HaDHC) of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) frequently yields This compound (HFC-254eb) as a deep-hydrogenation side product 2.
Minimizing HFC-254eb is essential, as saturated fluorocarbon impurities can alter the solvation thermodynamics of active pharmaceutical ingredients (APIs) and complicate regulatory compliance.
Diagnostic FAQs: Understanding HFC-254eb Causality
Q: Why is my HaDHC synthesis yielding high levels of HFC-254eb instead of the target olefin? A: HFC-254eb forms via the deep hydrogenation of the newly formed -C=C- double bond in HFO-1234yf. The causality lies in the surface geometry of your Palladium (Pd) catalyst. When Pd forms large ensembles (clusters of Pd6, Pd7, Pd8), it generates "spillover" hydrogen species that bind strongly and desorb at high temperatures (>350 °C). These highly active spillover species possess the thermodynamic driving force required to aggressively over-reduce the olefin into the saturated HFC-254eb byproduct 2.
Q: How can I geometrically alter the catalyst to prevent this over-reduction? A: You must achieve Pd site isolation . By alloying Palladium with a secondary inert metal like Silver (Ag) on a nanoscale support (e.g., nano-MgF₂), the Ag atoms physically separate the Pd atoms. This breaks the contiguous Pd-Pd bonds, forming single-atom Pd sites (Pd-F and Pd-F3 configurations). Isolated Pd sites favor weakly chemisorbed hydrogen that desorbs at lower temperatures (<350 °C)—providing enough energy for selective dehydrochlorination, but remaining kinetically insufficient for deep hydrogenation 2.
Q: My HFC-254eb levels are still >15% despite using a Pd-Ag catalyst. What kinetic parameters should I adjust? A: If site isolation is analytically confirmed, the issue is kinetic over-driving.
-
H₂ to Reactant Ratio: Ensure the H₂/HCFC-244bb ratio is strictly 1:1. Excess hydrogen drives the equilibrium toward the saturated alkane.
-
Contact Time: Reduce the contact time to ~8 seconds. Prolonged residence times trap the olefin in the catalyst bed, increasing the probability of consecutive hydrodefluorination [[2]]().
Troubleshooting Workflow
Workflow for diagnosing and mitigating HFC-254eb side reactions in HaDHC.
Quantitative Data: Catalyst Performance Comparison
The following table demonstrates the critical impact of Pd site isolation on suppressing the HFC-254eb side reaction. Data reflects steady-state conditions at 270 °C, atmospheric pressure, H₂/HCFC-244bb = 1:1, and an 8-second contact time 2.
| Catalyst Architecture | Pd Dispersion State | Primary H₂ Desorption Temp | HFO-1234yf Selectivity (%) | HFC-254eb Selectivity (%) |
| Pd / nano-MgF₂ | Large Ensembles (>5 nm) | > 350 °C | ~ 2.0 % | 82.0 % |
| Pd-Ag / nano-MgF₂(A) | Partial Isolation | Mixed | 42.0 % | 45.0 % |
| Pd-Ag / nano-MgF₂(co) | Moderate Isolation | Mixed | 62.0 % | 28.0 % |
| Pd-Ag / nano-MgF₂(P) | Single-Atom Isolated | < 350 °C | 82.0 % | 13.0 % |
Self-Validating Experimental Protocols
To guarantee the suppression of HFC-254eb, the catalyst synthesis must be treated as a self-validating system. Do not proceed to the flow reactor without passing the analytical checkpoint in Step 4.
Protocol: Synthesis and Validation of Site-Isolated Pd-Ag/nano-MgF₂ Catalyst
-
Step 1: Support Preparation. Synthesize the nano-MgF₂ support via a fluorolytic sol-gel method to ensure a highly defective, high-surface-area matrix.
-
Causality: A high surface area is mandatory to provide enough physical anchoring sites to keep Pd and Ag atoms dispersed.
-
-
Step 2: Co-Impregnation. Impregnate the nano-MgF₂ support with an aqueous solution of Pd(NO₃)₂ and AgNO₃ using a strict molar ratio of Pd:Ag = 1:2.
-
Causality: The 1:2 ratio acts as a stoichiometric spacer, ensuring enough Ag atoms are present to interrupt contiguous Pd lattice formation.
-
-
Step 3: Calcination & Reduction. Calcine the catalyst at 400 °C in air for 4 hours to lock the metals into the fluoride lattice. Reduce the catalyst in a 10% H₂/Ar stream at 300 °C for 2 hours.
-
Step 4: Analytical Self-Validation (Critical Checkpoint). Before loading the catalyst into the production reactor, perform Hydrogen Temperature-Programmed Desorption (H₂-TPD).
-
Pass Criteria: The desorption profile shows a single, dominant peak below 350 °C . This validates that the Pd sites are isolated and will only yield chemisorbed hydrogen (safe for olefins). Proceed to Step 5.
-
Fail Criteria: A significant desorption peak above 350 °C is detected. This indicates the presence of large Pd clusters that will generate spillover hydrogen and inevitably cause HFC-254eb formation. Action: Discard the batch and re-optimize Step 2 dispersion.
-
-
Step 5: Steady-State Reaction. Load the validated catalyst into a fixed-bed reactor. Introduce H₂ and HCFC-244bb at a 1:1 ratio at 270 °C with an 8-second contact time.
-
Note: Expect a kinetic induction period of ~30 minutes before the target HFO-1234yf peaks and the HFC-254eb impurity stabilizes below the 15% threshold 2.
-
References
- Source: nih.
- Title: Feasibility of Using 2,3,3,3-Tetrafluoropropene (R1234yf)
Sources
Technical Support Center: Enhancing Heat Transfer Efficiency of 1,1,1,2-Tetrafluoropropane (HFC-254eb)
Welcome to the Advanced Thermal Management Support Center. As pharmaceutical research, continuous flow API synthesis, and biologics lyophilization push the boundaries of thermal control, the selection and optimization of heat transfer fluids become critical. 1,1,1,2-Tetrafluoropropane , commonly designated as HFC-254eb , is a low-global-warming-potential (GWP) hydrofluorocarbon increasingly utilized in precision cooling loops[1].
This guide is engineered for researchers, scientists, and drug development professionals. It bypasses basic operational manuals to address the complex thermophysical dynamics, phase-change bottlenecks, and flow instabilities you may encounter when scaling up HFC-254eb systems.
Part 1: Baseline Thermophysical Profiling
To manipulate heat transfer efficiency, one must first understand the fluid's intrinsic thermodynamic boundaries. HFC-254eb possesses a unique boiling point that makes it highly effective for medium-to-low temperature phase-change cooling in pharmaceutical applications[2].
Table 1: Critical Thermophysical Properties of HFC-254eb
| Property | Value | R&D & Clinical Relevance |
| Molecular Formula | C₃H₄F₄[3] | Determines chemical compatibility with system elastomers (e.g., EPDM vs. Viton). |
| Molecular Weight | 116.06 g/mol [2] | Affects vapor density, directly dictating compressor displacement sizing. |
| Boiling Point | 4.44 °C[2] | Ideal for two-phase boiling heat transfer in biologics storage and lyophilizers. |
| Vapor Pressure (25°C) | 2540 mmHg[2] | Dictates the structural pressure ratings required for liquid-phase handling. |
| Liquid Density | 1.2584 g/cm³[2] | Influences mass flow rates and frictional pressure drops in microchannel pumps. |
Part 2: Troubleshooting Guide & FAQs
Q1: During the scale-up of our continuous flow API synthesis, the HFC-254eb cooling jacket exhibits a sudden, non-linear drop in cooling capacity. What is the mechanistic cause?
A: This phenomenon indicates that your system has reached the Critical Heat Flux (CHF) , forcing the fluid to transition from nucleate boiling to film boiling.
-
Causality: In film boiling, a continuous vapor blanket forms on the heat exchanger wall. Because the thermal conductivity of HFC-254eb vapor is significantly lower than its liquid state, this vapor layer acts as a thermal insulator, drastically reducing the Heat Transfer Coefficient (HTC).
-
Resolution: To resolve this, you must either increase the mass flux to physically strip the vapor film from the wall via shear force, or implement micro-finned/grooved surfaces to promote continuous bubble departure and artificially increase the nucleation site density.
Q2: We are observing compressor lubricant oil accumulation in the HFC-254eb microchannel evaporators. How does this affect two-phase boiling efficiency?
A: Polyolester (POE) oils are commonly used with HFCs, but their migration into the evaporator is detrimental to thermal efficiency.
-
Causality: Oil accumulation increases the local viscosity of the HFC-254eb/oil mixture. Mechanistically, this higher viscosity increases the surface tension of the fluid, which requires a higher wall superheat to initiate bubble nucleation. Consequently, the nucleate boiling HTC is severely suppressed, and the fluid behaves more like a single-phase liquid.
-
Resolution: Install high-efficiency coalescing oil separators in the compressor discharge line, or transition to oil-free centrifugal compressors utilizing magnetic bearings.
Q3: Can blending HFC-254eb with other agents improve its thermodynamic efficiency for ultra-low temperature drug storage?
A: Yes. Pure HFC-254eb is highly effective[4], but blending it can tailor the pressure-enthalpy curve to specific compressor limitations.
-
Causality: Forming azeotropic or near-azeotropic mixtures (for example, with hydrogen fluoride or other hydrofluoroolefins like HFO-1234yf) can optimize the fluid's boiling point and lower the required compression ratio[5]. This reduces the mechanical work required by the compressor and increases the overall Coefficient of Performance (COP) of the cooling loop.
Part 3: Experimental Protocol
Evaluating Two-Phase Flow Boiling Heat Transfer of HFC-254eb in Microchannel Heat Sinks
To accurately diagnose thermal bottlenecks in your pharmaceutical cooling loops, use this self-validating protocol to measure the exact Heat Transfer Coefficient (HTC) of HFC-254eb.
Step 1: System Evacuation & Degassing
-
Action: Pull a vacuum on the test loop to < 10 Pa using a turbomolecular pump.
-
Causality: Non-condensable gases (like atmospheric air) drastically reduce the condensation and boiling heat transfer coefficients by accumulating at the liquid-vapor interface, creating an additional, highly resistant thermal boundary layer.
Step 2: Fluid Charging & Subcooling
-
Action: Charge the system with high-purity HFC-254eb and subcool the liquid to 0°C using a secondary pre-chiller loop.
-
Causality: Subcooling ensures that the fluid entering the test section is 100% liquid. This provides a stable, unambiguous thermodynamic baseline for calculating sensible versus latent heat addition.
Step 3: Steady-State Data Acquisition
-
Action: Apply a uniform heat flux (e.g., 10–50 kW/m²) via electrical cartridge heaters to the microchannel test section. Record inlet/outlet temperatures, mass flow rate, and differential pressure.
-
Causality: Steady-state conditions (defined as temperature fluctuations < ±0.1°C over 10 minutes) are mandatory. Transient thermal inertia will skew the energy balance equation (
), leading to false HTC readings.
Step 4: Data Reduction & HTC Calculation
-
Action: Calculate the local heat transfer coefficient using the formula
. -
Causality: Mapping
against vapor quality ( ) allows you to pinpoint the exact moment dry-out occurs (where plummets), establishing the safe operating limits for your specific reactor geometry.
Step 5: System Validation & Energy Balance Verification (Self-Validating Step)
-
Action: Calculate the heat balance error between the electrical power input (
) and the thermal power absorbed by the fluid ( ). -
Causality: If the energy balance error exceeds ±5%, it definitively indicates parasitic heat loss to the environment or sensor miscalibration. The test must be halted and insulation reapplied. This ensures the protocol acts as a closed, self-verifying loop, guaranteeing data integrity.
Part 4: Logical Workflow Visualization
The following diagram maps the diagnostic and optimization pathways for resolving heat transfer bottlenecks in HFC-254eb systems.
Caption: Workflow for diagnosing and resolving HFC-254eb heat transfer bottlenecks in cooling loops.
Part 5: References
-
LookChem. "this compound - Chemical Properties and Safety Data". LookChem. Available at:[Link][2]
-
National Center for Biotechnology Information. "this compound (FC-254eb) - Compound Summary". PubChem. Available at:[Link][3]
-
E. I. du Pont de Nemours and Company. "Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3-tetrafluoropropene". Google Patents (WO2009137656A1). Available at:[4]
-
Honeywell International Inc. "Hydrogen fluoride-hfc-254eb azeotrope and its uses". Google Patents (US20110101264A1). Available at:[5]
Sources
- 1. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene - Google Patents [patents.google.com]
- 5. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 1,1,1,2-Tetrafluoropropane (HFC-254eb) Experimental Setups
Welcome to the Advanced Technical Support Center for 1,1,1,2-Tetrafluoropropane (HFC-254eb) fluid handling. As a highly volatile hydrofluorocarbon, HFC-254eb is heavily utilized in pharmaceutical drug development as an aerosol propellant for Metered Dose Inhalers (MDIs) and serves as a critical precursor in the synthesis of low-global-warming-potential compounds like HFO-1234yf.
Handling this compound requires strict adherence to pressurized gas protocols. Because it transitions to a gas at just 4.44 °C, any experimental setup at room temperature is inherently a pressurized system. Leaks in these environments are rarely due to catastrophic structural failures; rather, they are insidious micro-leaks driven by polymer permeation, thermal cycling, or the explosive decompression of incompatible elastomeric seals.
Part 1: Quantitative Data & Material Compatibility
To troubleshoot effectively, you must first understand the physical constraints of the propellant. At standard laboratory conditions (25 °C), HFC-254eb exerts a continuous outward vapor pressure of approximately 2540 mmHg (~49 psi).
Table 1: Physicochemical Properties & Material Compatibility Profile
| Property / Parameter | Value / Recommendation | Causality in Leak Prevention |
| CAS Number | 421-48-7 | N/A |
| Boiling Point | 4.44 °C | Dictates that the chemical is a pressurized gas at room temp, requiring high-pressure rated seals[1]. |
| Vapor Pressure (25 °C) | 2540 mmHg (~49 psi) | A continuous outward pressure gradient necessitates live-loaded fittings to prevent micro-leaks[1]. |
| Molecular Weight | 116.06 g/mol | High density relative to air; leaked gas will pool in low-lying areas of the laboratory[2]. |
| Compatible Elastomers | PTFE, FFKM (Kalrez®), Stainless Steel | Highly resistant to fluorocarbon permeation and structural swelling. |
| Incompatible Elastomers | Nitrile (Buna-N), Silicone, Standard PVC | Prone to rapid gas absorption, swelling, and explosive decompression upon depressurization. |
Data supported by 1[1] and2[2].
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my pressurized MDI/aerosol setup losing mass over time despite visually intact crimp seals? Causality: Mass loss without a detectable acoustic leak is almost always driven by polymer permeation or elastomer swelling . Fluorinated propellants like HFC-254eb can diffuse directly into the matrix of standard nitrile (Buna-N) or silicone O-rings. When the system undergoes pressure cycling (e.g., actuating the MDI or venting a line), the absorbed gas expands rapidly. This causes "Rapid Gas Decompression" (RGD), which manifests as internal micro-blisters in the O-ring structure that compromise the hermetic seal. Solution: Upgrade all valve seals, manifold O-rings, and flexible tubing to Polytetrafluoroethylene (PTFE) or specialized perfluoroelastomers (FFKM/Kalrez).
Q2: How do I pinpoint micro-leaks in a continuous flow reactor or propellant filling line? Causality: Traditional "soapy water" tests are highly ineffective for high-volatility fluorocarbons. Because HFC-254eb boils at 4.44 °C, escaping gas vaporizes too rapidly to form visible bubbles, or the leak rate is simply below the visual threshold. Solution: Employ an electronic halogen/freon gas detector. Devices like the 3[3] are specifically calibrated to detect fluorinated compounds, including this compound, down to parts-per-million (ppm) levels.
Q3: What causes sudden pressure drops during thermal cycling in HFC-254eb synthesis rigs? Causality: In catalytic vapor phase dehydrochlorination setups (e.g., converting 2-chloro-1,1,1,2-tetrafluoropropane to HFO-1234yf at temperatures between 250 °C and 500 °C as detailed in 4[4]), the extreme thermal gradient causes differential expansion between stainless steel tubing and compression fittings. When the system cools, the metal contracts, creating a micro-gap that allows the pressurized gas to escape. Solution: Implement live-loaded fittings equipped with Belleville washers. These spring-like washers maintain constant mechanical tension on the seal during thermal contraction, preventing gap formation.
Part 3: Experimental Protocol: System Pressure Testing & Micro-Leak Detection
This self-validating protocol ensures that your system is hermetically sound before introducing the active HFC-254eb propellant.
Step 1: System Purge & Baseline Isolation (Vacuum Decay)
-
Evacuate the experimental rig to <10 mTorr using a high-vacuum roughing pump.
-
Isolate the system by closing the main manifold valve.
-
Monitor the pressure gauge for 15 minutes. A pressure rise indicates a gross leak or the off-gassing of absorbed solvents. Do not proceed until the vacuum holds steady.
Step 2: Tracer Gas Pressurization
-
Do not use pure HFC-254eb for initial pressure testing. Instead, pressurize the system to 1.5x the standard operating pressure (e.g., ~75 psi) using a 95% Nitrogen / 5% Helium tracer gas mixture.
-
Allow the system to equilibrate for 10 minutes to account for adiabatic heating.
Step 3: Electronic Halogen Sniffing
-
Once the system successfully holds the tracer gas pressure, vent the tracer and introduce HFC-254eb at operating pressure.
-
Using an electronic multi-gas detector calibrated for fluorinated gases, probe all compression fittings, valve stems, and crimp seals.
-
Move the probe tip at a maximum rate of 1 cm/second, keeping it within 3 mm of the potential leak source.
Step 4: Dynamic Temperature Profiling
-
For high-temperature synthesis reactors, initiate the thermal cycle while actively sniffing the fittings.
-
Monitor for transient leaks that only appear during the heating or cooling phases due to differential thermal expansion.
Step 5: Preventive Maintenance (PM) Logging
-
Record all identified micro-leaks.
-
If an elastomeric seal is implicated, discard it immediately. Do not attempt to reuse it, as its internal structure is likely compromised. Replace it with a virgin PTFE or FFKM equivalent.
Part 4: Diagnostic Workflow Visualization
Diagnostic workflow for isolating HFC-254eb leaks in pressurized experimental setups.
Part 5: References
-
Cas 421-48-7, this compound - LookChem | Source: LookChem |1
-
This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem | Source: PubChem | 2
-
High-quality Multi Gas Detectors | RIKEN KEIKI GmbH | Source: Riken Keiki GmbH | 3
-
COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE... - EPO | Source: European Patent Office (EPO) | 4
Sources
managing pressure fluctuations in 1,1,1,2-Tetrafluoropropane systems
Welcome to the Technical Support Center for managing hydrofluorocarbon systems. As a Senior Application Scientist specializing in aerosol thermodynamics and propellant-driven formulations, I have designed this guide to move beyond superficial quick-fixes. In drug development and precision chemical synthesis, managing the thermophysical behavior of 1,1,1,2-Tetrafluoropropane (HFC-254eb) requires a fundamental understanding of phase dynamics, fluid mechanics, and material compatibility.
To ensure absolute scientific integrity, the troubleshooting steps and protocols provided below are built as self-validating systems—meaning the workflow itself contains internal checks to verify that the root cause has been addressed.
Part 1: Thermophysical Baseline of HFC-254eb
Before diagnosing pressure anomalies, it is critical to understand the baseline quantitative properties of the propellant. Because HFC-254eb transitions from a liquid to a gas near standard refrigeration temperatures, minor environmental shifts drastically alter its vapor pressure[1].
Table 1: Key Thermophysical Properties of this compound
| Property | Value | Scientific Implication for System Design |
| IUPAC Name | This compound | Also known as HFC-254eb or FC-254eb[2]. |
| CAS Number | 421-48-7 | Essential for verifying elastomer compatibility charts[1]. |
| Molecular Weight | 116.06 g/mol | Used for precise gravimetric dosing calculations[1]. |
| Boiling Point | 4.44 °C (estimate) | Critical: Must sub-cool below this to maintain liquid phase[1]. |
| Vapor Pressure | 2540 mmHg at 25 °C | Generates ~3.34 atm of pressure at room temperature[1]. |
| Density | 1.2584 g/cm³ (estimate) | Required for volumetric-to-mass flow conversions[1]. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I experiencing erratic, high-frequency pressure spikes during the metered-dose inhaler (MDI) filling process? The Causality: This is a classic symptom of thermal cavitation. HFC-254eb has a highly sensitive boiling point of 4.44 °C[1]. If your routing lines or positive displacement pumps are kept at ambient temperature (~25 °C), the localized frictional heating from the pump head causes the liquefied gas to flash-boil. This creates a two-phase flow (liquid and gas bubbles). When these bubbles collapse under the pump's compression stroke, they generate hydraulic shock (water hammer), reading as erratic pressure spikes on your transducers. The Solution: Sub-cool all propellant routing lines and pump heads to 0 °C. By keeping the system strictly below the 4.44 °C threshold, you force the HFC-254eb to remain a single-phase, incompressible liquid.
Q2: I added a polar co-solvent to dissolve my active pharmaceutical ingredient (API). Why did the system's equilibrium pressure suddenly drop? The Causality: Pure fluorinated propellants like HFC-254eb are highly non-polar. When you introduce a polar co-solvent or adjuvant (such as ethanol) to aid in drug solubilization, the mixture deviates from ideal Raoult's Law behavior[3]. The strong intermolecular hydrogen bonding introduced by the co-solvent reduces the overall volatility of the mixture. Consequently, the equilibrium vapor pressure of the binary system will be measurably lower than that of pure HFC-254eb. The Solution: Do not attempt to "fix" this by over-pressurizing the system with nitrogen. Instead, construct a new phase diagram for your specific API/co-solvent/propellant ratio and recalibrate your target filling pressure based on the new thermodynamic equilibrium.
Q3: What causes a gradual pressure loss in my sealed reaction vessels over a 48-hour period? The Causality: If mechanical fittings have been ruled out, the culprit is almost certainly elastomer permeation. Hydrofluorocarbons can diffuse into standard polymeric O-rings (like Buna-N or standard Nitrile), causing the polymer matrix to swell and plasticize. Over 48 hours, this creates micro-pathways for the pressurized gas (2540 mmHg at 25 °C) to escape[1]. Furthermore, high pressures and temperatures can promote unwanted polymerization or degradation of fluoropropenes/fluoropropanes if incompatible lubricants are present[4]. The Solution: Replace all wetted seals with highly fluorinated elastomers (e.g., FFKM/Kalrez) or virgin PTFE, which exhibit superior chemical resistance and near-zero permeability to HFCs.
Part 3: Self-Validating Experimental Protocol
To eliminate pressure fluctuations during formulation, utilize this step-by-step methodology for Isobaric Filling and System Equilibration .
Step 1: Deep Vacuum Purging Evacuate the jacketed mixing vessel to a pressure of strictly < 1·10⁻⁴ Pa[4]. Causality: This removes non-condensable atmospheric gases (nitrogen, oxygen) and moisture. If left in the vessel, these gases contribute to Dalton's partial pressures, creating artificially high and unstable pressure readings that mask the true vapor pressure of HFC-254eb.
Step 2: Thermal Equilibration Circulate a glycol/water mix through the vessel jacket to chill the internal environment to exactly 2.0 °C. Causality: Safely below the 4.44 °C boiling point[1], this ensures that when the propellant is introduced, it immediately condenses and remains a stable liquid.
Step 3: Isobaric Propellant Transfer Transfer the HFC-254eb liquid using a magnetically coupled gear pump. Causality: Magnetic coupling eliminates the need for dynamic shaft seals, removing a primary vector for pressure leaks and elastomer degradation.
Step 4: Headspace Over-Pressurization Once the API and co-solvents are added, pressurize the vessel headspace with ultra-dry nitrogen to 5.0 atm. Causality: This over-pressure acts as a thermodynamic "blanket," suppressing any localized boiling during the mechanical agitation phase and ensuring a homogenous, single-phase liquid.
Step 5: Gravimetric Validation (The Self-Check) Dispense 10 sequential aliquots into sealed glass vials and measure their mass. Causality: If the mass relative standard deviation (RSD) is < 2%, your pressure control is successful. If the mass drops progressively, cavitation is still occurring in the lines, validating the need for further line-cooling.
Part 4: System Workflows
Below is the diagnostic logic tree to systematically isolate and resolve pressure fluctuations in your HFC-254eb infrastructure.
Figure 1: Diagnostic logic tree for isolating and resolving HFC-254eb pressure fluctuations.
References
1.[1] "Cas 421-48-7,this compound - LookChem." LookChem, 2.[2] "this compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem." National Institutes of Health (NIH), 3.[4] "Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State." Journal of Chemical & Engineering Data - ACS Publications, 4.[3] "US6352684B1 - CRC-free medicinal aerosol formulations of 1,1,1,2-tetrafluoroethane (134A) with polar adjuvant." Google Patents,
Sources
- 1. Cas 421-48-7,this compound | lookchem [lookchem.com]
- 2. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6352684B1 - CRC-free medicinal aerosol formulations of 1,1,1,2-tetrafluoroethane (134A) with polar adjuvant - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative analysis of 1,1,1,2-Tetrafluoropropane and R-134a
Title: Next-Generation Aerosol Propellants: A Comparative Analysis of 1,1,1,2-Tetrafluoropropane (HFC-254eb) and R-134a
Executive Summary & Regulatory Context
The pharmaceutical and chemical industries are undergoing a paradigm shift driven by the Kigali Amendment to the Montreal Protocol, which mandates the phase-down of high-Global Warming Potential (GWP) hydrofluorocarbons (HFCs)[1]. For decades, R-134a (1,1,1,2-tetrafluoroethane) has served as the gold-standard propellant for Metered Dose Inhalers (MDIs) and medical aerosols due to its non-flammability and ideal thermodynamic profile[2].
As the industry pivots toward <150 GWP alternatives, This compound (HFC-254eb) has emerged as a molecule of high interest. While it is frequently encountered as a deep-hydrogenation byproduct in the catalytic synthesis of hydrofluoroolefins (HFOs) like HFO-1234yf[3], its unique physicochemical properties make it a valuable vapor-pressure depressant and co-propellant in next-generation, low-GWP medicinal aerosol blends[4].
Physicochemical & Thermodynamic Profiling
To understand how HFC-254eb behaves compared to R-134a, we must analyze their fundamental thermodynamics. The addition of a methyl group in the aliphatic chain of HFC-254eb fundamentally alters its volatility and atmospheric chemistry.
Table 1: Comparative Physicochemical Data
| Property | R-134a | HFC-254eb |
| IUPAC Name | 1,1,1,2-Tetrafluoroethane | This compound |
| Molecular Formula | C₂H₂F₄ | C₃H₄F₄ |
| CAS Registry Number | 811-97-2 | 421-48-7 |
| Molecular Weight | 102.03 g/mol | 116.06 g/mol |
| Boiling Point (1 atm) | -26.1 °C | ~4.4 °C |
| Atmospheric Lifetime | 14.0 years | 2.25 years |
| Global Warming Potential (100-yr) | 1,430 | < 15 (Estimated based on lifetime) |
| Ozone Depletion Potential (ODP) | 0 | 0 |
Data supported by the NOAA Chemical Sciences Laboratory and EPA SNAP Program[1][5].
Mechanistic Causality: Why the Differences Matter
-
Atomization Kinetics: R-134a has a boiling point of -26.1 °C, generating a high vapor pressure (~5-6 bar at 20 °C). Upon actuation, it flash-boils instantly, providing the kinetic energy required to shear the drug formulation into respirable droplets (1-5 µm). HFC-254eb, with a boiling point of 4.4 °C, evaporates much more slowly. Therefore, HFC-254eb cannot act as a standalone drop-in replacement; it must be blended with higher-pressure propellants (e.g., HFO-1234ze or HFC-152a) to tailor the plume velocity and reduce the "cold freon effect" in the patient's oropharynx[4].
-
Atmospheric Chemistry: The high GWP of R-134a (1,430) is due to its strong C-F bonds and lack of reactive sites, leading to a 14-year atmospheric lifetime[1]. Conversely, the aliphatic C-H bonds on the propane backbone of HFC-254eb are highly susceptible to hydrogen abstraction by tropospheric hydroxyl (OH) radicals. This rapid degradation pathway restricts its atmospheric lifetime to just 2.25 years, drastically lowering its GWP[5].
Formulation & Propellant Selection Workflow
When engineering a new MDI formulation, the transition from a pure R-134a system to an HFC-254eb blended system requires a rigorous, data-driven workflow to ensure aerodynamic equivalence.
Logical workflow for transitioning MDI formulations from R-134a to HFC-254eb blended systems.
Experimental Protocols for Propellant Evaluation
To objectively compare these propellants, drug development professionals must execute self-validating experimental protocols. Below are the standard methodologies used in our laboratories.
Protocol 1: Vapor-Liquid Equilibrium (VLE) and Phase Stability Profiling
Objective: Determine the thermodynamic stability and co-solvent requirements of an HFC-254eb/HFO blend versus pure R-134a. Scientific Rationale: Because HFC-254eb has a higher boiling point, its liquid density and dielectric constant differ from R-134a. This alters the solubility of the Active Pharmaceutical Ingredient (API) and surfactants, potentially leading to Ostwald ripening (crystal growth) or flocculation.
Step-by-Step Methodology:
-
Preparation: Select thick-walled, pressure-resistant transparent Polyethylene Terephthalate (PET) aerosol vials.
-
API Addition: Dispense a precise mass of micronized API (e.g., Albuterol sulfate, D90 < 5 µm) into the vials.
-
Crimping & Purging: Crimp the vials with continuous MDI metering valves. Purge ambient air using a vacuum crimper to prevent moisture ingress, which catalyzes HF formation.
-
Propellant Filling:
-
Control Arm: Pressure-fill with 100% R-134a to a target weight.
-
Test Arm: Pressure-fill with an engineered blend of HFC-254eb and a high-pressure propellant (e.g., HFO-1234ze) to match the ~5.5 bar internal pressure of the control.
-
-
Equilibration: Sonicate for 5 minutes and equilibrate in a water bath at 25.0 ± 0.1 °C for 24 hours.
-
Self-Validating Check (System Suitability): Measure the internal pressure of 3 replicate vials using a pressure transducer. Validation: If the pressure variance across replicates exceeds ±0.1 bar, the system has a micro-leak or incomplete mixing, and the batch must be discarded.
-
Optical Analysis: Use a Turbiscan or optical comparator to measure sedimentation rates and phase separation over 14 days.
Protocol 2: Aerodynamic Particle Size Distribution (APSD) via NGI
Objective: Quantify the aerosolization efficiency and Fine Particle Mass (FPM) of the formulations. Scientific Rationale: The slower evaporation rate of HFC-254eb can lead to larger residual droplet sizes if not properly balanced. The Next Generation Impactor (NGI) fractionates the aerosol plume by aerodynamic diameter, simulating human respiratory tract deposition.
Step-by-Step Methodology:
-
Setup: Assemble the NGI and chill to 5 °C to minimize propellant evaporation artifacts. Coat the collection cups with a thin layer of silicone oil to prevent particle bounce.
-
Flow Calibration: Attach a vacuum pump and calibrate the flow rate through the USP Induction Port to 30 L/min (±5%).
-
Actuation: Prime the MDI. Fire 5 actuations into the induction port, allowing 30 seconds between actuations to prevent valve freezing (a common artifact with rapid R-134a expansion).
-
Recovery: Wash the actuator, induction port, and all 7 NGI stages with a validated extraction solvent (e.g., Methanol/Water 50:50).
-
Quantification: Analyze the extracts via HPLC-UV.
-
Self-Validating Check (Mass Balance): Calculate the total API recovered across all stages. Validation: The total recovered mass must fall between 85% and 115% of the theoretical delivered dose. If it falls outside this range, the data is invalid due to wall losses or assay interference, ensuring absolute trustworthiness of the reported APSD.
Conclusion
While R-134a remains a highly efficient propellant from a purely thermodynamic standpoint, its environmental profile renders it unsustainable[1]. This compound (HFC-254eb) offers a compelling, low-GWP alternative[5]. Though its higher boiling point precludes it from being a simple drop-in replacement, its utility as a vapor-pressure depressant in binary or ternary propellant blends allows formulation scientists to precisely engineer plume geometries and optimize deep-lung drug delivery[4].
References
-
Protection of Stratospheric Ozone: Change of Listing Status for Certain Substitutes Under the Significant New Alternatives Policy Program. Federal Register (US EPA). Available at:[Link]
-
Environmental Protection Agency - US EPA (Final Rule). US EPA. Available at:[Link]
-
Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites. National Institutes of Health (NIH) / PubMed. Available at:[Link]
- Compositions and uses of trans-1,1,1,4,4,4-hexafluoro-2-butene (WO2018175367A1). Google Patents.
Sources
- 1. Federal Register :: Protection of Stratospheric Ozone: Change of Listing Status for Certain Substitutes Under the Significant New Alternatives Policy Program [federalregister.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018175367A1 - Compositions and uses of trans-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 5. csl.noaa.gov [csl.noaa.gov]
validation of 1,1,1,2-Tetrafluoropropane as a low GWP alternative
The phase-down of high-global-warming-potential (GWP) hydrofluorocarbons under the Kigali Amendment has catalyzed an aggressive search for sustainable propellants in pressurized metered-dose inhalers (pMDIs). While 1,1-difluoroethane (HFA-152a) and 1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) dominate current transitional research, 1,1,1,2-Tetrafluoropropane (HFC-254eb) is emerging as a compelling candidate for specific formulation niches.
As a Senior Application Scientist, evaluating a novel propellant requires looking beyond raw environmental metrics. We must rigorously assess its thermodynamic behavior, phase transition dynamics, and compatibility with active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven validation of HFC-254eb, comparing its performance profile against legacy and next-generation alternatives.
Physicochemical & Environmental Profiling
To validate HFC-254eb, we must first benchmark its fundamental properties. HFC-254eb is highly stable and is notably utilized as a chemical precursor in the synthesis of ultra-low GWP refrigerants like HFO-1234yf[1]. However, its standalone physical properties present unique advantages and challenges for aerosolization.
Table 1: Comparative Physicochemical Profile of pMDI Propellants
| Property | HFA-134a (Legacy) | HFC-254eb (Candidate) | HFA-152a (Alternative) | HFO-1234ze(E) (Alternative) |
| Chemical Name | 1,1,1,2-Tetrafluoroethane | This compound | 1,1-Difluoroethane | 1,3,3,3-Tetrafluoropropene |
| Atmospheric Lifetime | 14.0 years | 2.25 years | 1.5 years | 0.04 years |
| GWP (100-yr) | 1,430 | ~270 (Estimated) | 124 | < 1 |
| Boiling Point (°C) | -26.1 | 4.4 | -24.0 | -19.0 |
| Liquid Density (g/cm³) | 1.22 | 1.25 | 0.90 | 1.17 |
| Flammability | Non-flammable | Flammable | Flammable | Non-flammable |
Data synthesized from NOAA Chemical Sciences Laboratory[2] and LookChem[3].
Scientific Insight: The most critical thermodynamic deviation for HFC-254eb is its boiling point of 4.4°C[3]. Legacy propellants boil at roughly -26°C, providing the high vapor pressure (approx. 4-5 bar at 20°C) necessary for violent flash-boiling and secondary atomization. HFC-254eb's elevated boiling point results in a significantly lower ambient vapor pressure. Consequently, utilizing HFC-254eb as a standalone propellant yields a "wet" plume with larger droplet sizes. To harness its low atmospheric lifetime of 2.25 years[2] without compromising the Fine Particle Mass (FPM), it must be formulated as a blend (e.g., with HFA-152a or CO₂) to modulate the vapor pressure.
Conversely, its liquid density of 1.25 g/cm³[3] is highly advantageous. Many micronized APIs (like Budesonide or Albuterol Sulfate) have densities between 1.20 and 1.30 g/cm³. HFC-254eb allows for near-isopycnic (density-matched) suspensions, drastically reducing the rate of creaming or sedimentation compared to the much lighter HFA-152a (0.90 g/cm³).
Formulation & Aerosolization Pathway
To successfully deploy HFC-254eb, the formulation architecture must compensate for its thermodynamic constraints. The workflow below illustrates the necessary blending and subsequent phase transition required to achieve a respirable fraction (particles < 5 µm).
Fig 1: Formulation and aerosolization pathway for HFC-254eb-based pMDI systems.
Experimental Validation Protocols
To objectively validate HFC-254eb against legacy systems, we employ self-validating experimental designs. These protocols ensure that any variance in performance is directly attributable to the propellant's physicochemical properties, rather than analytical artifacts.
Protocol A: Aerodynamic Particle Size Distribution (APSD) via NGI
Because HFC-254eb has a slower evaporation rate, standard cascade impaction can yield false-positive large particle sizes if the propellant does not fully evaporate before impacting the stages.
Step-by-Step Methodology:
-
Impactor Conditioning: Chill the Next Generation Impactor (NGI) to 5°C prior to the run.
-
Causality: Chilling the NGI prevents the premature, heat-induced evaporation of the propellant within the impactor body. This ensures that the aerodynamic sizing accurately reflects the true phase-transition dynamics of the plume as it would behave in the human oropharynx, rather than being skewed by the thermal mass of a room-temperature metal impactor.
-
-
Actuation: Fire 10 consecutive doses of the HFC-254eb/API blend into a USP Induction Port at a controlled vacuum flow rate of 30 L/min.
-
Recovery & HPLC Analysis: Wash the actuator, induction port, and all 7 NGI stages with a validated organic solvent (e.g., Methanol/Water 70:30). Quantify the API mass using High-Performance Liquid Chromatography (HPLC).
-
Self-Validating System (Mass Balance): Calculate the total recovered API mass. The run is automatically invalidated if the total recovered mass falls outside the 85%–115% range of the theoretical nominal dose. A failure here indicates either deposition loss to the environment or an analytical recovery failure, ensuring that only structurally sound data is used to calculate the Mass Median Aerodynamic Diameter (MMAD).
Protocol B: Suspension Stability via Multiple Light Scattering
Given HFC-254eb's density of 1.25 g/cm³[3], we hypothesize superior suspension stability for dense APIs. We validate this using a Turbiscan optical profiler.
Step-by-Step Methodology:
-
Sample Preparation: Dispense the micronized API into transparent, pressure-resistant glass vials. Crimp with continuous-flow valves and pressure-fill with HFC-254eb. Sonicate for 5 minutes to break down primary agglomerates.
-
Optical Profiling: Place the vials into the Turbiscan apparatus. The instrument scans the sample vertically, measuring transmission and backscattering of near-infrared light every 5 minutes for 24 hours.
-
Causality: Traditional visual observation is subjective and requires diluting the sample, which alters the thermodynamic environment. Multiple light scattering allows us to quantify the migration velocity (flocculation, creaming, or sedimentation) of the API in its native, pressurized state.
-
-
Self-Validating System (Baseline Control): Concurrently run a reference vial containing a validated, commercial HFA-134a formulation under identical temperature and humidity conditions. The Turbiscan Stability Index (TSI) of this reference must match historical baseline data (±5% variance limit). If the reference fails, the optical calibration is deemed compromised, and the HFC-254eb data is rejected.
Conclusion
This compound (HFC-254eb) offers a highly attractive environmental profile with an atmospheric lifetime of just 2.25 years[2], avoiding the accumulation of persistent degradation products often associated with heavier halogens[4]. While its high boiling point necessitates co-formulation to achieve optimal vapor pressure, its liquid density provides exceptional suspension stability for standard APIs. When validated through rigorous, self-correcting analytical frameworks, HFC-254eb proves to be a viable, low-GWP tool in the next-generation propellant arsenal.
References
-
"Cas 421-48-7,this compound - LookChem", LookChem, [Link]
-
"Persistent degradation products of halogenated refrigerants and blowing agents in the environment", Umweltbundesamt, [Link]
-
"Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites", PubMed Central (PMC), [Link]
Sources
Validating the Performance of 1,1,1,2-Tetrafluoropropane (HFO-1234yf) in Heat Pump Models: A Comparative Guide
Abstract
The imperative to mitigate global warming has catalyzed the search for refrigerants with low global warming potential (GWP) to replace hydrofluorocarbons (HFCs) like R-134a and R-410A.[1][2] Hydrofluoroolefin (HFO) refrigerants, particularly 1,1,1,2-Tetrafluoropropane (HFO-1234yf), have emerged as promising alternatives due to their favorable environmental properties, including a GWP of less than 4 and zero ozone depletion potential.[3] This guide provides a comprehensive technical comparison of HFO-1234yf's performance in heat pump systems against established refrigerants. We synthesize experimental data to evaluate key performance indicators, including the Coefficient of Performance (COP), heating capacity, and discharge temperatures. Furthermore, this document outlines a standardized experimental methodology for validating refrigerant performance, ensuring a self-validating system for researchers and engineers in the field.
Introduction: The Shift to Low-GWP Refrigerants
The global effort to phase down high-GWP HFCs, driven by international agreements like the Kigali Amendment, has placed a spotlight on developing and validating next-generation refrigerants. HFO-1234yf is a leading candidate, possessing thermodynamic properties similar to R-134a, which has been a stalwart in mobile air conditioning and certain heat pump applications.[2] However, a direct "drop-in" replacement is not always feasible without a thorough understanding of the performance trade-offs.[4][5][6] This guide aims to provide that clarity by comparing HFO-1234yf primarily with R-134a and discussing its potential as a component in blends to replace R-410A. We will delve into the causality behind experimental choices and present data that is both accurate and actionable for drug development professionals and scientists.
Comparative Analysis of Thermophysical and Environmental Properties
The foundational step in evaluating a refrigerant is to understand its intrinsic properties. These properties dictate its behavior within a heat pump cycle and its overall environmental impact.
| Property | HFO-1234yf | R-134a | R-410A |
| Chemical Formula | CF₃CF=CH₂ | CH₂FCF₃ | 50% R-32 / 50% R-125 |
| Molar Mass ( g/mol ) | 114.04 | 102.03 | 72.58 |
| Boiling Point (°C) | -29 | -26 | -48.5 |
| Critical Temperature (°C) | 94.7[7] | 101.1 | 72.1 |
| Critical Pressure (MPa) | 3.38[7] | 4.06 | 4.90 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | <1 | 1430 | 2088[1] |
| ASHRAE Safety Class | A2L (Mildly Flammable) | A1 (Non-flammable) | A1 (Non-flammable) |
Causality Insight: The lower GWP of HFO-1234yf is its primary advantage, directly addressing environmental regulations.[2] Its similar boiling point and critical temperature to R-134a suggest it can operate in similar systems, though differences in critical pressure and other properties will lead to performance variations.[8][9] The A2L safety classification necessitates consideration of system design and charge size to mitigate flammability risks, a crucial factor for engineers.[10][11]
Experimental Methodology for Performance Validation
To ensure trustworthy and repeatable results, a standardized experimental setup and protocol are essential. This section describes a robust methodology for testing refrigerant performance in a vapor-compression heat pump system.
Experimental Apparatus
A dedicated laboratory setup is required to test heat pump performance under controlled conditions. The core of this setup is a vapor-compression refrigeration circuit, which includes:
-
Compressor: A variable-speed compressor to simulate different load conditions.
-
Heat Exchangers: A condenser and evaporator (e.g., water-to-refrigerant or air-to-refrigerant) to facilitate heat transfer.
-
Expansion Valve: A thermostatic or electronic expansion valve to regulate refrigerant flow.
-
Instrumentation: High-accuracy sensors, including thermocouples, pressure transducers, flowmeters, and power meters, are installed at key points in the cycle.[12]
-
Environmental Chambers: Controlled environmental simulators for both the indoor and outdoor units to maintain precise temperature and humidity conditions, as specified by standards like EN14511-3.[13]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the performance validation process.
Caption: Workflow for heat pump performance validation.
Step-by-Step Protocol
-
System Preparation: The system is evacuated to remove non-condensable gases and then charged with the test refrigerant (e.g., HFO-1234yf) to the manufacturer's specified amount. A thorough leak check is performed.
-
Causality: Proper charging is critical; both undercharging and overcharging degrade performance and can damage the compressor.
-
-
Set Operating Conditions: The environmental chambers are set to standard testing conditions (e.g., as defined by ASHRAE standards).[14][15][16] The compressor speed is set to a specific RPM to test performance at a given load.
-
Achieve Steady State: The heat pump is run until the system pressures, temperatures, and power consumption stabilize.
-
Causality: This ensures that measurements reflect the true performance of the refrigerant under continuous operation, eliminating transient effects.
-
-
Data Acquisition: Once at a steady state, data from all sensors (temperatures, pressures, mass flow rate, and power input) are recorded for a specified duration.[17][18]
-
Performance Calculation:
-
Heating Capacity (Q_h): Calculated from the mass flow rate and enthalpy change of the secondary fluid (e.g., water or air) across the condenser.
-
Compressor Power (W_in): Measured directly by a power meter.
-
Coefficient of Performance (COP): Calculated as COP = Q_h / W_in.
-
-
Repeatability: The procedure is repeated across a range of compressor speeds and simulated outdoor temperatures to build a comprehensive performance map.
This self-validating system ensures that each data point is collected under stable, well-defined conditions, making the results reliable and comparable across different refrigerants.
Comparative Performance Analysis: HFO-1234yf vs. R-134a
Experimental "drop-in" tests, where R-134a is replaced with HFO-1234yf in a system designed for R-134a, provide the most direct comparison.
| Performance Metric | HFO-1234yf (relative to R-134a) | Experimental Conditions / Notes |
| Heating/Cooling Capacity | 5% to 10% lower[10][19][20] | Varies with operating conditions. The lower latent heat of HFO-1234yf is a contributing factor.[1][21] |
| Coefficient of Performance (COP) | 2% to 20% lower[4][19][22][23] | The performance gap can be wider at certain condensing and evaporating temperatures.[20] |
| Compressor Power Consumption | 1.6% to 6.7% higher[24] | To achieve similar capacity, the compressor may need to work harder. |
| Compressor Discharge Temperature | 5°C to 9°C lower[25][26] | Favorable for compressor longevity and lubricant stability. |
Field-Proven Insights: While drop-in tests show a decrease in performance, it is crucial to note that these systems were optimized for R-134a.[4][6] Studies have shown that performance can be improved and made comparable to R-134a through system modifications.[4][5][6] Using an internal heat exchanger (IHX), for example, can improve the COP and capacity of an HFO-1234yf system.[10][11][19] Adjustments to the expansion valve are also necessary to optimize performance due to different refrigerant properties.[4][21]
HFO-1234yf as a Component in R-410A Replacement Blends
HFO-1234yf on its own is not a suitable replacement for R-410A due to significant differences in operating pressures and volumetric capacity.[9] However, it is a key component in many low-GWP blends designed to replace R-410A, often mixed with HFC-32 (R-32).[1][27]
-
R-32/HFO-1234yf Blends: Research shows that mixtures with a higher mass fraction of R-32 exhibit higher energy efficiency and capacity, closer to that of R-410A.[1][27] For example, R-454B (68.9% R-32 / 31.1% HFO-1234yf) offers a good balance of performance and reduced GWP.[27]
-
Performance of Blends: The COP and capacity of these blends are highly dependent on the composition. Blends with higher R-32 content generally have performance characteristics more comparable to R-410A.[1][28]
Conclusion and Future Outlook
HFO-1234yf stands as a viable, environmentally superior alternative to R-134a in heat pump applications, albeit with a nuanced performance profile. As a direct drop-in replacement, HFO-1234yf typically exhibits a 5-10% reduction in capacity and a slightly lower COP.[10][19][20] However, with system optimization, such as the inclusion of an internal heat exchanger and component resizing, its performance can be significantly improved to closely match that of R-134a.[4][5]
Its role as a critical component in low-GWP blends to replace R-410A further solidifies its importance in the future of HVAC&R technology. The primary challenge remains its A2L classification, which requires careful engineering to ensure safe operation. Continued research into system design and the performance of HFO-based blends will be paramount as the industry transitions towards a more sustainable future.
References
- Thermophysical properties of HFO-1234yf and HFO-1234ze(E). (2010). Measures to address climate change.
- HFO-1234yf Properties. (n.d.). Source document on HFO-1234yf properties.
- Tanaka, K., & Higashi, Y. (2010). Thermodynamic properties of HFO-1234yf (2,3,3,3-tetrafluoropropene).
- Thermodynamic properties of HFO1234yf (2,3,3,3-tetrafluoropropene) Request PDF. (n.d.).
- Model Comparison of Performance, Operating and Capital Cost, and Environmental Impact for HFC-32/HFO-1234yf Mixtures as a Low Global Warming Alternative to R-410A. (2025). Industrial & Engineering Chemistry Research.
- Thermodynamic properties of hydrofluoroolefin (R1234yf and R1234ze(E)) refrigerant mixtures: Density, vapour-liquid equilibrium,. (n.d.). SciSpace.
- Experimental Performance Analysis of R410A Heat Pump System in Northeastern US Winter Clim
- Research on the Application of an HFO1234yf/HFC134a Mixture in a Vehicle Air-Conditioner System with an Internal He
- Thermodynamic Performance Assessment of R32 and R1234yf Mixtures as Altern
- Research on the Application of an HFO1234yf/HFC134a Mixture in a Vehicle Air-Conditioner System with an Internal He
- Overview of ASHRAE Standard 206 - Method of Test for Rating of Multi-Purpose Heat Pumps for Residential Space Conditioning and Water He
- Experimental Study of the Heat Pump with Variable Speed Compressor for Domestic Heat Load Applic
- Energy consumption analysis using HFC-134a and HFO-1234yf refrigerants in air conditioning applications. (2024). American Journal of Engineering Research (AJER).
- ANSI/ASHRAE 40-2025: Testing AC and Heat Pump Equipment. (2025). ANSI Webstore.
- Experimental Performance of R-1234yf as a Drop-in Replacement for R-134a in Domestic Refriger
- HFO-1234yf – Knowledge and References. (n.d.). Taylor & Francis.
- Experimental Studies and Performance Characteristics Analysis of a Variable-Volume Heat Pump in a Ventil
- Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures. (2026). ACS Omega.
- Experimental Testing of a Water-to-Water Heat Pump with and without IHX by Using Refrigerants R1234yf and R1234ze(E). (2023). MDPI.
- Compressor discharge temperature for HFO-1234yf and HFC- 134a as a.... (n.d.).
- Experimental Investigation of AC System Performance with HFO-1234yf as the Working Fluid. (2025).
- Comparison of the coefficient of performance (CoP) between the 3rd.... (n.d.).
- The Design and Experimental Analysis of an Air Source Heat Pump for Extreme Cold Weather Oper
- Long Term Viability of HFO-1234yf in Stationary Refriger
- A comparative study of R-1234yf and R-134a air-conditioning system - Recent progress. (2014).
- ASHRAE 127 Performance Testing of DX Equipment. (2026). ASHRAE.
- R1234yf vs R134a: Performance in MACs. (n.d.). Scribd.
- A comparative study of R-1234yf and R-134a air-conditioning system - Recent progress. (2014). ScienceDirect.
- ANSI/ARI/ASHRAE ISO Standard 13256-2:1998. (1998). ASHRAE.
- Heat Pump Performance Experiment Guide. (n.d.). Scribd.
- System performance of R-1234yf refrigerant in air-conditioning and heat pump system – An overview of current status. (2014). Applied Thermal Engineering.
- Comparative performance of an automobile heat pump system with an internal heat exchanger using R1234yf and R134a Request PDF. (2025).
- Heat Transfer Performance Of HFO-1234yf - A Quick Overview. (n.d.).
- Experimental analysis of the use of R1234yf and R1234ze(E) as drop-in alternatives of R134a in a water-to-water heat pump. (2020).
- Refrigerant R1234yf Performance Comparison Investig
- New Testing and Rating Procedures for Seasonal Performance of He
- R1234yf vs R134a in automotive air conditioning system: A comparison of the performance. (2020).
- What Is the Difference Between R-1234YF and R-134A. (2024). Oceanworks Berkeley.
Sources
- 1. etkhpcorderapi.extweb.sp.se [etkhpcorderapi.extweb.sp.se]
- 2. oceanworksberkeley.com [oceanworksberkeley.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. ccacoalition.org [ccacoalition.org]
- 6. researchgate.net [researchgate.net]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research on the Application of an HFO1234yf/HFC134a Mixture in a Vehicle Air-Conditioner System with an Internal Heat Exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. heatpumpingtechnologies.org [heatpumpingtechnologies.org]
- 15. ANSI/ASHRAE 40-2025: Testing AC and Heat Pump Equipment - The ANSI Blog [blog.ansi.org]
- 16. scispace.com [scispace.com]
- 17. Experimental Studies and Performance Characteristics Analysis of a Variable-Volume Heat Pump in a Ventilation System [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. ajer.org [ajer.org]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for 1,1,1,2-Tetrafluoropropane (HFC-254eb) Quantification
As the pharmaceutical, chemical, and thermal management industries transition toward low-global-warming-potential (GWP) alternatives, the synthesis and purification of hydrofluoroolefins (HFOs) such as 2,3,3,3-tetrafluoropropene (HFO-1234yf) have become critical 1. During the catalytic dehydrohalogenation of precursors like 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), deep hydrogenation side-reactions frequently generate 1,1,1,2-tetrafluoropropane (HFC-254eb) as a persistent secondary impurity 1.
Accurate quantification of HFC-254eb is essential for evaluating catalyst selectivity, modeling thermodynamic phase behavior 2, and tracking environmental degradation profiles 3. This guide provides an objective, data-driven comparison of the primary analytical modalities used to quantify HFC-254eb, backed by self-validating experimental protocols.
Catalytic pathway generating HFC-254eb from HFO-1234yf deep hydrogenation.
Analytical Modalities: Selection & Causality
Quantifying highly volatile fluorinated alkanes presents unique challenges due to their lack of UV chromophores and the presence of numerous co-eluting structural isomers. A robust analytical strategy requires the cross-validation of three orthogonal techniques:
-
GC-FID (Gas Chromatography - Flame Ionization Detection): Causality: FID relies on the combustion of carbon-hydrogen bonds to produce ions. Because HFC-254eb possesses both a -CH3 group and a -CHF- group, it yields a strong, linear FID response. This makes it ideal for routine, high-throughput process monitoring where wide dynamic range is required.
-
GC-MS (Gas Chromatography - Mass Spectrometry): Causality: While FID provides quantitative robustness, it lacks structural specificity. GC-MS is employed to resolve HFC-254eb from closely related isomers (e.g., HFC-245eb or HFC-245fa) by monitoring specific mass-to-charge (m/z) fragmentation patterns, such as the CF3+ ion at m/z 69 4.
-
19F-qNMR (Quantitative Fluorine NMR): Causality: The reliance on commercially pure reference standards is a major bottleneck for GC methods, as isolated HFC-254eb standards are often difficult to procure. 19F-qNMR circumvents this by providing absolute quantification based on the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, utilizing a readily available external standard like trifluorotoluene (PhCF3) 4.
Quantitative Performance Comparison
The following table summarizes the validated performance metrics of each technique for HFC-254eb quantification in a typical gas-phase reactor effluent matrix.
| Performance Metric | GC-FID | GC-MS (SIM Mode) | 19F-qNMR |
| Primary Utility | High-throughput quantification | Isomeric identification & trace analysis | Absolute quantification (standard-free) |
| Limit of Detection (LOD) | ~10 ppm | ~1 ppm | ~500 ppm |
| Linear Dynamic Range | |||
| Precision (RSD%) | < 2.0% | < 4.0% | < 1.5% |
| Analysis Time | 15-20 min | 15-20 min | 5-10 min (post-prep) |
| Reference Standard | Required (High Purity) | Required (High Purity) | Not Required (External standard used) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives and baseline drift.
Protocol A: GC-MS/FID Dual-Channel Analysis
Purpose: Simultaneous structural confirmation and wide-range quantification.
-
Sample Preparation & Introduction: Extract gas samples from the reactor effluent or static-analysis apparatus using a gas-tight syringe or an automated gas sampling valve with a fixed-volume loop (e.g., 250 µL) 2.
-
Chromatographic Separation (Causality Check): Highly fluorinated molecules exhibit weak intermolecular forces, leading to poor retention on standard siloxane phases. Utilize a porous polymer PLOT (Porous Layer Open Tubular) column (e.g., PoraBOND Q). The high surface area and divinylbenzene matrix provide sufficient gas-solid partitioning to resolve HFC-254eb from its precursor HFO-1234yf.
-
Oven Program: 40°C (hold 5 min)
ramp 10°C/min to 200°C.
-
-
Detection & Validation: Split the column effluent 1:1 to the FID and MS.
-
Validation Step: Confirm the identity of the HFC-254eb peak in the MS channel by matching the fragmentation pattern against the NIST library (verifying the presence of m/z 69 and the molecular ion). Once confirmed, integrate the corresponding peak in the FID channel for quantification against a multi-point calibration curve.
-
Protocol B: 19F-qNMR Absolute Quantification
Purpose: Orthogonal validation without the need for an HFC-254eb reference standard.
-
Cryogenic Sample Trapping: Condense the gas sample into a heavy-wall J. Young NMR tube using Schlenk techniques at 77 K (liquid nitrogen) to prevent the escape of highly volatile components [[4]]().
-
Internal Standard Addition: Inject a gravimetrically determined mass of trifluorotoluene (PhCF3) as an internal standard, dissolved in a deuterated solvent (e.g., CDCl3) 4.
-
Acquisition (Causality Check): Fluorine nuclei in small, highly mobile molecules often exhibit long longitudinal relaxation times (
). To ensure a self-validating, fully quantitative system, the relaxation delay ( ) must be set to of the slowest relaxing nucleus. Failing to do so causes signal saturation and under-quantification. Acquire the 19F spectrum with inverse-gated 1H decoupling to eliminate Nuclear Overhauser Effects (NOE). -
Data Processing: Calculate the absolute concentration of HFC-254eb by comparing the integrated area of its -CF3 resonance to the -CF3 resonance of the PhCF3 standard, normalizing for the number of fluorine nuclei.
Cross-Validation Strategy
To ensure absolute confidence in process monitoring, a statistical cross-validation workflow must be implemented. By comparing the high-throughput results of GC-FID with the absolute, standard-free results of 19F-qNMR using a Bland-Altman plot, laboratories can identify systematic biases (e.g., FID response factor drift or NMR integration errors).
Orthogonal cross-validation workflow for HFC-254eb quantification.
References
- Source: nih.
- Source: nih.
- Source: acs.
- Source: umweltbundesamt.
Sources
- 1. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. umweltbundesamt.de [umweltbundesamt.de]
- 4. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Impact Assessment of 1,1,1,2-Tetrafluoropropane (HFC-254eb) vs. Legacy HFCs: A Comprehensive Guide
Executive Summary
The transition toward environmentally sustainable refrigerants, propellants, and foam blowing agents requires rigorous evaluation of atmospheric chemistry. While legacy hydrofluorocarbons (HFCs) like HFC-134a solved the ozone depletion crisis, their high Global Warming Potential (GWP) has necessitated the development of alternatives.
This guide provides an in-depth technical comparison of 1,1,1,2-Tetrafluoropropane (HFC-254eb, CAS: 421-48-7) against other common HFCs[1]. Note: Commercial databases occasionally misindex HFC-254eb as HFC-134a due to nomenclature similarities[1]; however, as a propane derivative (
Chemical Identity & Structural Causality
The environmental impact of an HFC is primarily governed by its atmospheric lifetime, which is dictated by its reactivity with tropospheric hydroxyl (OH) radicals.
-
Legacy HFC-134a (
): Contains C-H bonds, but they are highly deactivated by the adjacent, strongly electronegative fluorine atoms. This makes hydrogen abstraction by electrophilic OH radicals thermodynamically unfavorable, resulting in a long atmospheric lifetime of 14 years and a GWP of 1,430[1]. -
HFC-254eb (
): Features a terminal methyl group ( ). The hydrogen atoms on this carbon are further removed from the strongly electron-withdrawing group. This lack of deactivation makes the hydrogens significantly more susceptible to OH radical attack. Consequently, HFC-254eb undergoes rapid tropospheric degradation, drastically reducing its atmospheric lifetime to 2.25 years and its 100-year GWP to 213[2].
Comparative Environmental Metrics
The following table synthesizes the quantitative environmental data for HFC-254eb compared to legacy HFCs and next-generation Hydrofluoroolefins (HFOs).
Table 1: Environmental Impact Comparison of Selected Fluorocarbons
| Compound | CAS Number | Chemical Formula | Atmospheric Lifetime | GWP (100-Year) | ODP |
| HFC-254eb | 421-48-7 | 2.25 Years | 213 | 0 | |
| HFC-134a | 811-97-2 | 14.0 Years | 1,430 | 0 | |
| HFC-245fa | 460-73-1 | 7.9 Years | 1,030 | 0 | |
| HFO-1234yf | 754-12-1 | ~11 Days | < 1 | 0 |
Data sourced from the NOAA Chemical Sciences Laboratory[2][3].
Experimental Protocol: Determination of OH Radical Reaction Kinetics
To establish the atmospheric lifetime of HFC-254eb, researchers utilize Laser Photolysis-Laser Induced Fluorescence (LP-LIF) . This methodology is a self-validating system: it relies on pseudo-first-order kinetics where the linearity of the decay data inherently proves the absence of secondary radical interferences.
Step-by-Step Methodology:
-
Chamber Preparation: Evacuate a jacketed quartz reaction cell and stabilize the temperature (typically 250 K – 350 K) to simulate varying tropospheric altitudes.
-
Precursor Gas Mixture: Introduce HFC-254eb at strictly known concentrations. Crucially, HFC-254eb must be in massive excess (
) alongside an OH precursor (e.g., ) and a bath gas (Argon) to maintain a constant pressure of 50-100 Torr. -
Photolytic OH Generation: Fire a KrF excimer laser (248 nm) through the cell. The UV pulse photolyzes the
, generating an instantaneous, uniform concentration of OH radicals. -
Real-Time LIF Monitoring: Probe the OH radical concentration using a tunable dye laser (pumped by an Nd:YAG laser), exciting the OH
transition near 282 nm. Detect the resulting fluorescence at 308 nm using a photomultiplier tube (PMT). -
Kinetic Validation (The Self-Validating Step): Because HFC-254eb is in large excess, the OH decay must follow a perfect exponential curve:
. If the decay curve deviates from exponential, it immediately alerts the operator to impurities or secondary reactions, invalidating the run. -
Rate Constant Calculation: Plot the measured pseudo-first-order decay rates (
) against the varying concentrations of HFC-254eb. The slope of this strictly linear plot yields the absolute bimolecular rate constant ( ). The atmospheric lifetime is then calculated relative to a reference compound (e.g., methyl chloroform).
Environmental Fate & Degradation Pathways
While HFC-254eb boasts a significantly lower GWP than HFC-134a, its environmental assessment must include its degradation byproducts. The primary concern for propane-based hydrofluorocarbons is their ultimate atmospheric oxidation into Trifluoroacetic Acid (TFA,
Figure 1: Atmospheric degradation of HFC-254eb via OH radicals to Trifluoroacetic Acid (TFA).
Pathway Analysis
The degradation is initiated by the abstraction of a hydrogen atom from the terminal methyl group by an OH radical. Subsequent additions of
References
- Source: lookchem.
- Source: noaa.
- Source: noaa.
- Source: umweltbundesamt.
Sources
A Comparative Guide to 1,1,1,2-Tetrafluoropropane (HFO-1234yf) and Conventional Solvents for Scientific Applications
Abstract
The persistent need for effective, safe, and environmentally benign solvents is a cornerstone of innovation in research and drug development. This guide provides a comprehensive technical comparison between the hydrofluoroolefin (HFO) 1,1,1,2-Tetrafluoropropane (HFO-1234yf) and several conventional solvents, namely 1,1,1,2-Tetrafluoroethane (HFC-134a), n-propyl bromide (nPB), and trichloroethylene (TCE). We will delve into a comparative analysis of their physicochemical properties, solvency power, material compatibility, and critical environmental, health, and safety (EHS) profiles. This document serves as a resource for scientists and researchers to make informed decisions in solvent selection for applications ranging from precision cleaning to chemical synthesis.
Introduction: The Imperative for a New Class of Solvents
The trajectory of solvent use in scientific and industrial applications has been heavily influenced by evolving environmental and safety regulations. Historically, chlorinated solvents like trichloroethylene (TCE) and brominated solvents such as n-propyl bromide (nPB) were workhorses for degreasing and cleaning due to their high solvency power.[1][2] However, significant health hazards and environmental concerns have curtailed their use.[3] The subsequent generation, hydrofluorocarbons (HFCs) like R-134a, offered a solution to ozone depletion but introduced the problem of high Global Warming Potential (GWP).[4][5]
This regulatory landscape has catalyzed the development of hydrofluoroolefins (HFOs). HFO-1234yf has emerged as a leading alternative, designed to provide comparable performance to HFC-134a but with a dramatically lower GWP.[6] This guide will provide the objective data and experimental context necessary to evaluate HFO-1234yf as a potential replacement for these legacy solvents in high-stakes research and development environments.
Comparative Physicochemical Properties
The fundamental behavior of a solvent is dictated by its physical and chemical properties. These parameters influence everything from evaporation rates in cleaning processes to thermal dynamics in reaction chemistry. The choice of a solvent must be grounded in an understanding of these core characteristics.
Table 1: Physicochemical Property Comparison
| Property | HFO-1234yf | HFC-134a | n-Propyl Bromide (nPB) | Trichloroethylene (TCE) |
| Chemical Formula | C₃H₂F₄ | C₂H₂F₄ | C₃H₇Br | C₂HCl₃ |
| Molecular Weight ( g/mol ) | 114.04 | 102.03[4] | 122.99 | 131.39 |
| Boiling Point (°C) | -29[7] | -26.1[4] | 71 | 87.2[1] |
| Vapor Pressure (mmHg at 25°C) | ~4350[7] | 4990[8] | ~133 | ~77 |
| Liquid Density (g/cm³ at 25°C) | ~1.09 | 1.207[8] | 1.353 | 1.464[1] |
| Ozone Depletion Potential (ODP) | 0[6] | 0[4] | ~0.02 | 0 |
| Global Warming Potential (GWP, 100-yr) | <1[9] | ~1430[4][5] | 0.4 | 1 |
Causality Behind Property Selection:
-
Boiling Point & Vapor Pressure: These are critical indicators of a solvent's volatility. A lower boiling point, as seen with HFO-1234yf and HFC-134a, is advantageous for applications requiring rapid evaporation and no residue, such as precision cleaning of sensitive electronics or optical components.[10] Higher boiling points, like those of nPB and TCE, may be preferred for vapor degreasing applications where a stable vapor blanket is necessary.[10]
-
Density: Higher density can aid in the displacement of soils and contaminants in immersion cleaning processes.[1]
-
ODP & GWP: These are non-negotiable environmental metrics. The near-zero GWP of HFO-1234yf is its most significant advantage over HFC-134a, aligning with global initiatives to phase down greenhouse gases.[6]
Performance Benchmarking
Solvency Power
A solvent's primary function is its ability to dissolve other substances (solutes). A quantitative understanding of this capability is essential for predicting its effectiveness. One of the most robust frameworks for this is the Hansen Solubility Parameters (HSP).[11][12] HSP theory posits that the total cohesion energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[11]
Table 2: Hansen Solubility Parameters (Estimated)
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| HFO-1234yf | ~15.0 | ~6.0 | ~4.0 |
| HFC-134a | 15.1 | 8.2 | 5.3 |
| n-Propyl Bromide (nPB) | 16.0 | 7.0 | 4.1 |
| Trichloroethylene (TCE) | 18.0 | 3.1 | 5.3 |
(Note: HSP values for HFO-1234yf are estimated based on its structure and similarity to HFC-134a. Precise experimental values are not widely published. Other values are from established databases.)[13][14]
Field Insights: The HSP profile of HFO-1234yf suggests it has a moderate solvency power, similar to but slightly less polar than HFC-134a. This makes it suitable for dissolving light oils, greases, and fluorinated lubricants. For more challenging, non-polar contaminants like heavy oils and waxes, traditional solvents like nPB and TCE may exhibit stronger performance due to their higher dispersion components.[2][10] However, the enhanced safety and environmental profile of HFO-1234yf often justifies its use, sometimes in azeotropic blends to boost solvency for specific applications.
Material Compatibility
A critical, often overlooked, aspect of solvent selection is its compatibility with the materials of construction of the equipment and the substrates being processed. Incompatibility can lead to swelling, cracking, or degradation of plastics and elastomers.
Table 3: Material Compatibility Summary (Elastomers & Plastics)
| Material | HFO-1234yf | HFC-134a |
| Neoprene | Excellent (Low Swell)[15] | Excellent (Low Swell)[15] |
| HNBR | Good (Slight Swell)[15] | Good (Slight Swell)[15] |
| EPDM | Excellent (Minimal Change)[15] | Excellent (Minimal Change)[15] |
| Silicone | Fair (Some Swell/Hardness Change)[15] | Fair (Some Swell/Hardness Change)[15] |
| Nylon | Excellent (Minimal Weight Change)[15] | Excellent (Minimal Weight Change)[15] |
| Polyester (PET) | Good (Slight Weight Change)[15] | Good (Slight Weight Change)[15] |
Experimental Validation: Compatibility studies consistently show that HFO-1234yf has a material compatibility profile very similar to that of HFC-134a.[15][16][17] This is a significant advantage, as it suggests that HFO-1234yf can often be used as a "drop-in" replacement in systems designed for HFC-134a with minimal to no changes in seals, gaskets, and other polymeric components.[18][19] In some cases, HFO-1234yf has been observed to be slightly less aggressive towards materials than HFC-134a.[17] In contrast, aggressive solvents like TCE and nPB require careful material selection, as they can be incompatible with many common plastics and elastomers.
Environmental, Health, and Safety (EHS) Profile
In modern laboratories and manufacturing facilities, the EHS profile of a chemical is as important as its performance.
Table 4: EHS Profile Comparison
| Parameter | HFO-1234yf | HFC-134a | n-Propyl Bromide (nPB) | Trichloroethylene (TCE) |
| GWP (100-yr) | <1[9] | ~1430[4][5] | 0.4 | 1 |
| Atmospheric Lifetime | ~11 days | ~14 years | ~10 days | ~6-40 days |
| Flammability | Mildly Flammable (ASHRAE Class A2L)[19] | Non-flammable (A1)[5] | Flammable[20] | Non-flammable[21] |
| Primary Health Concerns | Low Toxicity, Potential Asphyxiant[7] | Low Toxicity, Potential Asphyxiant[5] | Neurotoxicity, Carcinogenicity[3][20] | Carcinogenicity, CNS Depressant |
Trustworthiness Through Self-Validation:
-
Environmental Impact: The defining feature of HFO-1234yf is its ultra-low GWP and short atmospheric lifetime.[9] Unlike HFC-134a, it does not persist in the atmosphere and contribute significantly to global warming. While its atmospheric breakdown can form trifluoroacetic acid (TFA), studies suggest that the resulting environmental concentrations are not expected to be harmful.[22]
-
Safety & Flammability: HFO-1234yf is classified as "mildly flammable" (A2L). This requires a nuanced understanding. It is difficult to ignite and has a low burning velocity.[23][24] The energy required to ignite HFO-1234yf is thousands of times higher than for hydrocarbons like propane.[24] Extensive risk assessments have concluded it can be used safely in engineered systems, such as automotive air conditioning.[19][25] This contrasts sharply with the non-flammable but highly toxic profiles of TCE and nPB.[3][20][21]
Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols outline standardized methods for evaluating key solvent properties.
Protocol 1: Determination of Material Compatibility (Gravimetric Swell Test)
This protocol provides a quantitative measure of a material's physical response to solvent exposure.
-
Preparation: Cut multiple, uniform coupons (e.g., 1x2 cm) of the elastomer or plastic to be tested.
-
Initial Measurement: Precisely measure the initial weight (W₁) and dimensions (length, width, thickness) of each coupon.
-
Exposure: Place the coupons in a sealed pressure vessel fully immersed in the test solvent (e.g., HFO-1234yf). Include a control vessel with an inert atmosphere (Nitrogen).
-
Incubation: Hold the vessel at a constant, elevated temperature (e.g., 60-100°C) for a defined period (e.g., 14 days) to accelerate aging.[17]
-
Post-Exposure Measurement: After cooling, carefully remove the coupons, quickly pat them dry, and immediately re-measure their weight (W₂) and dimensions.
-
Drying: Allow the coupons to air dry in a fume hood for 24 hours to allow absorbed solvent to evaporate.
-
Final Measurement: Measure the final weight (W₃) and dimensions.
-
Calculation:
-
Percent Weight Change (Swell) = [(W₂ - W₁) / W₁] * 100
-
Percent Volume Change can be calculated from dimensional changes.
-
A significant difference between W₃ and W₁ may indicate extraction of plasticizers.
-
Diagram 1: Experimental Workflow for Material Compatibility Testing
A flowchart of the material compatibility testing protocol.
Protocol 2: Screening for Solvency Power (Qualitative)
This protocol provides a rapid screening method to estimate the solvency of a liquid for a specific solid solute, a precursor to determining Hansen Solubility Parameters.
-
Preparation: Prepare a series of labeled vials.
-
Dispensing: Add a precise, small amount of the solid solute (e.g., 10 mg) to each vial.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of the test solvent to a vial.
-
Mixing: Agitate the vial vigorously (e.g., vortex mixer) for a set time (e.g., 2 minutes).
-
Observation: Visually inspect the vial for dissolution.
-
"Good" Solvent: The solute completely dissolves, leaving a clear solution.
-
"Partial" Solvent: Some solute dissolves, but undissolved particles remain.
-
"Bad" Solvent: The solute does not appear to dissolve at all.
-
-
Quantification (Optional): For "Good" solvents, continue adding small, known amounts of solute until saturation is reached (i.e., solid material persists after agitation) to determine the solubility limit.[26]
-
Repeat: Repeat steps 3-6 for a range of different solvents to create a ranked list of solvency for the target material.
Diagram 2: Solvent Selection Decision Logic
Sources
- 1. greenchemindustries.com [greenchemindustries.com]
- 2. N-Propyl Bromide | Manufacturers | Relic Chemicals [relicchemicals.in]
- 3. turi.org [turi.org]
- 4. refrigerantsensor.com [refrigerantsensor.com]
- 5. royalrefrigerants.com [royalrefrigerants.com]
- 6. A Review of Recent Research on the Use of R1234yf as an Environmentally Friendly Fluid in the Organic Rankine Cycle [mdpi.com]
- 7. entalpiaeurope.eu [entalpiaeurope.eu]
- 8. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iifiir.org [iifiir.org]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. kinampark.com [kinampark.com]
- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 14. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 15. cantas.com [cantas.com]
- 16. Stability and compatibility of HFOs | KTH [energy.kth.se]
- 17. opteon.com [opteon.com]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. 1-Bromopropane - Wikipedia [en.wikipedia.org]
- 21. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 22. "Ecological and Organic Life Safety Concerns of HFO-1234yf" by Alberni V. Ruiz [digitalcommons.calpoly.edu]
- 23. varmtochkallt.se [varmtochkallt.se]
- 24. HFO-1234yf flammability no excuse for HC temptation – VASA [vasa.org.au]
- 25. mnashrae.starchapter.com [mnashrae.starchapter.com]
- 26. mdpi.com [mdpi.com]
A Researcher's Guide to the Experimental Validation of Computational Models for 1,1,1,2-Tetrafluoropropane (HFO-1234yf)
In the landscape of next-generation refrigerants, 1,1,1,2-Tetrafluoropropane, more commonly known as HFO-1234yf, has emerged as a leading contender due to its low Global Warming Potential (GWP). For researchers, scientists, and drug development professionals working with this compound, accurate computational models are indispensable for predicting its behavior, optimizing processes, and ensuring safety. However, the predictive power of any computational model is only as reliable as its experimental validation. This guide provides an in-depth comparison of various computational models for HFO-1234yf, grounded in experimental data, to aid in the selection and application of the most appropriate modeling approach.
The Critical Role of Experimental Validation
Computational models, whether they describe thermodynamic properties, transport phenomena, or chemical kinetics, are mathematical representations of physical reality. Experimental validation is the cornerstone of trust in these models. It is the process by which the theoretical predictions of a model are rigorously compared against empirical data obtained from real-world measurements. This process is not merely a checkbox exercise; it is a fundamental aspect of the scientific method that ensures the model's fidelity and defines its domain of applicability. Without it, the predictions of a model remain hypothetical and potentially misleading.
I. Thermodynamic Properties: Equations of State and Molecular Simulations
The accurate representation of thermodynamic properties such as vapor pressure, density, and heat capacity is crucial for process design and simulation. For HFO-1234yf, two primary computational approaches are prevalent: Equations of State (EOS) and molecular dynamics simulations based on force fields.
Equations of State (EOS)
Equations of State are analytical models that relate pressure, volume, and temperature. For refrigerants, high-accuracy, multi-parameter EOS, often based on the Helmholtz free energy, are the industry standard.
A prominent example is the development of a fundamental equation of state for HFO-1234yf, which has been validated against a wide range of experimental data.[1][2] This type of model is essential for creating the thermodynamic property tables used by engineers and scientists. The development of such an EOS involves fitting the model to experimental data for properties like:
-
Critical Parameters: The critical temperature, pressure, and density are fundamental constants for a fluid. For HFO-1234yf, these have been experimentally determined to be approximately 367.85 K, 3382 kPa, and 478 kg/m ³, respectively.[1]
-
Vapor Pressure: Extensive measurements of the vapor pressure of HFO-1234yf have been conducted over a range of temperatures and correlated using Wagner-type equations.[1]
-
Density: Saturated liquid and vapor densities, as well as single-phase PvT (Pressure-Volume-Temperature) properties, have been experimentally measured to validate and parameterize the EOS.[2]
Comparison of EOS Models with Experimental Data
| Property | Experimental Value | Helmholtz EOS Prediction | Typical Deviation |
| Critical Temperature | 367.85 ± 0.01 K[1] | 367.85 K | - |
| Critical Pressure | 3382 ± 3 kPa[1] | 3382 kPa | - |
| Critical Density | 478 ± 3 kg/m ³[1] | 478 kg/m ³ | - |
| Vapor Pressure | Varies with Temperature | Varies with Temperature | < 0.2%[3] |
| Liquid Density | Varies with T and P | Varies with T and P | < 0.1%[3] |
Note: The table presents typical values; deviations can vary depending on the specific EOS formulation and the region of the phase diagram.
Molecular Dynamics (MD) Simulations and Force Fields
Molecular dynamics simulations offer a particle-level view of fluid behavior, with the accuracy being highly dependent on the underlying force field that describes the intermolecular interactions. For HFO-1234yf, several force fields have been developed and validated.[4][5]
The validation of a force field involves comparing simulation results for various properties against experimental data. A well-validated force field can predict a wide range of properties, including those that are difficult or expensive to measure experimentally.
Experimental Protocol: Vapor-Liquid Equilibria (VLE) Measurement for Force Field Validation
A common experimental technique to generate data for validating force fields is the measurement of vapor-liquid equilibria.
Objective: To determine the pressure, temperature, and composition of coexisting vapor and liquid phases of HFO-1234yf at equilibrium.
Methodology:
-
Apparatus: A static-analytic or vapor-recirculation apparatus is typically used.
-
Sample Preparation: A high-purity sample of HFO-1234yf is introduced into the equilibrium cell.
-
Equilibration: The temperature of the cell is precisely controlled, and the system is allowed to reach thermal and phase equilibrium.
-
Sampling and Analysis: Samples are carefully withdrawn from both the liquid and vapor phases. The composition of each phase is determined using gas chromatography (GC).
-
Pressure Measurement: The equilibrium pressure is measured with a high-precision pressure transducer.
-
Data Correlation: The experimental data are then used to validate the predictions of MD simulations using a specific force field.
II. Transport Properties: Viscosity and Thermal Conductivity
Transport properties are crucial for designing heat transfer equipment and understanding fluid flow. Computational models for these properties are often based on kinetic theory or molecular dynamics simulations.
Experimental measurements of viscosity and thermal conductivity for HFO-1234yf have been performed using various techniques, such as the vibrating-wire viscometer and the transient hot-wire method for thermal conductivity.[6] These data are essential for validating computational predictions.
MD simulations with validated force fields have shown good agreement with experimental data for the transport properties of liquid HFO-1234yf.[4][5]
Comparison of MD Predictions with Experimental Transport Property Data
| Property (Liquid Phase) | Experimental Data Range | MD Simulation Prediction | Typical Deviation |
| Viscosity | Temperature and Pressure Dependent | Temperature and Pressure Dependent | ~5-10% |
| Thermal Conductivity | Temperature and Pressure Dependent | Temperature and Pressure Dependent | ~5-10% |
Note: Deviations can be larger than for thermodynamic properties due to the greater complexity of modeling transport phenomena.
III. Chemical Kinetics: Combustion and Atmospheric Degradation
Understanding the chemical kinetics of HFO-1234yf is vital for assessing its flammability and its environmental fate. Computational models in this area typically involve detailed chemical kinetic mechanisms and quantum chemical calculations.
Combustion Kinetics
Kinetic models for the high-temperature oxidation and combustion of HFO-1234yf have been developed and validated against experimental data from flame propagation studies.[7][8][9] These models, often comprising hundreds of reactions and species, are crucial for safety assessments.
One key validation metric is the burning velocity. While models have been able to reproduce the maximum burning velocity reasonably well, discrepancies have been observed in the prediction of the mixture stoichiometry at which this maximum occurs.[9][10] This highlights the ongoing need for model refinement and further experimental validation.
Atmospheric Degradation
The environmental impact of HFO-1234yf is largely determined by its atmospheric lifetime and degradation products. Quantum chemical calculations are employed to investigate the reaction pathways and kinetics of its degradation, primarily initiated by hydroxyl (OH) radicals.[11][12]
These computational studies predict reaction rates and identify the primary degradation products. The calculated atmospheric lifetime of HFO-1234yf is a critical parameter for its environmental assessment.
IV. Alternative Refrigerants: A Comparative Outlook
The validation of computational models for HFO-1234yf can be further contextualized by comparing its properties and model performance with those of alternative refrigerants, such as HFO-1234ze(E) and the hydrofluorocarbon (HFC) R-134a, which HFO-1234yf is designed to replace.[2][13]
Comparative studies that include experimental data and model predictions for multiple refrigerants provide a broader understanding of the strengths and weaknesses of different computational approaches and can guide the development of more robust and transferable models.
Conclusion and Future Directions
The experimental validation of computational models for this compound is a continuous and collaborative effort between experimentalists and modelers. For researchers, scientists, and drug development professionals, a critical appraisal of the underlying experimental validation of a computational model is paramount before its application.
Future work should focus on:
-
Expanding the experimental database: Particularly for transport properties and chemical kinetics under a wider range of conditions.
-
Improving force field accuracy: To enhance the predictive power of molecular simulations.
-
Refining kinetic mechanisms: To better capture the complex chemistry of combustion and atmospheric degradation.
By embracing a synergistic approach that tightly integrates computational modeling with experimental validation, the scientific community can continue to develop and refine the predictive tools necessary for the safe and effective application of HFO-1234yf and other next-generation materials.
References
-
Babushok, V. and Linteris, G. (2018), Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion, Journal of Fluorine Chemistry. [Link][7][8]
-
Babushok, V. I., & Linteris, G. T. (2017). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. Journal of Fluorine Chemistry, 201, 10-19. [Link][9]
-
Di Nicola, G., et al. (2011). Thermodynamic properties of HFO1234yf (2,3,3,3-tetrafluoropropene). International Journal of Refrigeration, 34(5), 1133-1140. [Link][1]
-
Higashi, Y. (2010). Thermophysical properties of HFO-1234yf and HFO-1234ze(E). 2010 International Symposium on Next-generation Air Conditioning and Refrigeration Technology. [Link][2]
-
Krasnyk, I., et al. (2021). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. ResearchGate. [Link][10]
-
Raabe, G., & Maginn, E. J. (2010). A force field for 3,3,3-fluoro-1-propenes, including HFO-1234yf. The Journal of Physical Chemistry B, 114(31), 10133-10142. [Link][4]
-
Raabe, G., & Maginn, E. J. (2010). A Force Field for 3,3,3-Fluoro-1-propenes, Including HFO-1234yf. ResearchGate. [Link][5]
-
Sarkar, P., et al. (2023). Tropospheric Oxidation of 1,1,2,3-Tetrafluoropropene (CF2=CF–CH2F) Initiated by ·OH Radical and Aerial Degradation of Its Product Radicals. ACS Earth and Space Chemistry. [Link][11]
-
Singh, A., et al. (2022). A Computational Perspective on the Chemical Reaction of HFO-1234zc with the OH Radical in the Gas Phase and in the Presence of Mineral Dust. The Journal of Physical Chemistry A. [Link][12]
-
Al Ghafri, S., et al. (2019). Thermodynamic properties of hydrofluoroolefin (R1234yf and R1234ze(E)) refrigerant mixtures: Density, vapour-liquid equilibrium. SciSpace. [Link][14]
-
Akasaka, R. (2011). Thermodynamic Properties of 1,1,1,2-Tetrafluoroethane (R-134a) + 2,3,3,3-Tetrafluoropropene (R-1234yf) Mixtures: Measurements of the Critical Parameters and a Mixture Model Based on the Multi-fluid Approximation. ResearchGate. [Link][15]
-
Kedzierski, M. A. (2011). Boiling heat transfer of HFO-1234yf flowing in a smooth small-diameter horizontal tube. International Journal of Refrigeration, 34(3), 633-641. [Link][13]
-
Lemmon, E. and Zhou, Y. (2015). Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca). NIST. [Link][3][16]
-
Assael, M. J., et al. (2000). Transport Property Measurements on the IUPAC Sample of 1,1,1,2-Tetrafluoroethane (R134a). NIST. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iifiir.org [iifiir.org]
- 3. Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca) | NIST [nist.gov]
- 4. A force field for 3,3,3-fluoro-1-propenes, including HFO-1234yf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transport Property Measurements on the IUPAC Sample of 1,1,1,2-Tetrafluoroethane (R134a) | NIST [nist.gov]
- 7. Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion | NIST [nist.gov]
- 9. Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mech.u-fukui.ac.jp [mech.u-fukui.ac.jp]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Personal protective equipment for handling 1,1,1,2-Tetrafluoropropane
As a Senior Application Scientist, I frequently consult on the integration of fluorinated hydrocarbons into advanced drug development and synthetic workflows. 1,1,1,2-Tetrafluoropropane (CAS 421-48-7) , commonly known as HFC-254eb, is a highly volatile, liquefied gas. While it offers excellent utility as a specialized solvent, refrigerant, and aerosol propellant[1], it introduces a complex matrix of laboratory hazards: severe frostbite potential, rapid asphyxiation, and flammability[2].
This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and lifecycle management of this compound, ensuring that your laboratory operations maintain the highest standards of safety and scientific integrity.
Physicochemical Hazard Profile
To design an effective safety protocol, we must first understand the thermodynamic behavior of the chemical. This compound boils near room temperature (4.44 °C) and exerts immense vapor pressure[1]. This means any breach in containment results in instantaneous vaporization, rapidly displacing oxygen and drawing massive amounts of heat from the surrounding environment.
Table 1: Quantitative Data and Hazard Profile of this compound
| Property / Metric | Value / Classification |
| Chemical Name | This compound (HFC-254eb) |
| CAS Number | 421-48-7[3] |
| Molecular Weight | 116.06 g/mol [1] |
| Boiling Point | ~4.44 °C (Estimate)[1] |
| Vapor Pressure | 2540 mmHg at 25 °C[1] |
| Primary GHS Hazards | H221 (Flammable Gas), H280 (Liquefied Gas)[2] |
| Health Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H336 (Drowsiness)[2] |
| Critical Risk | H380 (May displace oxygen and cause rapid suffocation)[2] |
(Data synthesized from standard 1 and2 Safety Data Sheets)
Personal Protective Equipment (PPE): The Mechanistic Rationale
A standard lab coat and thin-mil nitrile gloves are fundamentally inadequate for liquefied gases. The PPE strategy must be engineered to mitigate cryogenic heat transfer and gas inhalation.
-
Ocular and Facial Protection:
-
Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, paired with a full-face shield[3].
-
Causality: Upon release, the liquid phase evaporates instantly. Direct contact with the liquefied gas or its rapidly expanding vapor will freeze the aqueous fluid of the eye, causing severe, irreversible corneal damage[2]. A face shield provides a macro-barrier against liquid projection, while goggles seal the micro-environment around the eyes.
-
-
Dermal and Extremity Protection:
-
Requirement: Cold-insulating, impervious gloves (e.g., cryo-gloves or heavy-duty insulated neoprene) and flame-resistant (FR) laboratory clothing[3].
-
Causality: The latent heat of vaporization for HFC-254eb will instantly cause frostbite upon dermal contact[2]. Standard thin-mil gloves offer zero thermal resistance and can freeze to the skin, exacerbating the injury. Furthermore, because the gas is flammable (H221), all outer garments must be FR-rated to prevent ignition from static discharge[2].
-
-
Respiratory Protection:
-
Requirement: In well-ventilated areas (fume hoods), standard respiratory protection may be bypassed. However, in enclosed spaces or during a spill, a Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator is mandatory[2].
-
Causality: this compound is a simple asphyxiant. It does not chemically poison the lungs; rather, its high vapor density allows it to pool in low-lying areas, mechanically displacing oxygen[2]. Air-purifying respirators (N95/P100) are entirely useless against oxygen displacement.
-
Operational Workflow: Step-by-Step Handling
To ensure a self-validating safety loop, every operational step must verify the integrity of the previous step.
-
Step 1: Environmental & System Verification. Before interacting with the cylinder, confirm that the local exhaust ventilation (fume hood or gas cabinet) is operating efficiently. Activate ambient oxygen monitors to detect potential displacement[2].
-
Step 2: Grounding and Bonding. Because this compound is a flammable gas (H221), static electricity poses a severe ignition risk[2]. Securely chain the cylinder and attach grounding cables to both the source cylinder and the receiving vessel.
-
Step 3: PPE Donning. Equip flame-resistant (FR) clothing, tightly fitting safety goggles, a face shield, and cold-insulating gloves[3]. Inspect all gear for micro-tears prior to use.
-
Step 4: Connection. Utilize only compatible, high-pressure, non-sparking tools and fittings (e.g., brass or stainless steel)[3]. Avoid standard adapters that are not explicitly rated for fluorinated liquefied gases.
-
Step 5: Controlled Dispensing. Open the cylinder valve incrementally. Monitor the pressure gauge continuously. Rapid opening can cause adiabatic compression downstream or cause the valve to freeze in the open position due to rapid expansion[4].
-
Step 6: Purge and Shutdown. Upon completion, close the main cylinder valve tightly. Purge the transfer line with an inert gas (e.g., nitrogen) into the fume hood before disconnecting. This prevents residual pressurized liquid from spraying the operator during disconnection.
Emergency Response and Disposal Plans
-
Spill/Leak Protocol: If a leak is detected, do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely[3]. Eliminate all ignition sources immediately[4]. Evacuate the area and allow the ventilation system to exhaust the gas. Personnel re-entering for rescue or containment must wear a Self-Contained Breathing Apparatus (SCBA)[2].
-
Disposal: Never vent this compound directly into the atmosphere. Empty containers retain product residue and hazardous vapor pressure[4]. Close valves tightly, cap the cylinder, store in a well-ventilated place away from sunlight[2], and return it to a specialized gas vendor for reclamation[4].
Process Visualization
Below is the logical workflow for handling this liquefied gas, ensuring all safety gates are passed before execution.
Fig 1: Operational safety and emergency decision matrix for this compound handling.
References
-
Title: Cas 421-48-7, this compound Source: LookChem URL: [Link]
-
Title: SAFETY DATA SHEET - Flammable Liquefied Gas Mixture Source: Airgas URL: [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
